(Rac)-Pyrotinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H31ClN6O3 |
|---|---|
Poids moléculaire |
583.1 g/mol |
Nom IUPAC |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-(1-methylpyrrolidin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+ |
Clé InChI |
SADXACCFNXBCFY-ZRDIBKRKSA-N |
SMILES isomérique |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/C5CCCN5C |
SMILES canonique |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C |
Solubilité |
not available |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (Rac)-Pyrotinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (Rac)-Pyrotinib, a potent and selective dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This document details the synthetic pathways, experimental protocols for characterization, and key quantitative data. It is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, oncology, and drug development.
Introduction
Pyrotinib (B611990) is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that has demonstrated significant clinical activity in the treatment of HER2-positive solid tumors, particularly breast cancer.[1][2] By covalently binding to the ATP-binding site of the intracellular kinase domain of EGFR (HER1), HER2, and HER4, Pyrotinib effectively blocks the activation of downstream signaling pathways, including the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and survival.[2][3] This guide focuses on the synthesis and characterization of the racemic form of Pyrotinib, referred to as this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic route, compiled from various sources. For the synthesis of the racemic mixture, a racemic or non-chiral version of the chiral starting materials would be utilized.
Synthesis of Key Intermediates
A plausible synthetic approach involves the preparation of key intermediates, which are then coupled to form the final Pyrotinib molecule. One such patented method involves the following general steps[4]:
-
Preparation of (R,E)-N-(4-amino-2-ethoxyphenyl)-3-(1-methylpyrrolidin-2-yl)acrylamide: This intermediate provides the side chain of the final molecule.
-
Preparation of the quinoline (B57606) core: A substituted quinoline core is synthesized separately.
-
Coupling and final steps: The amino-substituted side chain is coupled with the quinoline core to yield Pyrotinib.
A more detailed, generalized synthetic scheme is as follows[5]:
-
Condensation: An aminoderivative (PYRO-001) is condensed with diethylphosphonoacetate (B8399255) to form PYRO-002.
-
Wittig Reaction: PYRO-002 undergoes a Wittig reaction with PYRO-003 to produce PYRO-004.
-
Final Product Formation: PYRO-004 is then treated to yield Pyrotinib.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of Pyrotinib.
Caption: Generalized workflow for the synthesis of this compound.
Characterization of this compound
The comprehensive characterization of this compound is crucial to confirm its identity, purity, and physicochemical properties. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of Pyrotinib is presented in the table below. The properties of the racemate are expected to be identical to the individual enantiomers, with the exception of optical activity.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₁ClN₆O₃ | [6] |
| Molecular Weight | 583.1 g/mol | [6] |
| Appearance | Solid | |
| IUPAC Name | (E)-N-(4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)acrylamide | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of this compound.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Expected ¹H and ¹³C NMR Spectral Data:
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak. Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern.
-
Data Analysis: Analyze the mass spectrum to identify the [M+H]⁺ ion and characteristic fragment ions.
Mass Spectrometry Data:
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [4] |
| [M+H]⁺ (m/z) | 583.3 | [4] |
| Major Fragment Ion (m/z) | 138.2 | [4] |
Mechanism of Action and Signaling Pathways
Pyrotinib exerts its anticancer effects by irreversibly inhibiting the kinase activity of EGFR and HER2. This leads to the blockade of downstream signaling pathways crucial for cancer cell proliferation and survival.
HER2 Signaling Pathway Inhibition by Pyrotinib
The following diagram illustrates the key signaling pathways inhibited by Pyrotinib.
Caption: Inhibition of HER2 signaling pathways by Pyrotinib.
Quantitative Biological Activity Data
The biological activity of Pyrotinib has been evaluated in various preclinical studies. The following table summarizes key quantitative data.
| Assay | Cell Line | IC₅₀ (nM) | Reference |
| EGFR Inhibition | 13 | [7] | |
| HER2 Inhibition | 38 | [7] | |
| Cell Proliferation | BT474 (HER2-dependent) | 5.1 | [7] |
| Cell Proliferation | SK-OV-3 (HER2-dependent) | 43 | [7] |
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided synthetic strategies, analytical protocols, and quantitative data offer a valuable resource for researchers in the field. The elucidation of its mechanism of action further underscores its importance as a targeted anticancer agent. Further research and development in this area are crucial for optimizing its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. uab.edu [uab.edu]
- 3. ¹H NMR and hyperpolarized ¹³C NMR assays of pyruvate-lactate: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
(Rac)-Pyrotinib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-Pyrotinib is a potent, irreversible, pan-ErbB receptor tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity in various preclinical and clinical settings, particularly in HER2-positive cancers. By covalently binding to the ATP-binding sites of EGFR (HER1), HER2, and HER4, Pyrotinib (B611990) effectively blocks the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Irreversible Pan-ErbB Inhibition
Pyrotinib exerts its anti-cancer effects by irreversibly inhibiting the kinase activity of multiple members of the ErbB family of receptor tyrosine kinases, namely EGFR (HER1), HER2, and HER4.[1][2][3] This irreversible binding is a key feature of Pyrotinib's mechanism, leading to sustained inhibition of downstream signaling. The binding occurs through a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain, preventing ATP from binding and thereby blocking receptor autophosphorylation and subsequent activation of signaling cascades.[1]
The primary downstream pathways affected by Pyrotinib are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/MEK/Mitogen-activated protein kinase (MAPK) pathways.[1][2] Inhibition of these pathways leads to a cascade of cellular events that collectively suppress tumor growth.
Signaling Pathway Diagram
References
- 1. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Analysis of Racemic Pyrotinib's Biological Activity in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pyrotinib (B611990), an irreversible pan-ErbB receptor tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity, particularly in HER2-positive breast cancer.[1][2] It is currently developed and marketed as a racemic mixture. This technical guide provides an in-depth analysis of the biological activity of racemic pyrotinib, including its mechanism of action, quantitative efficacy data from preclinical and clinical studies, and detailed experimental methodologies. While direct comparative studies between the racemic mixture and its pure enantiomers are not publicly available, this paper will also briefly touch upon the potential implications of chirality in the context of kinase inhibition.
Introduction to Pyrotinib and Chirality in Drug Development
Pyrotinib is an oral, small-molecule, irreversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1][3] By covalently binding to the ATP binding sites of these receptors, pyrotinib inhibits their auto-phosphorylation and downstream signaling, leading to the suppression of tumor cell proliferation and survival.[4]
Many small-molecule drugs, including TKIs, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While these enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit different pharmacological and toxicological profiles in the chiral environment of the human body. It is a common practice in drug development to either develop a single enantiomer or the racemic mixture. The decision is often based on a variety of factors including the relative efficacy and safety of the individual enantiomers and the complexity of chiral synthesis or separation. In the case of pyrotinib, the publicly available scientific literature focuses exclusively on the racemic form.
Mechanism of Action of Racemic Pyrotinib
Racemic pyrotinib exerts its anti-tumor effects primarily through the irreversible inhibition of HER2 and other ErbB family receptors. This inhibition blocks key downstream signaling pathways crucial for cancer cell growth and survival, namely the PI3K/Akt and MAPK/ERK pathways.[4][5]
Signaling Pathway Inhibition
The binding of pyrotinib to HER2 prevents its dimerization and subsequent phosphorylation, which in turn inhibits the activation of the PI3K/Akt and MAPK/ERK signaling cascades.[4][5] This disruption leads to cell cycle arrest and apoptosis. Furthermore, pyrotinib has been shown to induce the endocytosis and ubiquitylation of HER2, leading to its degradation.[6][7] Some studies also suggest that pyrotinib can induce DNA damage through the activation of the reactive oxygen species (ROS)/heat shock factor 1 (HSF-1) signaling pathway.[6]
Biological Activity of Racemic Pyrotinib
The biological activity of racemic pyrotinib has been evaluated in various preclinical and clinical settings.
Preclinical Activity
In vitro studies have demonstrated the potent inhibitory activity of racemic pyrotinib against HER2-overexpressing cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | 5.1 | [8] |
| SK-OV-3 | Ovarian Cancer | 43 | [8] |
| SK-BR-3 | Breast Cancer | Not specified, but significant inhibition | [6] |
| AU565 | Breast Cancer | Not specified, but significant inhibition | [9] |
In vivo studies using xenograft models have also confirmed the anti-tumor efficacy of racemic pyrotinib. In a SK-OV-3 ovarian xenograft model, pyrotinib showed a tumor growth inhibition (TGI) of 83% at a dose of 10 mg/kg.[8]
Clinical Efficacy
Clinical trials have established the efficacy of racemic pyrotinib in patients with HER2-positive metastatic breast cancer.
| Clinical Trial Phase | Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Reference |
| Phase I | Pyrotinib monotherapy | 50.0% | 8.2 | [10] |
| Phase II | Pyrotinib + Capecitabine | 78.5% | 18.1 | [11] |
| PHOEBE (Phase III) | Pyrotinib + Capecitabine | 67.2% | 12.5 | [12] |
| PHENIX (Phase III) | Pyrotinib + Capecitabine | 68.6% | 11.1 | [3] |
Experimental Protocols
The following are representative experimental protocols for assessing the biological activity of a tyrosine kinase inhibitor like racemic pyrotinib.
Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
-
Reagents and Materials: Recombinant human EGFR and HER2 kinase, ATP, substrate peptide, kinase buffer, and detection reagents.
-
Procedure:
-
Prepare a serial dilution of racemic pyrotinib.
-
In a microplate, add the kinase, substrate peptide, and pyrotinib at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a specified temperature for a set period.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of kinase inhibition at each pyrotinib concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials: HER2-positive cancer cell lines (e.g., BT474, SK-BR-3), cell culture medium, fetal bovine serum (FBS), racemic pyrotinib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of racemic pyrotinib for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a drug in a living organism.
-
Animals and Materials: Immunocompromised mice (e.g., nude mice), HER2-positive cancer cells, Matrigel, racemic pyrotinib formulation for oral administration, and calipers for tumor measurement.
-
Procedure:
-
Implant HER2-positive cancer cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into control and treatment groups.
-
Administer racemic pyrotinib or a vehicle control to the respective groups daily via oral gavage.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the treatment.
-
Discussion on Chirality and Future Directions
The development of pyrotinib as a racemate has proven to be a successful strategy, leading to a potent and effective anti-cancer agent. However, it is well-established in pharmacology that enantiomers of a chiral drug can have different biological activities. One enantiomer (the eutomer) may be responsible for the therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects.
Without experimental data on the individual enantiomers of pyrotinib, it is not possible to determine their respective contributions to the overall activity and safety profile of the racemic mixture. Future research could involve the chiral separation of racemic pyrotinib and the independent evaluation of each enantiomer. Such studies would provide valuable insights into the structure-activity relationship and could potentially lead to the development of a single-enantiomer drug with an improved therapeutic index.
Conclusion
Racemic pyrotinib is a potent, irreversible pan-ErbB inhibitor with significant preclinical and clinical activity against HER2-positive cancers. Its mechanism of action involves the inhibition of key signaling pathways, leading to reduced cell proliferation and survival. While the current body of scientific literature does not provide a direct comparison of the biological activity of racemic pyrotinib with its pure enantiomers, the data on the racemate demonstrates its robust efficacy. Further investigation into the properties of the individual enantiomers could provide a more complete understanding of its pharmacology and potentially open avenues for further drug optimization.
References
- 1. Safety and efficacy of pyrotinib for HER‑2‑positive breast cancer in the neoadjuvant setting: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of pyrotinib: A novel irreversible EGFR/HER2 dual tyrosine kinase inhibitor with favorable safety profiles for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Real-world efficacy and safety of pyrotinib in patients with HER2-positive metastatic breast cancer: A prospective real-world study [frontiersin.org]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study and Biomarker Analysis of Pyrotinib, a Novel Irreversible Pan-ErbB Receptor Tyrosine Kinase Inhibitor, in Patients With Human Epidermal Growth Factor Receptor 2-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrotinib Treatment in Patients With HER2-positive Metastatic Breast Cancer and Brain Metastasis: Exploratory Final Analysis of Real-World, Multicenter Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(Rac)-Pyrotinib: An In-Depth Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Pyrotinib, a potent, irreversible dual tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the landscape of targeted cancer therapy. It primarily targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in the proliferation of various cancer cells. This technical guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its formulation development, analytical method validation, and clinical application. While comprehensive quantitative data for this compound's aqueous solubility and forced degradation is not extensively available in the public domain, this guide synthesizes the existing information and presents exemplary, detailed experimental protocols based on established methodologies for similar tyrosine kinase inhibitors.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any solubility and stability investigation.
| Property | Value |
| Chemical Name | (E)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)acrylamide |
| Molecular Formula | C₃₂H₃₁ClN₆O₃ |
| Molecular Weight | 583.08 g/mol |
| CAS Number | 1246089-97-3 |
| Appearance | Solid |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design.
Qualitative Solubility
Published data indicates the solubility of Pyrotinib in various organic solvents.
| Solvent | Solubility |
| DMSO | Soluble (1.81 mg/mL with ultrasonic and warming)[1][2] |
| Acetonitrile | Slightly Soluble |
| Water | Slightly Soluble |
| Ethanol | Data not consistently available |
Note: The racemic form, this compound, is expected to have similar solubility properties.
Aqueous Solubility and pH-Dependence
Experimental Protocol: Aqueous pH-Solubility Profile Determination
The following is a detailed, exemplary protocol for determining the pH-solubility profile of a compound like this compound, based on established methods for other tyrosine kinase inhibitors.
Objective
To determine the equilibrium solubility of this compound in aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2 to 8.0).
Materials
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium chloride (KCl)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Boric acid (H₃BO₃)
-
Deionized water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Calibrated pH meter
-
Analytical balance
-
Thermostatic shaker water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
Buffer Preparation
Prepare a series of buffers (e.g., 0.05 M) at various pH values:
-
pH 1.2: HCl/KCl buffer
-
pH 3.5, 5.0, 6.2: Citrate buffer
-
pH 6.8, 8.0: Phosphate buffer
-
pH 10.0: NaOH buffer
Procedure
-
Sample Preparation: Add an excess amount of this compound powder to separate vials containing a fixed volume (e.g., 10 mL) of each prepared buffer solution. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker water bath set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter.
-
Dilution: Dilute the filtered saturated solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility at each pH point, taking into account the dilution factor. Plot the solubility (in mg/mL or µg/mL) against the pH to generate the pH-solubility profile.
Stability Profile
Assessing the stability of this compound under various conditions is imperative for determining its shelf-life, storage conditions, and degradation pathways.
Stability in Plasma
Studies on the stability of Pyrotinib in human and rat plasma have been conducted as part of analytical method validation for pharmacokinetic studies.
| Condition | Duration | Stability |
| Room Temperature | 8 hours | Stable[3][4] |
| Refrigerated (4 °C) | 48 hours | Stable[3][4] |
| Frozen (-20 °C) | 3 weeks to 30 days | Stable[3][4] |
| Freeze-Thaw Cycles | 3 cycles | Stable[3][4] |
| Autosampler | 24 hours | Stable |
Note: Stability is generally defined as the mean measured concentration being within ±15% of the nominal concentration.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. While specific quantitative data from forced degradation studies on Pyrotinib is not publicly available, the following section provides a detailed, exemplary protocol based on ICH guidelines.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).
Objective
To identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
Materials
-
This compound reference standard
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
Deionized water
-
HPLC-grade solvents
-
Calibrated oven
-
Photostability chamber
-
HPLC-UV/DAD and LC-MS/MS systems
Procedure
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). This stock solution is then subjected to the following stress conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl and 1 N HCl in separate flasks.
-
Reflux the solutions at a specified temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent concentration of NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate flasks.
-
Follow the same procedure as for acid hydrolysis, neutralizing the samples with HCl before analysis.
-
-
Oxidative Degradation:
-
Treat the stock solution with 3% and 30% H₂O₂ at room temperature for a specified duration.
-
Withdraw samples at different time points and dilute for analysis.
-
-
Thermal Degradation (Dry Heat):
-
Store the solid this compound powder in a hot air oven at a high temperature (e.g., 105 °C) for a defined period.
-
At various time points, dissolve a weighed amount of the stressed powder in a suitable solvent and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples.
-
Sample Analysis
All stressed samples should be analyzed by a stability-indicating HPLC method, capable of separating the parent drug from its degradation products. A mass spectrometer (LC-MS/MS) should be used to identify the mass of the degradation products to aid in their structural elucidation.
Data Presentation
The results of the forced degradation study should be summarized in a table, indicating the percentage of degradation for each stress condition.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 hrs | 80 °C | Data to be generated | Data to be generated |
| Base Hydrolysis | 0.1 N NaOH | 8 hrs | 60 °C | Data to be generated | Data to be generated |
| Oxidative | 3% H₂O₂ | 24 hrs | RT | Data to be generated | Data to be generated |
| Thermal (Dry Heat) | 105 °C | 48 hrs | 105 °C | Data to be generated | Data to be generated |
| Photolytic | 1.2 million lux hrs | - | - | Data to be generated | Data to be generated |
Visualization of Core Mechanisms and Workflows
EGFR/HER2 Signaling Pathway and Inhibition by Pyrotinib
This compound exerts its anticancer effects by inhibiting the EGFR and HER2 signaling pathways. Upon ligand binding (for EGFR) or through overexpression (for HER2), these receptors form homodimers or heterodimers, leading to the autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation, survival, and migration. This compound, as an irreversible inhibitor, covalently binds to the kinase domain of EGFR and HER2, thereby blocking these downstream signaling events.
Caption: EGFR/HER2 signaling pathway and its inhibition by this compound.
Experimental Workflow for Solubility Determination
The process of determining the aqueous solubility of a compound involves several key steps, from sample preparation to quantification.
Caption: Workflow for aqueous solubility determination.
Experimental Workflow for Forced Degradation Study
A forced degradation study systematically exposes the drug substance to various stress conditions to understand its degradation profile.
Caption: Workflow for a forced degradation study.
Conclusion
This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While specific, comprehensive data on aqueous solubility across a pH range and under forced degradation conditions are limited in the public domain, the provided exemplary protocols offer a robust framework for researchers and drug development professionals to conduct these critical studies. A thorough understanding of these properties is fundamental to the successful formulation, analytical development, and clinical application of this promising anticancer agent. Further research to generate and publish detailed solubility and stability data for this compound would be highly beneficial to the scientific community.
References
In vitro evaluation of (Rac)-Pyrotinib against HER2+ cell lines
An In-Depth Technical Guide to the In Vitro Evaluation of (Rac)-Pyrotinib Against HER2+ Cell Lines
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2)-positive cancers, particularly breast and gastric cancers, are characterized by the overexpression or amplification of the HER2 gene, leading to aggressive tumor growth and a poor prognosis.[1][2] Targeted therapy against the HER2 receptor has become a cornerstone of treatment for these malignancies.[1] Pyrotinib (B611990), a novel, irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI), targets HER1 (EGFR), HER2, and HER4.[1][3] It covalently binds to the ATP binding site in the intracellular kinase domain, effectively blocking downstream signaling pathways and inhibiting tumor cell proliferation.[3][4] This technical guide provides a comprehensive overview of the in vitro evaluation of Pyrotinib, summarizing key efficacy data and detailing the experimental protocols used to assess its activity against HER2-positive cancer cell lines.
Mechanism of Action
Pyrotinib exerts its anti-tumor effects through a multi-faceted mechanism. As an irreversible dual TKI, it potently inhibits the autophosphorylation of HER2 and the activation of its principal downstream signaling cascades: the PI3K/Akt and MEK/MAPK pathways.[1][4] This blockade disrupts critical cellular processes, including proliferation, survival, and migration.[4][5]
Beyond kinase inhibition, Pyrotinib also induces the degradation of the HER2 protein itself.[1][2] Mechanistic studies reveal that Pyrotinib promotes the endocytosis and ubiquitylation of HER2.[1][2] This process is facilitated by displacing the chaperone protein HSP90 from HER2, marking the receptor for degradation.[1][2] Some studies indicate this degradation occurs via the lysosomal pathway.[6][7] Additionally, Pyrotinib has been shown to induce DNA damage mediated by the activation of the reactive oxygen species (ROS)/heat shock factor 1 (HSF-1) signaling pathway.[1][2]
Quantitative Efficacy Data
The in vitro potency of Pyrotinib has been demonstrated across various HER2-positive cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, highlights its efficacy in HER2-overexpressing cells compared to HER2-negative lines.
Table 1: IC50 Values of Pyrotinib in HER2+ and HER2- Cell Lines
| Cell Line | Cancer Type | HER2 Status | IC50 (nM) | Citation |
| SKBR3 | Breast Cancer | HER2-positive | Varies (see notes) | [1] |
| MDA-MB-453 | Breast Cancer | HER2-positive | Varies (see notes) | [1] |
| BT474 | Breast Cancer | HER2-positive | 5.1 | [8] |
| SK-OV-3 | Ovarian Cancer | HER2-positive | 43 | [8] |
| NCI-N87 | Gastric Cancer | HER2-positive | Not specified | [9][10] |
| MDA-MB-231 | Breast Cancer | HER2-negative | Weak inhibition | [8] |
| MDA-MB-468 | Breast Cancer | HER2-negative | Not specified | [1] |
Note: In one study, specific IC50 values for SKBR3 and MDA-MB-453 were detailed in a table within the publication, confirming their sensitivity to Pyrotinib, while HER2-negative lines (MDA-MB-231, MDA-MB-468) were less sensitive.[1]
Experimental Protocols
Standardized in vitro assays are crucial for evaluating the efficacy and mechanism of action of Pyrotinib. Below are detailed methodologies for key experiments.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Lines : HER2-positive (e.g., SKBR3, NCI-N87, AU565) and HER2-negative (e.g., MDA-MB-231) human cancer cell lines.[1][5]
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight in a 5% CO2 incubator.[11]
-
The culture medium is replaced with fresh medium containing various concentrations of Pyrotinib or DMSO as a vehicle control.[1]
-
Cells are incubated for a specified period, typically 24 to 72 hours.[1][11]
-
Following incubation, MTT or CCK-8 reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
The resulting formazan (B1609692) product is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage relative to the control group, and IC50 values are determined by plotting viability against the logarithm of the drug concentration.[8]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as HER2 and components of its downstream signaling pathways.
-
Objective : To assess the effect of Pyrotinib on the expression and phosphorylation status of HER2, Akt, and MAPK (ERK).[1]
-
Procedure :
-
HER2+ cells (e.g., SKBR3) are treated with Pyrotinib or DMSO for a set time (e.g., 24 hours).[1]
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against HER2, p-HER2, Akt, p-Akt, ERK, p-ERK, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to quantify the percentage of cells undergoing apoptosis and to analyze the distribution of cells in different phases of the cell cycle.
-
Objective : To determine if Pyrotinib induces apoptosis and/or cell cycle arrest.[5][12]
-
Procedure (Apoptosis) :
-
Cells are treated with Pyrotinib for 24-48 hours.[12]
-
Both floating and adherent cells are collected and washed with cold PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.[13]
-
Samples are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
-
Procedure (Cell Cycle) :
-
Cells are treated with Pyrotinib and harvested.
-
Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Fixed cells are washed and resuspended in PBS containing RNase A and PI.
-
After incubation, the DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]
-
Visualizations: Pathways and Workflows
Pyrotinib's Mechanism of Action on HER2 Signaling
The following diagram illustrates the dual inhibitory action of Pyrotinib on HER2 signaling and protein stability.
General Workflow for In Vitro Drug Evaluation
This diagram outlines the typical experimental sequence for assessing an anti-cancer agent like Pyrotinib in a laboratory setting.
Conclusion
The in vitro evaluation of this compound consistently demonstrates its potent and selective activity against HER2-positive cancer cell lines. Its dual mechanism, involving the irreversible inhibition of crucial signaling pathways and the induction of HER2 protein degradation, underscores its efficacy.[1][4] The data summarized and protocols detailed herein provide a foundational guide for researchers and scientists in the field of oncology drug development, facilitating further investigation into Pyrotinib and other targeted therapies.
References
- 1. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pyrotinib enhances the radiosensitivity of HER2-overexpressing gastric and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Pyrotinib Targeted EGFR-STAT3/CD24 Loop-Mediated Cell Viability in TSC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Pharmacokinetics of Pyrotinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrotinib (B611990) is an oral, irreversible, dual tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has been approved in China for the treatment of HER2-positive advanced or metastatic breast cancer. This technical guide provides a comprehensive overview of the pharmacokinetic properties of pyrotinib, focusing on its absorption, distribution, metabolism, and excretion (ADME). Contrary to the potential misconception of it being a racemic mixture, pyrotinib is developed and administered as a single enantiomer: (E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide. All pharmacokinetic data presented herein pertains to this specific R-enantiomer.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of pyrotinib has been characterized in several clinical trials. The following tables summarize the key pharmacokinetic parameters observed in patients with HER2-positive advanced or metastatic breast cancer and healthy volunteers.
Table 1: Single-Dose Pharmacokinetic Parameters of Pyrotinib
| Parameter | 402 mg Single Dose (Healthy Volunteers)[1] | 80-400 mg Single Dose (Cancer Patients)[2] |
| Tmax (h) | ~4 | 3-5 |
| Cmax (ng/mL) | 99.0 | Dose-dependent |
| AUC0–∞ (h·ng/mL) | 18200 (total radioactivity) | Dose-dependent |
| CL/F (L/h) | 207 | 147 |
| Vd/F (L) | 8570 | 2270 |
| t1/2 (h) | 29.3 | Not Reported |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution; t1/2: Terminal half-life.
Table 2: Steady-State Pharmacokinetic Parameters of Pyrotinib in Cancer Patients
| Parameter | Value | Reference |
| Time to Steady State | ~8 days | [1] |
| Accumulation Ratio (Day 28 vs. Day 1) | 1.22 | [1] |
| Vd/F at Steady State (L/kg) | 3820 | [2] |
| Between-Subject Variability (CV%) of AUC0-24h | 25-110% | [2] |
| Between-Subject Variability (CV%) of Cmax | 32.8-91% | [2] |
Vd/F: Apparent volume of distribution; CV%: Coefficient of Variation; AUC0-24h: Area under the plasma concentration-time curve over 24 hours.
Absorption
Following oral administration, pyrotinib is absorbed with a time to maximum plasma concentration (Tmax) of approximately 3 to 5 hours.[2] The maximum concentration (Cmax) and area under the concentration-time curve (AUC) at steady state increase in a dose-dependent manner, indicating a linear pharmacokinetic profile.[2] The bioavailability of pyrotinib is reportedly increased when taken with meals.
Distribution
Pyrotinib exhibits a large apparent volume of distribution (Vd/F), suggesting extensive distribution into tissues.[1][2] The apparent volume of distribution at steady-state has been reported to be 3820 L/kg.[2] Pyrotinib is highly bound to human plasma proteins (86.9-99.7%), with a significant portion (58.3%) being covalently bound.[2]
Metabolism
The primary route of metabolism for pyrotinib is through the hepatic cytochrome P450 (CYP) 3A4 enzyme system, which is responsible for over 75% of its metabolism.[2] A study investigating the metabolism of [14C]pyrotinib identified several oxidative metabolites in feces, with the main metabolic pathways being O-depicoline (M1), oxidation of the pyrrolidine (B122466) ring (M5), and oxidation of the pyridine (B92270) ring (M6-1, M6-2, M6-3, and M6-4).[1] In plasma, the major circulating entities are unchanged pyrotinib and its metabolites SHR150980 (M1), SHR151468 (M2), and SHR151136 (M5).[1]
Excretion
Pyrotinib and its metabolites are predominantly eliminated through the feces. Following a single oral dose of [14C]pyrotinib, approximately 90.9% of the total radioactivity was recovered in the feces, with only a minor fraction (1.7%) excreted in the urine.[1]
Experimental Protocols
Population Pharmacokinetic (PopPK) Analysis
A population pharmacokinetic model for pyrotinib was developed using data from two phase I clinical trials involving 59 adult female patients with HER2-positive breast cancer. A total of 1152 plasma samples were analyzed using a nonlinear mixed-effects modeling approach. The pharmacokinetic profile was best described by a one-compartment model with first-order absorption and elimination.[2]
Metabolism and Disposition Study
A study in six healthy male volunteers was conducted using a single oral dose of 402 mg of [14C]pyrotinib. Plasma, urine, and feces were collected over 240 hours to determine the mass balance, excretion routes, and metabolic profile. Drug and metabolite concentrations were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Bioanalytical Method for Pyrotinib Quantification
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the quantification of pyrotinib in human plasma. The method involved protein precipitation for sample preparation and used a Kinetex C18 column for chromatographic separation. The total run time was 5.5 minutes.
Visualizations
Signaling Pathway of Pyrotinib
Caption: Pyrotinib inhibits HER2 and EGFR signaling pathways.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for pyrotinib pharmacokinetic analysis.
Metabolic Pathway of Pyrotinib
Caption: Major metabolic pathways of pyrotinib.
Drug Interactions
Given that pyrotinib is primarily metabolized by CYP3A4, there is a potential for drug-drug interactions with strong inhibitors or inducers of this enzyme. Co-administration with strong CYP3A inhibitors is expected to increase pyrotinib exposure, potentially leading to increased toxicity. Conversely, co-administration with strong CYP3A inducers may decrease pyrotinib exposure and compromise its efficacy.
Conclusion
Pyrotinib, administered as the R-enantiomer, exhibits a linear pharmacokinetic profile with dose-dependent exposure. It is characterized by slow absorption, extensive tissue distribution, and high plasma protein binding. Metabolism is predominantly mediated by CYP3A4, and excretion occurs mainly through the feces. The high inter-individual variability in its pharmacokinetics suggests that patient-specific factors may influence drug exposure. A thorough understanding of these pharmacokinetic properties is crucial for the safe and effective use of pyrotinib in the treatment of HER2-positive breast cancer.
References
Initial Toxicity Screening of (Rac)-Pyrotinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity, particularly in HER2-positive solid tumors. As with any therapeutic agent, a thorough understanding of its toxicity profile is paramount for safe and effective clinical application. This technical guide provides a consolidated overview of the initial toxicity screening of (Rac)-Pyrotinib, drawing from preclinical and clinical data. It summarizes key quantitative toxicity data, outlines detailed experimental protocols for relevant assays, and visualizes the primary signaling pathways affected by Pyrotinib to offer a comprehensive resource for researchers and drug development professionals.
Introduction
Pyrotinib is an oral tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4. By irreversibly binding to the ATP binding sites of these receptors, Pyrotinib inhibits their auto-phosphorylation and downstream signaling, thereby impeding tumor cell proliferation and survival. The primary signaling cascades affected are the RAS/RAF/MEK/MAPK and the PI3K/AKT pathways. This document focuses on the initial toxicological assessment of this compound, encompassing both in vitro and in vivo findings.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from preclinical and clinical studies to provide a concise overview of the toxicity profile of Pyrotinib.
Table 1: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| SKBR3 | HER2+ Breast Cancer | See reference | MTT Assay | |
| MDA-MB-453 | HER2+ Breast Cancer | See reference | MTT Assay | |
| TSC2-deficient MEFs | Tuberous Sclerosis Complex | 11.5 µM | CCK8 Assay | |
| TM3 Mouse Leydig Cells | N/A | ~95.74 nM | Cell Viability Assay |
Table 2: In Vivo Preclinical Toxicity
| Animal Model | Dosage | Observation | Study Context | Reference |
| Nude Mice | 30 mg/kg (in combination with ADM) | Slight steady increase in body weight, no general toxicities noted. | Breast Cancer Xenograft | |
| Nude Mice | 20 mg/kg | No significant differences in body weight. | Breast Cancer Xenograft | |
| Nude Mice | 10 mg/kg | No significant difference in body weight. | NSCLC Xenograft |
Table 3: Clinical Toxicity (Human Trials)
| Study Phase | Population | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Most Common Adverse Events (Grade ≥3) | Reference |
| Phase I | HER2-positive advanced solid tumors | MTD: 400 mg daily | Not specified in abstract | |
| Phase I | HER2-positive metastatic breast cancer (in combination with capecitabine) | No dose-limited toxicity observed up to 400 mg daily | Anemia (14.3%), Diarrhea (10.7%) | |
| Phase I | HER2-positive advanced gastric/gastroesophageal junction adenocarcinoma (in combination with camrelizumab and chemotherapy) | MTD: 320 mg daily | Diarrhea (17.1%) | |
| Phase II | HER2-positive non-breast solid tumors | 400 mg/day | Diarrhea (26.4%), Vomiting, Fatigue, Oral Ulcer |
Signaling Pathway Analysis
Pyrotinib exerts its therapeutic and potential toxic effects by inhibiting key signaling pathways downstream of the ErbB family of receptors. The following diagram illustrates the primary pathways affected.
Caption: Pyrotinib's inhibition of HER receptors blocks PI3K/AKT and MAPK pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections provide reconstructed protocols for key experiments based on available literature.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is based on methodologies frequently cited in the assessment of Pyrotinib's effect on cancer cell lines.
Caption: Workflow for determining in vitro cell viability using the MTT assay.
Protocol Details:
-
Cell Culture: Human breast cancer cell lines (e.g., SK-BR-3, AU565) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these varying concentrations of Pyrotinib.
-
Incubation: The treated plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to control (vehicle-treated) cells, and the IC50 (half-maximal inhibitory concentration) is determined by plotting cell viability against drug concentration.
In Vivo Xenograft Tumor Model
This protocol is a generalized representation of in vivo efficacy and toxicity studies conducted with Pyrotinib.
Caption: Procedure for assessing in vivo efficacy and toxicity via xenograft models.
Protocol Details:
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used.
-
Cell Inoculation: HER2-positive human cancer cells (e.g., SK-BR-3) are suspended in a suitable medium and subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a certain volume (e.g., 100-200 mm³). Mice are then randomly assigned to different treatment groups (e.g., vehicle control, Pyrotinib).
-
Drug Administration: Pyrotinib is administered orally, typically daily, at a specified dose (e.g., 20-30 mg/kg). The control group receives the vehicle solution.
-
Monitoring: Tumor size is measured with calipers every few days, and tumor volume is calculated. Body weight is also regularly recorded as a general indicator of toxicity.
-
Toxicity Assessment: Initial toxicity is primarily assessed by monitoring changes in body weight, overall health, and behavior of the animals throughout the study.
Conclusion
The initial toxicity screening of this compound, based on available preclinical and clinical data, indicates a manageable safety profile. In vitro studies have established its cytotoxic effects on HER2-positive cancer cell lines, while in vivo animal models have shown anti-tumor efficacy at doses that are generally well-tolerated. Clinical trials have further defined the MTD and common adverse events in humans, with diarrhea being the most frequently reported. The inhibition of the PI3K/AKT and RAS/RAF/MEK/MAPK signaling pathways is central to both its efficacy and potential for toxicity. The protocols and data presented in this guide provide a foundational understanding for further research and development of this targeted therapy.
Structural Analysis of (Rac)-Pyrotinib Binding to EGFR/HER2: A Technical Overview
Disclaimer: As of late 2025, a publicly available co-crystal structure of Pyrotinib bound to the EGFR or HER2 kinase domains has not been deposited in the Protein Data Bank (PDB). Furthermore, detailed, step-by-step experimental protocols for the structural and binding analyses of Pyrotinib are not extensively published in peer-reviewed literature. This guide, therefore, provides a comprehensive overview based on available data, including its mechanism of action, quantitative binding affinities, and the principles of the experimental techniques used to characterize such inhibitors.
Introduction
Pyrotinib is a potent, orally administered, irreversible pan-ErbB receptor tyrosine kinase inhibitor. It is designed to target the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1] By forming a covalent bond with these receptors, Pyrotinib effectively blocks the activation of downstream signaling pathways that are crucial for cell proliferation and survival in many cancers.[2] This document provides a technical overview of the structural and functional aspects of (Rac)-Pyrotinib's interaction with EGFR and HER2, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: Irreversible Covalent Inhibition
Pyrotinib's efficacy stems from its design as an irreversible inhibitor. Its chemical structure includes an α,β-unsaturated amide moiety, which acts as a Michael acceptor. This "warhead" allows Pyrotinib to form a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR and HER2 kinase domains.[2] This covalent modification permanently inactivates the kinase, leading to a sustained inhibition of its signaling activity.
The process of irreversible inhibition can be visualized as a two-step mechanism:
Caption: Generalized workflow for irreversible inhibition.
Initially, Pyrotinib reversibly binds to the ATP pocket (E·I complex), driven by non-covalent interactions. Subsequently, the reactive acrylamide (B121943) group is positioned to react with the thiol group of the cysteine residue, forming a stable covalent bond (E-I adduct).
Quantitative Analysis of Pyrotinib Binding
| Target | Assay Type | IC50 (nM) | Reference |
| EGFR | Enzymatic | 13 | [2] |
| HER2 | Enzymatic | 38 | [2] |
| BT474 (HER2+) | Cell-based | 5.1 | [2] |
| SK-OV-3 (HER2+) | Cell-based | 43 | [2] |
These values demonstrate Pyrotinib's potent inhibitory activity against both EGFR and HER2 kinases and in HER2-overexpressing cancer cell lines.
Downstream Signaling Pathways Affected by Pyrotinib
By inhibiting the kinase activity of EGFR and HER2, Pyrotinib effectively blocks the phosphorylation and activation of key downstream signaling pathways that are critical for tumor growth, proliferation, and survival. The two primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.
Caption: EGFR/HER2 signaling pathways inhibited by Pyrotinib.
Experimental Protocols for Structural and Binding Analysis
The following sections describe the principles of standard experimental methodologies that are essential for a comprehensive structural and binding analysis of a kinase inhibitor like this compound.
X-ray Crystallography
This technique is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. A co-crystal structure of Pyrotinib with EGFR or HER2 would reveal the precise binding mode, key intermolecular interactions, and the conformation of the inhibitor and the protein at the binding site.
Caption: General workflow for X-ray crystallography of a protein-ligand complex.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment. For an irreversible inhibitor like Pyrotinib, ITC would primarily characterize the initial non-covalent binding event.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. For a covalent inhibitor, SPR can be used to study both the initial reversible binding and the subsequent covalent modification, which would be observed as a very slow or non-existent dissociation phase.
Irreversible Inhibitor Kinetic Assays
To fully characterize an irreversible inhibitor, it is crucial to determine the kinetic parameters of the covalent reaction. This involves measuring the rate of inactivation of the enzyme over time at different inhibitor concentrations. From these experiments, the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI) can be determined. The ratio kinact/KI is a measure of the covalent efficiency of the inhibitor.
Conclusion
This compound is a potent irreversible inhibitor of EGFR and HER2, with demonstrated clinical activity. While a detailed structural understanding of its binding interaction at the atomic level is currently limited by the lack of a public co-crystal structure, its mechanism of action and effects on downstream signaling are well-characterized. The application of biophysical techniques such as X-ray crystallography, ITC, and SPR, along with detailed kinetic studies, would provide a more complete picture of the molecular interactions that underpin the therapeutic efficacy of Pyrotinib. Such data would be invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.
References
(Rac)-Pyrotinib: A Technical Guide to its Target Profile and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Pyrotinib is an oral, irreversible, pan-ErbB receptor tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of HER2-positive solid tumors, most notably breast and non-small cell lung cancer.[1][2][3] Developed by Jiangsu Hengrui Medicine Co., Ltd., pyrotinib (B611990) distinguishes itself through its covalent binding to the ATP-binding site of the kinase domain of the epidermal growth factor receptor (EGFR) family members, leading to sustained inhibition.[4][5] This technical guide provides an in-depth overview of the target profile of this compound, its mechanism of action, and a summary of its known off-target effects based on preclinical and clinical data.
Target Profile and Potency
Pyrotinib is designed to target multiple members of the ErbB family of receptor tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival. Its primary targets are EGFR (HER1), HER2, and HER4.[4][5][6]
On-Target Kinase Inhibition
The inhibitory activity of pyrotinib has been quantified through various preclinical studies, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.
| Target Kinase | IC50 (nM) | Cell Line | Reference |
| EGFR (HER1) | 5.6 | N/A | [7] |
| HER2 | 8.1 | N/A | [7] |
Cellular Activity
The anti-proliferative effect of pyrotinib has been evaluated in a panel of breast cancer cell lines with varying levels of HER2 expression.
| Cell Line | HER2 Expression | IC50 (µM) | Reference |
| SKBR3 | +++ | 13.83 ± 0.73 | [8] |
| MDA-MB-453 | ++ | 18.54 ± 1.78 | [8] |
| MDA-MB-231 | - | 91.19 ± 28.02 | [8] |
| MDA-MB-468 | - | 47.39 ± 3.91 | [8] |
| SK-BR-3 | HER2+ | 3.03 µg/ml | [4] |
| AU565 | HER2+ | 3.82 µg/ml | [4] |
| SKBR-3-PR (Pyrotinib Resistant) | HER2+ | 104.97 ± 24.20 nM | [9] |
| BT-474 | HER2+ | Not specified | [10] |
Mechanism of Action
Pyrotinib functions as an irreversible inhibitor of the ErbB family of receptors. By covalently binding to a cysteine residue in the ATP-binding pocket of the kinase domain, it effectively blocks the downstream signaling pathways crucial for tumor growth and survival.
Inhibition of Downstream Signaling Pathways
Upon binding to its target receptors, pyrotinib inhibits their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[1][2][4][5][8] This disruption leads to the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis.[1][4][8]
Off-Target Effects and Safety Profile
The off-target effects of pyrotinib are primarily inferred from the adverse events observed in clinical trials. As a pan-ErbB inhibitor, some effects on normal tissues expressing these receptors are expected.
Common Adverse Events
The most frequently reported treatment-related adverse events (TRAEs) associated with pyrotinib include:
-
Diarrhea: This is the most common adverse event, reported in a very high percentage of patients.[3] The mechanism is likely related to the inhibition of EGFR in the gastrointestinal tract.
-
Hand-foot syndrome: Also known as palmar-plantar erythrodysesthesia, this is another common dermatological toxicity.[3]
-
Vomiting and Nausea: These gastrointestinal side effects are frequently observed.[3]
-
Anemia and Neutropenia: Hematologic toxicities have also been reported.[3]
It is important to note that most of these adverse events are manageable with supportive care and dose modifications.
Experimental Protocols
A variety of in vitro and in vivo assays have been utilized to characterize the activity of pyrotinib.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic and anti-proliferative effects of pyrotinib on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][12]
-
Drug Treatment: Treat the cells with a serial dilution of pyrotinib or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).[8][12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[11] The absorbance is proportional to the number of viable cells.
Western Blot Analysis
Western blotting is employed to determine the effect of pyrotinib on the phosphorylation status of its target receptors and downstream signaling proteins.
Protocol:
-
Cell Lysis: Treat cells with pyrotinib for the desired time, then lyse the cells in a suitable buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-HER2, total HER2, p-AKT, total AKT, p-ERK, total ERK).[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[13]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
In Vivo Xenograft Models
Animal models are used to evaluate the anti-tumor efficacy of pyrotinib in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., SK-BR-3) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Randomly assign mice to treatment groups and administer pyrotinib orally at a specified dose and schedule (e.g., daily).[14] A control group receives a vehicle.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[14]
Conclusion
This compound is a potent, irreversible pan-ErbB inhibitor with a well-defined on-target profile against EGFR, HER2, and HER4. Its mechanism of action involves the blockade of key downstream signaling pathways, leading to significant anti-tumor activity in HER2-driven cancers. While off-target effects, primarily gastrointestinal and dermatological, are common, they are generally manageable. The experimental data from a range of in vitro and in vivo models provide a strong rationale for its clinical utility. Further research into its broader kinase inhibition profile and the mechanisms underlying its adverse effects will continue to refine its clinical application.
References
- 1. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Safety and efficacy of pyrotinib for HER‑2‑positive breast cancer in the neoadjuvant setting: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer [frontiersin.org]
- 6. The Synergistic Effects of SHR6390 Combined With Pyrotinib on HER2+/HR+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrotinib treatment on HER2-positive gastric cancer cells promotes the released exosomes to enhance endothelial cell progression, which can be counteracted by apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchhub.com [researchhub.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Chiral Separation of Pyrotinib Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrotinib, a novel irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) dual tyrosine kinase inhibitor, is a chiral molecule. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of robust analytical methods for their separation and quantification is paramount in drug development and quality control. High-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE) are powerful techniques for resolving enantiomers. This document provides detailed application notes and protocols to guide the development of chiral separation methods for Pyrotinib enantiomers.
While specific validated methods for the chiral separation of Pyrotinib are not widely published, this guide offers starting points and systematic approaches based on established principles of chiral chromatography for similar molecules.
Principle of Chiral Separation
Chiral separation is achieved by creating a chiral environment where the two enantiomers of a racemic compound can interact differently. This is most commonly accomplished using a chiral stationary phase (CSP) in HPLC and SFC, or a chiral selector in the background electrolyte in CE. The differential interactions lead to different migration times, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often the first choice for screening a wide range of chiral compounds.
General Workflow for Chiral Method Development
Developing a successful chiral separation method typically involves a systematic screening of columns and mobile phases, followed by optimization of the chromatographic conditions.
Caption: A general workflow for developing a chiral HPLC/SFC separation method.
Recommended Starting Protocols
The following protocols provide recommended starting conditions for developing a chiral separation method for Pyrotinib enantiomers using HPLC and SFC.
High-Performance Liquid Chromatography (HPLC)
Polysaccharide-based chiral stationary phases are highly recommended for the initial screening of Pyrotinib enantiomers due to their broad applicability.
Table 1: Recommended HPLC Screening Conditions for Pyrotinib Enantiomers
| Parameter | Normal Phase Conditions | Reversed-Phase Conditions | Polar Organic Conditions |
| Chiral Columns | CHIRALPAK® IA, IB, IC, ID, IE, IFCHIRALCEL® OA, OB, OC, OD, OJ | CHIRALPAK® AGP, CBH, HSACHIRALCEL® OD-RH, OJ-RH | CHIRALPAK® IA, IB, ICCHIRALCEL® OD-H, OJ-H |
| Mobile Phase | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) | Acetonitrile (ACN) / Aqueous Buffer (e.g., Phosphate, Acetate) | ACN / Methanol (MeOH) or EtOH |
| Typical Ratio | 90:10, 80:20, 70:30 (v/v) | Gradient or Isocratic | 100% ACN with additives or ACN/MeOH mixtures |
| Additives | 0.1% Diethylamine (DEA) for basic compounds | 0.1% Formic Acid or Acetic Acid | 0.1% Trifluoroacetic Acid (TFA) or DEA |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C (can be varied from 10-40 °C) | 25 °C (can be varied from 10-40 °C) | 25 °C (can be varied from 10-40 °C) |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or lambda max of Pyrotinib) | UV at an appropriate wavelength | UV at an appropriate wavelength |
Detailed Experimental Protocol: HPLC Method Development
-
Sample Preparation:
-
Prepare a stock solution of racemic Pyrotinib in a suitable solvent (e.g., Methanol, Ethanol, or mobile phase) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Column Equilibration:
-
Install the selected chiral column into the HPLC system.
-
Equilibrate the column with the initial mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.
-
-
Initial Screening Injection:
-
Inject 5-10 µL of the prepared sample.
-
Run the chromatogram for a sufficient time to ensure the elution of both enantiomers.
-
-
Method Optimization:
-
Mobile Phase Composition: If no or poor separation is observed, systematically vary the ratio of the organic modifier (e.g., IPA or EtOH in normal phase).
-
Additives: For a basic compound like Pyrotinib, the addition of a small amount of a basic additive like DEA in normal phase can improve peak shape and resolution. In reversed-phase, an acidic additive is often used.
-
Temperature: Evaluate the effect of column temperature. Lower temperatures often increase enantioselectivity, while higher temperatures can improve peak efficiency. Test at temperatures such as 15 °C, 25 °C, and 40 °C.
-
Flow Rate: While a standard flow rate of 1.0 mL/min is common, reducing the flow rate (e.g., to 0.5 mL/min) can sometimes enhance resolution.
-
-
Data Analysis:
-
Integrate the peaks for both enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A baseline separation is typically indicated by an Rs value ≥ 1.5.
-
Calculate the selectivity (α) and the retention factors (k) for each enantiomer.
-
Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC, offering faster separations and reduced organic solvent consumption. Polysaccharide-based CSPs are also the primary choice for chiral SFC.
Table 2: Recommended SFC Screening Conditions for Pyrotinib Enantiomers
| Parameter | Recommended Conditions |
| Chiral Columns | CHIRALPAK® IA, IB, IC, ID, IE, IFCHIRALCEL® OD, OJ, OZ |
| Mobile Phase | Supercritical CO2 / Co-solvent (e.g., Methanol, Ethanol, Isopropanol) |
| Typical Gradient | 5% to 40% Co-solvent over 5-10 minutes |
| Additives | 0.1 - 0.3% Diethylamine (DEA) or Isopropylamine (IPA) in the co-solvent |
| Flow Rate | 2.0 - 4.0 mL/min |
| Back Pressure | 100 - 150 bar |
| Temperature | 35 - 40 °C |
| Detection | UV at an appropriate wavelength |
Detailed Experimental Protocol: SFC Method Development
-
Sample Preparation:
-
Dissolve racemic Pyrotinib in the co-solvent (e.g., Methanol with 0.2% DEA) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
System and Column Equilibration:
-
Install the selected chiral column.
-
Equilibrate the system with the initial mobile phase conditions.
-
-
Screening:
-
Inject 1-5 µL of the sample.
-
Run a generic gradient to quickly assess the potential for separation on each column.
-
-
Optimization:
-
Co-solvent: Evaluate different co-solvents (Methanol, Ethanol, Isopropanol) as they can significantly impact selectivity.
-
Additive: Optimize the type and concentration of the basic additive to improve peak shape and resolution.
-
Gradient/Isocratic Elution: Once a promising co-solvent and additive combination is found, optimize the gradient slope or switch to isocratic conditions for improved resolution and shorter run times.
-
Temperature and Back Pressure: Fine-tune the temperature and back pressure to further enhance the separation.
-
Logical Relationship of Chiral Separation Techniques
The choice of technique and the parameters to optimize are interconnected and depend on the physicochemical properties of the analyte.
Caption: Interrelation of key parameters in different chiral separation techniques.
Conclusion
Application Notes and Protocols for Quantification of (Rac)-Pyrotinib in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrotinib (B611990), an irreversible pan-ErbB receptor tyrosine kinase inhibitor, targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1][2] It has been approved in China for the treatment of HER2-positive advanced or metastatic breast cancer.[3][4] By inhibiting the formation of HER family homo- and heterodimers and their subsequent autophosphorylation, Pyrotinib effectively blocks downstream signaling pathways like RAS/RAF/MEK/MAPK and PI3K/AKT, thereby impeding tumor cell proliferation and survival.[1][5] Given the significant inter-individual variability in its plasma concentrations, therapeutic drug monitoring (TDM) is crucial for optimizing dosage and minimizing adverse effects.[4][6] This document provides detailed high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the quantification of Pyrotinib in plasma.
Mechanism of Action of Pyrotinib
Pyrotinib exerts its anti-tumor effects by covalently binding to the ATP-binding sites within the intracellular kinase domains of HER1, HER2, and HER4.[1][2] This irreversible binding prevents the phosphorylation and activation of these receptors, consequently inhibiting downstream signaling cascades critical for cancer cell growth and proliferation.[5]
Experimental Protocols
This section details two distinct, validated methods for the quantification of Pyrotinib in plasma: a Two-Dimensional Liquid Chromatography (2D-LC) method and an Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
Method 1: 2D-LC with UV Detection
This method offers a robust and cost-effective approach for therapeutic drug monitoring in clinical labs where mass spectrometry may not be readily available.[6]
1. Sample Preparation (Protein Precipitation)
The protein precipitation method is a straightforward and effective technique for extracting Pyrotinib from plasma samples.[4][7]
-
Step 1: Pipette 200 µL of plasma sample into a microcentrifuge tube.[8]
-
Step 2: Add 500 µL of acetonitrile to the plasma sample.[8]
-
Step 3: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Step 4: Centrifuge the sample to pellet the precipitated proteins.
-
Step 5: Carefully collect the supernatant for injection into the 2D-LC system.
2. Chromatographic Conditions
-
First Dimension:
-
Mobile Phase: A mixture of methanol (B129727), acetonitrile, and 65 mmol/L ammonium (B1175870) phosphate (B84403) (1:3:3, v/v/v).[8]
-
Flow Rate: 1.2 mL/min.[8]
-
-
Second Dimension:
-
Mobile Phase: A combination of acetonitrile, isopropanol, and 10 mmol/L ammonium phosphate (16:7:1, v/v/v).[8]
-
-
Detector: UV detection at a wavelength of 356 nm.[8]
-
Total Run Time: 9.50 minutes.[8]
3. Method Validation Summary
| Parameter | Result |
| Linearity Range | 10.10–810.40 ng/mL (R² = 0.9995)[6][8] |
| Intra-day Precision | ≤5.30%[6][8] |
| Inter-day Precision | ≤3.80%[6][8] |
| Accuracy | Within 85%–115% of the nominal concentration.[6][8] |
| Recovery | 96.82% to 100.12%[6][8] |
| Stability | Stable for 8h at room temp, 48h at 4°C, 3 weeks at -20°C, and after three freeze-thaw cycles.[6][8] |
Method 2: UPLC-MS/MS
This method provides higher sensitivity and selectivity, making it ideal for pharmacokinetic studies and clinical trials requiring low detection limits.[4]
1. Sample Preparation (Protein Precipitation)
-
Step 1: Place 90 µL of blank plasma in a 1.5 mL centrifuge tube.[4]
-
Step 2: Add 10 µL of the Pyrotinib working solution.[4]
-
Step 3: Add an internal standard (e.g., Apatinib).[4]
-
Step 4: Add a protein precipitating agent like methanol or acetonitrile.[4]
-
Step 5: Vortex mix for 1 minute and then centrifuge.[4]
-
Step 6: Collect the supernatant for analysis.
2. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: Gradient elution is typically used. For example, a gradient of methanol and water with 0.2% formic acid.[10]
-
Internal Standard: Apatinib or a deuterated form of Pyrotinib.[4]
-
Mass Spectrometry: Operated in positive ion mode.[10]
3. Method Validation Summary
| Parameter | Result |
| Linearity Range | 1–1,000 ng/mL[4][9][11] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[4][11] |
| Intra-batch Precision | 1.95%–3.85%[4] |
| Inter-batch Precision | 6.23%–9.25%[4] |
| Intra-batch Accuracy | 101.29%–108.46%[4] |
| Inter-batch Accuracy | 99.52%–103.79%[4] |
| Recovery | 88.25% to 92.25%[10] |
| Matrix Effect | Negligible, with values between 85-115%.[10] |
Conclusion
The presented HPLC and UPLC-MS/MS methods are validated, reliable, and suitable for the quantitative determination of Pyrotinib in plasma. The choice of method will depend on the specific requirements of the study, with the 2D-LC method being a practical option for routine therapeutic drug monitoring and the UPLC-MS/MS method offering superior sensitivity for pharmacokinetic research. Adherence to these detailed protocols will ensure accurate and reproducible results, contributing to the safe and effective clinical use of Pyrotinib.
References
- 1. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a two-dimensional liquid chromatography method for therapeutic drug monitoring of pyrotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. a protein precipitation extraction method [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. Frontiers | A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients [frontiersin.org]
Application Note & Protocol: Identification of (Rac)-Pyrotinib Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrotinib (B611990) is an irreversible dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and safety assessments in drug development. This document provides a detailed protocol for the identification of racemic pyrotinib and its metabolites in biological matrices, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes a summary of key pharmacokinetic parameters and a diagram of the pyrotinib signaling pathway.
Introduction
Pyrotinib is a potent oral pan-ErbB receptor tyrosine kinase inhibitor with activity against HER1, HER2, and HER4.[3] It functions by irreversibly binding to the ATP binding sites of these receptors, thereby inhibiting their auto-phosphorylation and downstream signaling pathways such as PI3K/Akt and RAS/RAF/MEK/MAPK, which are critical for tumor cell proliferation and survival.[2][4] The metabolic transformation of pyrotinib in the body can significantly influence its efficacy and safety profile. In humans, pyrotinib is extensively metabolized, with cytochrome P450 3A4 (CYP3A4) being the primary enzyme responsible for its biotransformation.[5][6][7] Fecal excretion is the main route of elimination for pyrotinib and its metabolites.[1] This protocol details a robust LC-MS/MS method for the identification and characterization of pyrotinib metabolites.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and analytical parameters for pyrotinib analysis.
Table 1: Pharmacokinetic Parameters of Pyrotinib in Humans
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 3–5 hours | [6][7] |
| Apparent Volume of Distribution (Vd/F) | ~4000 L | [6][7] |
| Plasma Protein Binding | ~95% | [6][7] |
| Mean Plasma Terminal Half-life | 29.3 hours | [1] |
| Major Elimination Route | Fecal Excretion (~90.9%) | [1] |
| Major Metabolizing Enzyme | CYP3A4 (~90%) | [6][7] |
Table 2: LC-MS/MS Method Validation Parameters for Pyrotinib Quantification
| Parameter | Pyrotinib | Pyrotinib-lactam (Metabolite) | Reference |
| Linearity Range (ng/mL) | 0.5 - 1000 | 0.5 - 1000 | [8] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 | [8] |
| Intra-day Precision (%RSD) | ≤5.30% | Not Specified | [9] |
| Inter-day Precision (%RSD) | ≤3.80% | Not Specified | [9] |
| Accuracy | 85%–115% | Not Specified | [9] |
| Extraction Recovery | 88.25% - 92.25% | Not Specified | [10] |
Experimental Protocol
This protocol describes a typical LC-MS/MS workflow for the analysis of pyrotinib and its metabolites in plasma.
Materials and Reagents
-
Pyrotinib and its metabolite reference standards
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Drug-free human plasma
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[12]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
LC System: Ultra-High Performance Liquid Chromatography (UPLC) system
-
Column: ACQUITY BEH C18 column (2.1 × 50 mm, 1.7 µm) or equivalent.[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Tandem Mass Spectrometry (MS/MS):
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive ion mode[10]
-
Detection Mode: Selected Reaction Monitoring (SRM)[8]
-
Precursor-to-Product Ion Transitions (m/z):
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Visualizations
Pyrotinib Metabolism and Signaling Pathway
Caption: Pyrotinib inhibits HER2/EGFR signaling and undergoes metabolism.
Experimental Workflow for Pyrotinib Metabolite Identification
Caption: Workflow for LC-MS/MS analysis of pyrotinib metabolites.
Discussion
The described LC-MS/MS method is sensitive and specific for the quantification of pyrotinib and its major oxidative metabolite, pyrotinib-lactam, in plasma.[8] The simple protein precipitation method for sample preparation is efficient and suitable for high-throughput analysis. A study identified a total of 24 metabolites of pyrotinib in humans, including 16 phase I and 8 phase II metabolites.[5] The primary metabolic pathways include O-depicoline, oxidation of pyrrolidine, and oxidation of pyridine.[1] The use of a high-resolution mass spectrometer, such as a Q-TOF, can aid in the structural elucidation of novel metabolites. The presented protocol provides a solid foundation for researchers to develop and validate their own methods for pyrotinib metabolite identification in various biological matrices. It is crucial to optimize the LC and MS parameters for the specific instrumentation available in the laboratory to achieve the best performance.
References
- 1. Metabolism and disposition of pyrotinib in healthy male volunteers: covalent binding with human plasma protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of pyrotinib‐containing regimen in the patients with HER2‐positive metastatic breast cancer: A multicenter real‐world study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrotinib enhances the radiosensitivity of HER2-overexpressing gastric and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic characterization of pyrotinib in humans by ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prediction of pyrotinib exposure based on physiologically-based pharmacokinetic model and endogenous biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Prediction of pyrotinib exposure based on physiologically-based pharmacokinetic model and endogenous biomarker [frontiersin.org]
- 8. UPLC-MS/MS assay for the simultaneous determination of pyrotinib and its oxidative metabolite in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a two-dimensional liquid chromatography method for therapeutic drug monitoring of pyrotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. A validated UPLC-MS/MS method for quantification of pyrotinib and population pharmacokinetic study of pyrotinib in HER2-positive breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Xenograft Models Using (Rac)-Pyrotinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (Rac)-Pyrotinib, hereafter referred to as Pyrotinib (B611990), in preclinical in vivo xenograft models. Pyrotinib is a potent, irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets HER1, HER2, and HER4, making it a subject of significant interest in oncology research, particularly for HER2-positive cancers.[1][2][3]
Introduction
In vivo xenograft models are a critical tool in preclinical cancer research, enabling the evaluation of novel therapeutic agents in a living organism. Pyrotinib has demonstrated significant anti-tumor efficacy in various xenograft models of HER2-positive breast and gastric cancer.[4][5][6] By covalently binding to the ATP-binding sites of the intracellular kinase regions of the HER family of receptors, Pyrotinib effectively blocks downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/MAPK pathways.[7][8] This action inhibits tumor cell proliferation, migration, and invasion.[5][7]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving Pyrotinib in xenograft models.
Table 1: Pyrotinib Monotherapy in HER2-Positive Xenograft Models
| Cell Line | Cancer Type | Animal Model | Pyrotinib Dose (mg/kg/day) | Treatment Duration (Days) | Tumor Growth Inhibition (%) | Reference |
| NCI-N87 | Gastric Cancer | Nude Mice | 10 | 21 | Significant inhibition (p<0.01) | [4] |
| SK-BR-3 | Breast Cancer | Nude Mice | 10 | 21 | Significant inhibition (p<0.01) | [4] |
| BT474 | Breast Cancer | Nude Mice | 10 | Not Specified | Significant inhibition | [9] |
| SK-BR-3 | Breast Cancer | Nude Mice | 30 | 27 | Significant inhibition (p<0.05) | [10] |
Table 2: Pyrotinib in Combination Therapy in HER2-Positive Xenograft Models
| Cell Line | Cancer Type | Animal Model | Combination Agent | Pyrotinib Dose (mg/kg) | Combination Dose | Tumor Growth Inhibition | Reference |
| NCI-N87 | Gastric Cancer | Nude Mice | Irradiation | 10/day | 10 Gy (single dose) | Greater than either treatment alone (p<0.01) | [4] |
| SK-BR-3 | Breast Cancer | Nude Mice | Irradiation | 10/day | 10 Gy (single dose) | Greater than either treatment alone (p<0.01) | [4] |
| SK-BR-3 | Breast Cancer | Nude Mice | Adriamycin | 30/day | 5 mg/kg (weekly) | Stronger than any drug alone | [10] |
| BT474 | Breast Cancer | Nude Mice | SHR6390 (CDK4/6 inhibitor) | 10/day | 75 mg/kg/day | Stronger than either drug alone | [9] |
| JIMT-1 | Breast Cancer | Nude Mice | T-DM1 | 2/day | 10 mg/kg | Significantly stronger than monotherapy | [11] |
| HCC1954 | Breast Cancer | Nude Mice | Trastuzumab | Not Specified | Not Specified | More effective than trastuzumab + pertuzumab | [5] |
Experimental Protocols
Cell Line and Culture
-
Cell Lines: HER2-positive cancer cell lines such as SK-BR-3 (breast adenocarcinoma), NCI-N87 (gastric carcinoma), BT474 (breast ductal carcinoma), and JIMT-1 (trastuzumab-resistant breast cancer) are commonly used.[9][11][12][13][14]
-
Culture Conditions: Cells should be cultured in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Animals: Female athymic nude mice (e.g., BALB/c nude) or other immunocompromised strains (e.g., NOD/SCID), 4-6 weeks old, are typically used.[2][15]
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Xenograft Implantation
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a 1:1 ratio.[16]
-
Implantation: Subcutaneously inject 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.[16]
Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.[15][16]
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into control and treatment groups.[16]
-
Drug Preparation: Prepare Pyrotinib in a suitable vehicle (e.g., PBS).
-
Administration: Administer Pyrotinib and/or combination agents via the appropriate route (e.g., oral gavage for Pyrotinib) at the specified doses and schedule.[10] The control group should receive the vehicle only.
Endpoint and Analysis
-
Monitoring: Record body weights 2-3 times per week as an indicator of toxicity.
-
Euthanasia: Euthanize the mice at the end of the study (e.g., when control tumors reach a predetermined size or after a specified treatment duration).
-
Tissue Collection: Excise the tumors and measure their final weight. Portions of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for molecular analysis.
Visualizations
Signaling Pathway of Pyrotinib Action
Caption: Pyrotinib inhibits HER2 dimerization and autophosphorylation, blocking downstream PI3K/AKT and MAPK signaling pathways.
Experimental Workflow for In Vivo Xenograft Model
Caption: A typical workflow for an in vivo xenograft study using Pyrotinib.
References
- 1. researchgate.net [researchgate.net]
- 2. altogenlabs.com [altogenlabs.com]
- 3. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer [frontiersin.org]
- 11. Pyrotinib promotes the antitumor effect of T-DM1 by increasing drug endocytosis in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SKBR3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. NCI-N87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 14. mskcc.org [mskcc.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for Cell-Based Assays to Determine (Rac)-Pyrotinib IC50 Values
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrotinib (B611990) is an oral, irreversible, dual pan-ErbB receptor tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1][2][3] By covalently binding to the ATP binding sites of these receptors, Pyrotinib effectively inhibits their auto-phosphorylation and the formation of homo- and hetero-dimers.[1][2] This action blocks critical downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MEK/MAPK pathways, which are pivotal in promoting cell proliferation and survival in cancer cells.[1][2] Consequently, Pyrotinib induces G1 phase cell-cycle arrest and restricts tumor development.[2]
The determination of the half-maximal inhibitory concentration (IC50) is a crucial metric for evaluating the potency of a compound like Pyrotinib. It quantifies the concentration of the drug required to inhibit a specific biological process, such as cell viability, by 50%. This document provides detailed protocols for two common cell-based assays, the MTT and CellTiter-Glo® assays, to determine the IC50 value of (Rac)-Pyrotinib in various cancer cell lines.
Mechanism of Action of Pyrotinib
Pyrotinib exerts its anti-tumor effects by irreversibly inhibiting members of the ErbB family of receptor tyrosine kinases. This inhibition prevents the activation of downstream signaling cascades that are frequently dysregulated in HER2-positive cancers, thereby impeding tumor growth and progression.[2][3]
References
- 1. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Inducing Pyrotinib Resistance in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrotinib (B611990) is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. It has shown significant anti-tumor activity in HER2-positive cancers, particularly breast and non-small cell lung cancer. However, as with other targeted therapies, acquired resistance to pyrotinib can emerge, limiting its long-term efficacy. Understanding the mechanisms of pyrotinib resistance and developing reliable in vitro models are crucial for the development of novel therapeutic strategies to overcome this challenge.
These application notes provide a detailed protocol for inducing pyrotinib resistance in cancer cell lines using a dose-escalation method. Additionally, it outlines key experiments to confirm the resistant phenotype and investigate the underlying molecular mechanisms.
Data Presentation
Table 1: Pyrotinib IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | Pyrotinib IC50 (µM) | Reference |
| NCI-N87 | Gastric Cancer | Sensitive | 0.08 ± 0.01 | |
| NCI-N87-AR | Gastric Cancer | Acquired Resistance | 4.15 ± 0.28 | |
| H358 | Non-Small Cell Lung Cancer | Sensitive | Not explicitly stated, but sensitive to 100 nM | |
| SK-BR-3 | Breast Cancer | Trastuzumab-Sensitive | Not explicitly stated for pyrotinib, but sensitive | |
| BT-474 | Breast Cancer | Trastuzumab-Sensitive | Not explicitly stated for pyrotinib, but sensitive | |
| HCC1569 | Breast Cancer | Trastuzumab-Resistant | Not explicitly stated for pyrotinib, but sensitive | |
| HCC1954 | Breast Cancer | Trastuzumab-Resistant | Not explicitly stated for pyrotinib, but sensitive |
Experimental Protocols
Protocol 1: Induction of Pyrotinib Resistance in Cancer Cell Lines
This protocol describes a dose-escalation method for generating pyrotinib-resistant cancer cell lines.
Materials:
-
HER2-positive cancer cell line of interest (e.g., NCI-N87, H358, SK-BR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pyrotinib (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, filtered pipette tips and serological pipettes
-
Cell culture flasks (T25 or T75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of Pyrotinib:
-
Culture the parental cancer cell line in complete medium.
-
Perform a cell viability assay (e.g., MTT or CCK-8, see Protocol 2) with a range of pyrotinib concentrations to determine the initial 50% inhibitory concentration (IC50).
-
-
Initial Drug Exposure:
-
Begin by continuously exposing the parental cells to a low concentration of pyrotinib, typically starting at the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth). A starting concentration of 100 nM has been used for H358 NSCLC cells.
-
Culture the cells in this medium, changing the medium with fresh pyrotinib every 3-4 days.
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate (comparable to the parental cells in drug-free medium), increase the concentration of pyrotinib in a stepwise manner. A doubling of the concentration at each step is a common approach. For H358 cells, doses were escalated from 100 nM to 200 nM, 500 nM, and finally 1000 nM, with each dose administered every four days.
-
At each concentration, monitor the cells for signs of recovery and proliferation. This process can take several months.
-
-
Establishment of a Resistant Clone:
-
After the cells are able to proliferate steadily in a high concentration of pyrotinib (e.g., 5-10 times the initial IC50), the cell line can be considered resistant.
-
To ensure a homogenous population, it is recommended to perform single-cell cloning by limiting dilution.
-
Continuously culture the established resistant cell line in a medium containing the final concentration of pyrotinib to maintain the resistant phenotype.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of pyrotinib and confirming the resistant phenotype.
Materials:
-
Parental and pyrotinib-resistant cancer cells
-
96-well plates
-
Complete cell culture medium
-
Pyrotinib stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of pyrotinib in complete medium.
-
Remove the medium from the wells and add 100 µL of the pyrotinib dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the pyrotinib concentration and determine the IC50 value using non-linear regression analysis. A significantly higher IC50 value in the resistant cell line compared to the parental line confirms resistance.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the molecular mechanisms of resistance by examining the activation of key signaling proteins.
Materials:
-
Parental and pyrotinib-resistant cancer cells
-
Pyrotinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat parental and resistant cells with or without pyrotinib for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Visualization of Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for inducing and characterizing pyrotinib resistance.
Caption: HER2 signaling pathway and pyrotinib resistance mechanisms.
Application Notes and Protocols for Western Blot Analysis of Downstream Signaling After Pyrotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets HER1, HER2, and HER4.[1][2] Its mechanism of action involves binding to the ATP-binding site of the intracellular kinase domain of these receptors, which prevents their autophosphorylation and subsequent activation of downstream signaling pathways.[1][2] Key pathways inhibited by Pyrotinib include the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation, survival, and migration.[1][2][3][4]
The Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases, is a critical regulator of cell motility, adhesion, and proliferation. Aberrant Rac1 activity is a hallmark of many cancers, contributing to tumorigenesis and metastasis. Emerging evidence indicates a significant crosstalk between HER2 signaling and the Rac1 pathway. Overexpression of HER2 has been shown to elevate Rac1 activity, a process often mediated by the PI3K pathway and the guanine (B1146940) nucleotide exchange factor Vav2.[5][6][7]
This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the effects of Pyrotinib on the downstream signaling cascade, with a specific focus on the Rac1 signaling pathway.
Signaling Pathway Overview
Pyrotinib inhibits the phosphorylation of HER2, thereby blocking the activation of downstream signaling pathways. One of the key pathways affected is the PI3K/AKT pathway. Activated PI3K can lead to the activation of Rac1. By inhibiting HER2, Pyrotinib is hypothesized to reduce Rac1 activation, leading to downstream effects on the cytoskeleton and cell motility. The MAPK/ERK pathway is another major signaling cascade downstream of HER2 that is inhibited by Pyrotinib.
Caption: Pyrotinib's inhibition of HER2 and downstream signaling.
Experimental Data
The following tables summarize hypothetical quantitative data from Western blot analyses after treating HER2-positive breast cancer cells (e.g., SK-BR-3) with Pyrotinib.
Table 1: Effect of Pyrotinib on HER2 and Downstream Pathway Phosphorylation
| Target Protein | Treatment (24h) | Normalized Densitometry (vs. β-actin) | Fold Change (vs. Control) |
| p-HER2 (Tyr1248) | Control | 1.00 ± 0.08 | 1.00 |
| Pyrotinib (10 nM) | 0.35 ± 0.04 | 0.35 | |
| Pyrotinib (100 nM) | 0.12 ± 0.02 | 0.12 | |
| p-AKT (Ser473) | Control | 1.00 ± 0.11 | 1.00 |
| Pyrotinib (10 nM) | 0.48 ± 0.06 | 0.48 | |
| Pyrotinib (100 nM) | 0.19 ± 0.03 | 0.19 | |
| p-ERK1/2 (Thr202/Tyr204) | Control | 1.00 ± 0.09 | 1.00 |
| Pyrotinib (10 nM) | 0.55 ± 0.07 | 0.55 | |
| Pyrotinib (100 nM) | 0.23 ± 0.04 | 0.23 |
Table 2: Effect of Pyrotinib on Rac1 Activation
| Target Protein | Treatment (24h) | Normalized Densitometry (vs. Total Rac1) | Fold Change (vs. Control) |
| Active Rac1 (GTP-bound) | Control | 1.00 ± 0.12 | 1.00 |
| Pyrotinib (10 nM) | 0.62 ± 0.09 | 0.62 | |
| Pyrotinib (100 nM) | 0.28 ± 0.05 | 0.28 |
Experimental Protocols
A detailed methodology for Western blot analysis is provided below. This includes cell culture and treatment, lysate preparation, a specific protocol for a Rac1 activation assay, and standard Western blotting procedures.
Caption: Workflow for Western blot analysis.
Cell Culture and Pyrotinib Treatment
-
Culture HER2-positive cancer cells (e.g., SK-BR-3, BT-474) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with desired concentrations of Pyrotinib (e.g., 10 nM, 100 nM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
Cell Lysate Preparation
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice with RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA protein assay kit.
Rac1 Activation Assay (Pull-down Assay)
This assay specifically isolates the active, GTP-bound form of Rac1.
-
Use a commercially available Rac1 activation assay kit (e.g., from Cell Biolabs, Inc. or Abcam).[8]
-
For each sample, normalize the protein concentration of the cell lysate. A typical starting amount is 500 µg to 1 mg of total protein.
-
Incubate the lysate with PAK1-PBD (p21-activated kinase 1-p21 binding domain) agarose (B213101) beads for 1 hour at 4°C with gentle rocking. PAK1-PBD specifically binds to the GTP-bound form of Rac1.
-
Wash the beads three times with an appropriate wash buffer provided in the kit to remove non-specifically bound proteins.
-
Elute the bound proteins by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
The eluted sample now contains the active Rac1 and is ready for Western blot analysis.
Western Blotting
-
SDS-PAGE: Load equal amounts of protein (20-30 µg for total protein analysis, or the entire eluate from the Rac1 activation assay) onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, BSA is generally preferred over non-fat milk.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
p-HER2 (Tyr1248)
-
Total HER2
-
p-AKT (Ser473)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Rac1
-
β-actin (as a loading control)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., β-actin for total lysates or total Rac1 for the pull-down assay).
References
- 1. Pyrotinib promotes the antitumor effect of T-DM1 by increasing drug endocytosis in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer [frontiersin.org]
- 3. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HER2/Neu (ErbB2) signaling to Rac1-Pak1 is temporally and spatially modulated by transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Rac signaling in breast cancer: A tale of GEFs and GAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: High-Throughput Screening with (Rac)-Pyrotinib for New Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrotinib (B611990), an irreversible pan-ErbB receptor tyrosine kinase inhibitor, has demonstrated significant clinical efficacy in treating HER2-positive cancers by targeting EGFR (HER1), HER2, and HER4.[1][2][3] While its primary targets are well-characterized, the full spectrum of its kinase activity and potential off-target effects remains an area of active investigation. Identifying novel targets of Pyrotinib could unveil new therapeutic applications, explain certain clinical observations, and provide insights into potential mechanisms of resistance.
These application notes provide a comprehensive framework for utilizing (Rac)-Pyrotinib in high-throughput screening (HTS) campaigns to identify and validate novel kinase targets. Detailed protocols for biochemical kinase assays, cellular screening, and target validation methodologies are presented to guide researchers in this endeavor.
Data Presentation: Identifying Potential New Targets
A critical first step in discovering new targets for an existing drug is to perform a comprehensive kinase selectivity profiling, often referred to as a kinome scan. This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity at a fixed concentration. The results are typically presented as a percentage of inhibition. Hits from this primary screen are then followed up with dose-response assays to determine IC50 values.
While a comprehensive, publicly available kinome scan dataset for this compound is not available at the time of this writing, the following table illustrates how such data would be structured. This example includes Pyrotinib's known targets and hypothetical data for other kinases to demonstrate the format.
Table 1: Illustrative Kinase Selectivity Profile for this compound
| Kinase Target | Gene Symbol | Kinase Family | % Inhibition at 1 µM | IC50 (nM) | Notes |
| Known Targets | |||||
| EGFR | EGFR | Tyrosine Kinase | 98% | 5 | Primary Target[1] |
| HER2 | ERBB2 | Tyrosine Kinase | 99% | 2 | Primary Target[1] |
| HER4 | ERBB4 | Tyrosine Kinase | 95% | 8 | Primary Target[1] |
| Potential New Targets (Hypothetical Data) | |||||
| Kinase X | GENEX | Tyrosine Kinase | 85% | 50 | Potential new target for validation |
| Kinase Y | GENEY | Ser/Thr Kinase | 75% | 150 | Lower priority hit |
| Kinase Z | GENEZ | Tyrosine Kinase | 40% | >1000 | Likely not a direct target |
Data for "Potential New Targets" is hypothetical and for illustrative purposes only. A comprehensive kinome scan is required to generate actual data.
Experimental Protocols
High-Throughput Screening for Kinase Inhibitors
The following are detailed protocols for three common non-radioactive, homogeneous HTS assays suitable for identifying kinase inhibitors. These assays are readily adaptable to 384-well and 1536-well formats for screening large compound libraries.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP site. In the absence of an inhibitor, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor. This compound, competing for the ATP site, will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of this compound or other test compounds in the appropriate kinase buffer.
-
Prepare a 2X solution of the target kinase and the Eu-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the 4X compound solution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to the wells.
-
Add 4 µL of the 4X tracer solution to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
A decrease in the emission ratio indicates inhibition of tracer binding by the compound.
-
For dose-response curves, plot the emission ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
This TR-FRET assay quantifies kinase activity by detecting the formation of ADP.
Principle: The assay uses a Eu-labeled anti-ADP antibody and an Alexa Fluor™ 647-labeled ADP tracer. ADP produced by the kinase reaction competes with the tracer for binding to the antibody. High kinase activity results in high ADP production, leading to low FRET. Inhibition of the kinase by this compound results in less ADP, and therefore a higher FRET signal.
Protocol:
-
Kinase Reaction:
-
Prepare a 2X solution of the kinase in kinase reaction buffer.
-
Prepare a 2X solution of the substrate and ATP in kinase reaction buffer.
-
Prepare a solution of this compound or other test compounds.
-
In a 384-well plate, combine the compound, the 2X kinase solution, and the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Prepare a 3X detection solution containing EDTA (to stop the kinase reaction), Eu-anti-ADP antibody, and the Alexa Fluor™ 647 ADP tracer in TR-FRET dilution buffer.
-
Add the detection solution to the kinase reaction wells.
-
Incubate for at least 30 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
An increase in the emission ratio indicates kinase inhibition.
-
Determine IC50 values from dose-response curves.
-
This FRET-based assay measures kinase activity through the proteolysis of a peptide substrate.
Principle: A peptide substrate is labeled with two different fluorophores (e.g., Coumarin and Fluorescein). The kinase phosphorylates the peptide. A development reagent (a protease) is then added, which selectively cleaves the non-phosphorylated peptides, disrupting FRET. Kinase inhibition by this compound results in more non-phosphorylated peptide, which is then cleaved, leading to a decrease in FRET.
Protocol:
-
Kinase Reaction:
-
In a 384-well plate, add the test compound, the kinase, and the FRET-peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
-
Development Reaction:
-
Add the Development Reagent Solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Data Reading and Analysis:
-
Read the plate using a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Calculate the emission ratio (445 nm / 520 nm).
-
An increase in the emission ratio indicates kinase inhibition.
-
Determine IC50 values from dose-response curves.
-
Target Validation Methodologies
Once potential new targets are identified through HTS, it is crucial to validate these interactions in a cellular context.
This approach identifies the direct binding partners of a drug within the native proteome.
Principle: A chemical probe is synthesized by modifying this compound with a tag (e.g., biotin (B1667282) or an alkyne group for click chemistry). This probe is incubated with cell lysates or live cells. The probe and its bound proteins are then enriched and identified by mass spectrometry.
Protocol:
-
Probe Synthesis: Synthesize an analog of this compound with a reactive handle (e.g., a terminal alkyne) that allows for the attachment of a biotin tag via click chemistry.
-
Cell Treatment and Lysis:
-
Treat cultured cells with the alkyne-modified Pyrotinib probe for a specified time.
-
As a control, pre-incubate cells with an excess of unmodified this compound before adding the probe to identify specific binders through competition.
-
Lyse the cells to extract the proteome.
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin-azide tag to the alkyne-modified probe that is covalently bound to its targets.
-
Enrich the biotin-tagged proteins using streptavidin-coated beads.
-
-
Mass Spectrometry and Data Analysis:
-
Elute the bound proteins from the beads and digest them into peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the probe-treated sample compared to the control (competed) sample. These are the potential targets of this compound.
-
Genome-wide CRISPR-Cas9 screens can identify genes that, when knocked out, alter a cell's sensitivity to a drug, thereby validating a target or uncovering resistance mechanisms.
Principle: A library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of Cas9-expressing cells. The cell population is then treated with this compound. Genes whose knockout leads to increased resistance will be enriched in the surviving cell population, while genes whose knockout confers sensitivity will be depleted.
Protocol:
-
Library Transduction:
-
Transduce Cas9-expressing cancer cells with a pooled lentiviral sgRNA library at a low multiplicity of infection to ensure most cells receive only one sgRNA.
-
-
Drug Treatment:
-
Split the cell population into two groups: one treated with a vehicle control (e.g., DMSO) and the other with a concentration of this compound that causes significant but incomplete cell death.
-
Culture the cells for a sufficient period to allow for the enrichment or depletion of certain sgRNA-containing cells.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest the cells from both the treated and control populations.
-
Extract genomic DNA.
-
Amplify the sgRNA-encoding regions by PCR.
-
Sequence the amplicons using next-generation sequencing to determine the frequency of each sgRNA in both populations.
-
-
Data Analysis:
-
Compare the sgRNA frequencies between the this compound-treated and control groups.
-
sgRNAs that are significantly enriched in the treated population target genes that may confer resistance to Pyrotinib when knocked out.
-
sgRNAs that are significantly depleted in the treated population target genes that may be essential for Pyrotinib's efficacy or represent synthetic lethal partners.
-
Visualization of Pathways and Workflows
Known Signaling Pathways of Pyrotinib
Pyrotinib is known to inhibit the HER2 signaling pathway, which subsequently blocks downstream cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to reduced cell proliferation and survival.[4][5]
References
- 1. Frontiers | Real-world efficacy and safety of pyrotinib in patients with HER2-positive metastatic breast cancer: A prospective real-world study [frontiersin.org]
- 2. Safety and efficacy of pyrotinib for HER‑2‑positive breast cancer in the neoadjuvant setting: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. [PDF] Functional Identification of Target by Expression Proteomics (FITExP) reveals protein targets and highlights mechanisms of action of small molecule drugs | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of (Rac)-Pyrotinib in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors, offering a superior platform for preclinical drug evaluation compared to traditional 2D cell cultures. (Rac)-Pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI), has demonstrated significant antitumor activity by targeting epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4. This document provides detailed application notes and experimental protocols for the utilization of this compound in 3D spheroid culture models, intended to guide researchers in assessing its efficacy and mechanism of action. Pyrotinib covalently binds to the ATP binding sites within the intracellular kinase regions of the HER family of receptors. This irreversible binding prevents the formation of both homo- and heterodimers and subsequent auto-phosphorylation, effectively blocking downstream signaling cascades, primarily the PI3K/AKT and RAS/RAF/MEK/MAPK pathways.
Data Presentation
The following tables summarize key quantitative data regarding the effects of Pyrotinib. While specific data for this compound in 3D spheroid models is emerging, the provided data from various cancer models offers a valuable reference for experimental design.
Table 1: Inhibitory Concentrations of Pyrotinib in Cancer Cell Models
| Cell Model | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| TSC2-deficient MEFs | Tuberous Sclerosis Complex | CCK8 Viability Assay | 11.5 µM | |
| HER2-mutant PDOs | Non-Small Cell Lung Cancer | CellTiter-Glo Viability Assay | 180 nM (plasma concentration) | |
| KYSE-150 & TE-1 cells | Esophageal Cancer | CCK8 Viability Assay | Significant effect at 0.1 µM |
Table 2: Observed Effects of Pyrotinib on Downstream Signaling Pathways
| Cell Line | Pathway Component | Effect | Reference |
| SK-BR-3 | p-Akt, p-p65, FOXC1 | Significantly decreased expression | |
| NCI-N87 & SNU-216 | p-ERK | Reduced phosphorylation | |
| SK-BR-3 & JIMT-1 | p-HER2, p-AKT, p-ERK | Decreased phosphorylation |
Mandatory Visualizations
Signaling Pathway of Pyrotinib Action
Caption: Pyrotinib inhibits HER family receptors, blocking downstream signaling.
Experimental Workflow
Caption: Workflow for 3D spheroid experiments with this compound.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using the liquid overlay technique, which is a reliable and high-throughput method.
Materials:
-
Cancer cell line of interest (e.g., BT-474, SK-BR-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture cells in standard T-flasks until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
-
Cell Counting: Determine the cell concentration and viability. A viability of ≥90% is recommended.
-
Seeding:
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-10,000 cells/well, to be optimized for each cell line).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.
-
Protocol 2: this compound Treatment and Viability Assay
This protocol outlines the treatment of established spheroids with this compound and the subsequent assessment of cell viability using a luminescence-based assay.
Materials:
-
3D spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Spheroid Treatment:
-
After 3-4 days of spheroid formation, carefully remove 100 µL of medium from each well.
-
Add 100 µL of the 2x this compound dilutions to the corresponding wells. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Assay (CellTiter-Glo® 3D):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the logarithm of the drug concentration.
Protocol 3: Spheroid Lysis and Western Blotting
This protocol details the extraction of proteins from 3D spheroids for subsequent analysis of signaling pathway modulation by Western blotting. Note that lysing 3D structures can be more challenging than 2D cultures.
Materials:
-
Treated 3D spheroids in a 96-well ULA plate
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Spheroid Collection:
-
Carefully aspirate the medium from the wells containing the spheroids.
-
Wash the spheroids gently with cold PBS.
-
Collect spheroids from multiple wells (for sufficient protein yield) into a pre-chilled microcentrifuge tube.
-
-
Lysis:
-
Centrifuge the spheroids at a low speed and discard the supernatant.
-
Add an appropriate volume of ice-cold RIPA buffer. The volume may need to be increased compared to 2D cultures.
-
Mechanically disrupt the spheroids by pipetting up and down, followed by sonication or passing through a fine-gauge needle if necessary.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
-
Protein Quantification:
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH).
-
Application Notes and Protocols for CRISPR-Cas9 Screening to Identify (Rac)-Pyrotinib Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
(Rac)-Pyrotinib is a potent, irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets HER1, HER2, and HER4, showing promise in the treatment of HER2-positive cancers, particularly non-small cell lung cancer (NSCLC) and breast cancer.[1][2] By inhibiting the homo- and hetero-dimerization of the HER family of receptors, Pyrotinib (B611990) effectively blocks downstream signaling pathways crucial for cell proliferation and survival, namely the PI3K/AKT and RAS/RAF/MEK/MAPK pathways.[1][2][3] However, as with many targeted therapies, the development of drug resistance remains a significant clinical challenge, limiting its long-term efficacy.[4]
CRISPR-Cas9 genome editing technology has emerged as a powerful and versatile tool for conducting genome-wide screens to systematically identify genes whose loss-of-function confers drug resistance.[5][6][7] These screens can uncover novel resistance mechanisms, identify potential biomarkers for patient stratification, and reveal new therapeutic targets to overcome resistance.[7][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing a pooled CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to this compound.
II. Potential this compound Resistance Mechanisms
Several mechanisms of resistance to Pyrotinib have been identified, primarily involving the reactivation of pro-survival signaling pathways. Understanding these known mechanisms is crucial for designing effective screening strategies and interpreting the results.
Table 1: Known and Potential this compound Resistance Mechanisms
| Mechanism Category | Specific Alteration | Downstream Effect | Cancer Type |
| Reactivation of Signaling Pathways | Activation of SCF/c-kit signaling | Upregulation of PI3K/AKT and MAPK pathways[9] | Gastric Cancer |
| Upregulation of EMT and angiogenesis pathways | Increased cell survival and proliferation | NSCLC[10] | |
| Reactivation of MAPK and PI3K pathways | Sustained proliferation signaling[8] | Gastric Cancer | |
| Genetic Alterations | Loss of HER2 mutation | Loss of drug target | NSCLC[11] |
| Appearance of HER2 amplification | Increased target expression | NSCLC[11] | |
| Acquired mutations in EGFR, MET, KRAS, BRAF | Bypass of HER2 inhibition[11] | NSCLC | |
| Cell Cycle Regulation | Upregulation of CDK4 | G1-S cell cycle transition | NSCLC[4] |
| Immune Evasion | Downregulation of CD274 (PD-L1) and LGALS9 | Altered immune response[4][10] | NSCLC |
III. Experimental Workflow and Protocols
A typical workflow for a pooled, positive selection CRISPR-Cas9 screen to identify drug resistance genes involves several key steps, from initial cell line preparation to bioinformatics analysis of the screening results.[12][13]
Caption: Overview of the CRISPR-Cas9 screening workflow.
Protocol 1: Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Choose a cancer cell line that is sensitive to Pyrotinib. This is typically a HER2-positive cell line, such as SK-BR-3 (breast cancer) or NCI-N87 (gastric cancer).
-
Cas9 Introduction: Stably introduce the Cas9 nuclease into the chosen cell line. Lentiviral transduction is a common and efficient method.[12]
-
Transduce the cells with a lentiviral vector carrying the Cas9 gene and a selection marker (e.g., blasticidin).
-
Select for successfully transduced cells by culturing them in the presence of the appropriate antibiotic.
-
-
Cas9 Activity Validation: Confirm Cas9 activity in the stable cell line using a functional assay, such as the SURVEYOR nuclease assay or by sequencing a targeted genomic locus after transduction with a single-guide RNA (sgRNA) targeting a non-essential gene.
Protocol 2: sgRNA Library Transduction
-
Library Selection: Choose a genome-wide or a targeted sgRNA library. For identifying a broad range of resistance mechanisms, a genome-wide library such as the GeCKO (Genome-scale CRISPR Knock-Out) library is recommended.[12]
-
Lentivirus Production: Produce a high-titer lentiviral stock of the pooled sgRNA library.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.1-0.3.[12] This ensures that the majority of cells receive only a single sgRNA, which is crucial for linking a specific gene knockout to the resistance phenotype.
-
Selection: Select for transduced cells using the appropriate antibiotic corresponding to the sgRNA vector (e.g., puromycin).
Protocol 3: this compound Selection
-
Cell Population Expansion: Expand the transduced cell population while maintaining a sufficient number of cells to ensure the representation of each sgRNA in the library (typically >500 cells per sgRNA).
-
Drug Treatment:
-
Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a Pyrotinib-treated group.
-
Treat the experimental group with a concentration of Pyrotinib that results in significant cell death (e.g., IC80-IC90). This concentration needs to be empirically determined for the specific cell line.
-
-
Culture and Enrichment: Culture both cell populations for a sufficient duration (typically 14-21 days) to allow for the enrichment of cells with sgRNAs targeting genes whose knockout confers Pyrotinib resistance.
Protocol 4: Data Acquisition and Analysis
-
Genomic DNA Extraction: Harvest cells from both the control and Pyrotinib-treated populations and extract high-quality genomic DNA.
-
sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA using PCR and perform high-throughput sequencing to determine the representation of each sgRNA in both populations.
-
Bioinformatics Analysis:
-
Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[14]
-
MAGeCK will identify sgRNAs that are significantly enriched in the Pyrotinib-treated population compared to the control population.
-
Genes targeted by these enriched sgRNAs are considered candidate resistance genes.
-
Table 2: Key Parameters for CRISPR-Cas9 Screening
| Parameter | Recommended Value/Consideration | Rationale |
| Cell Line | Pyrotinib-sensitive, HER2-positive | To enable a clear selection for resistance. |
| sgRNA Library | Genome-wide (e.g., GeCKO v2) | For unbiased discovery of resistance mechanisms. |
| Multiplicity of Infection (MOI) | 0.1 - 0.3 | To ensure single sgRNA integration per cell.[12] |
| Cell Number Maintenance | >500 cells per sgRNA | To maintain library complexity. |
| Pyrotinib Concentration | IC80 - IC90 | To provide strong selective pressure. |
| Screen Duration | 14 - 21 days | To allow for the enrichment of resistant clones. |
| Bioinformatics Tool | MAGeCK, BAGEL | For robust statistical analysis of sgRNA enrichment.[7][14] |
IV. Hit Validation and Functional Characterization
Genes identified as "hits" from the primary screen require rigorous validation to confirm their role in Pyrotinib resistance.
Protocol 5: Validation of Candidate Genes
-
Individual Gene Knockout: Generate individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene to control for off-target effects.
-
Cell Viability Assays:
-
Treat the individual knockout cell lines and the parental control cell line with a dose-response of Pyrotinib.
-
Measure cell viability using assays such as MTT or CellTiter-Glo.
-
A significant increase in the IC50 value for the knockout cells compared to the control cells confirms the gene's role in resistance.
-
-
Orthogonal Validation: Use an alternative method, such as RNA interference (RNAi), to silence the expression of the candidate genes and repeat the cell viability assays.[13]
V. Signaling Pathway Visualization
Understanding the signaling context of Pyrotinib action and resistance is crucial for interpreting screen results.
Caption: Pyrotinib's mechanism of action on HER-family signaling.
Caption: Signaling pathways implicated in Pyrotinib resistance.
VI. Conclusion
The application of CRISPR-Cas9 screening provides a powerful, unbiased approach to dissect the genetic basis of resistance to this compound. By following the detailed protocols outlined in these application notes, researchers can identify and validate novel genes and pathways that contribute to therapeutic failure. These findings will not only deepen our understanding of Pyrotinib resistance but also pave the way for the development of more effective combination therapies and strategies to overcome resistance in the clinic.
References
- 1. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer [frontiersin.org]
- 4. Single-cell analysis reveals the potential mechanisms of pyrotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 7. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
- 8. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Efficacy and safety of pyrotinib in advanced lung adenocarcinoma with HER2 mutations: a multicenter, single-arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of (Rac)-Pyrotinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of (Rac)-Pyrotinib.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of Pyrotinib and its salt forms?
Q2: My this compound is precipitating out of my aqueous buffer during my in vitro assay. What is the likely cause?
This is a common issue for poorly soluble compounds. The most probable cause is that the concentration of this compound in your final assay buffer exceeds its thermodynamic solubility limit in that specific medium. This often occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.
Q3: How does pH affect the solubility of this compound?
Many kinase inhibitors are weak bases and exhibit pH-dependent solubility.[6] Their solubility is generally higher in acidic conditions where the molecule can be protonated, and it decreases as the pH approaches the molecule's pKa and becomes neutral. While a detailed pH-solubility profile for this compound is not publicly available, it is crucial to consider the pH of your experimental buffers.
Q4: What are the primary strategies to enhance the aqueous solubility of this compound for in vitro and in vivo studies?
Common strategies for enhancing the solubility of poorly water-soluble drugs like Pyrotinib include:
-
pH Adjustment: Lowering the pH of the aqueous solution can increase the solubility of weakly basic compounds.
-
Use of Co-solvents: Organic solvents that are miscible with water, such as ethanol (B145695), polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol (PG), can increase the solubility of hydrophobic compounds.
-
Addition of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[7]
-
Formulation as a Nanosuspension: This involves reducing the particle size of the drug to the nanometer range, which can increase the dissolution rate and saturation solubility.
-
Use of Solid Dispersions: The drug is dispersed in a solid hydrophilic carrier at the molecular level, which can enhance its dissolution rate and solubility.
Troubleshooting Guides
Issue 1: Precipitate Formation in In Vitro Assays
Symptoms:
-
Visible cloudiness or solid particles in your assay wells after adding this compound stock solution.
-
Inconsistent or non-reproducible assay results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | 1. Determine the Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocol 1) in your specific assay buffer to determine the maximum concentration of this compound that remains in solution. 2. Lower the Final Concentration: If possible, adjust your experiment to use a final concentration of this compound below its measured kinetic solubility. |
| Poorly Optimized Buffer | 1. Adjust pH: If your assay allows, test a lower pH buffer (e.g., pH 5.0-6.5) to see if it improves solubility. 2. Add a Co-solvent: Introduce a small percentage of a water-miscible organic solvent (e.g., 1-5% ethanol or PEG 300) to your assay buffer. Ensure the solvent is compatible with your assay components. 3. Incorporate a Surfactant: Add a low concentration (e.g., 0.1-1%) of a non-ionic surfactant like Tween® 80 or Polysorbate 80 to your buffer. |
| DMSO "Crashing Out" | 1. Minimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally ≤ 1%). 2. Serial Dilution: Prepare intermediate dilutions of your DMSO stock in the assay buffer rather than adding a highly concentrated stock directly to the final volume. |
Issue 2: Low or Variable Bioavailability in Preclinical In Vivo Studies
Symptoms:
-
Low and inconsistent plasma concentrations of this compound after oral administration.
-
Lack of a clear dose-response relationship in efficacy studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Dissolution in the Gastrointestinal Tract | 1. Formulation with Co-solvents and Surfactants: Prepare a vehicle for oral gavage that includes a combination of co-solvents and surfactants to maintain this compound in solution or as a fine suspension. See Experimental Protocol 2 for a sample formulation. 2. pH Modification of the Formulation: If appropriate for your study, consider formulating this compound in a weakly acidic vehicle to promote dissolution in the stomach. |
| Precipitation Upon Dilution in Gastric Fluid | 1. Use of Cyclodextrins: Formulate this compound with a cyclodextrin (B1172386) like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex. This can prevent precipitation upon dilution in the gut. See Experimental Protocol 3. 2. Lipid-Based Formulations: For highly lipophilic drugs, consider formulating in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS). |
| Inadequate Vehicle for Administration Route | 1. Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration. 2. Particle Size Reduction: For suspensions, micronization or nano-milling of the this compound powder can improve dissolution rate and bioavailability. |
Data Presentation
Table 1: Solubility of this compound and its Dimaleate Salt in Various Solvents
| Compound Form | Solvent | Solubility | Reference(s) |
| This compound | DMSO | Soluble | [][4] |
| This compound | DMSO | 1.81 mg/mL (requires sonication and warming) | [5] |
| Pyrotinib dimaleate | Water | 16 mg/mL | [2] |
| Pyrotinib dimaleate | Water | 50 mg/mL | [2] |
| Pyrotinib (maleate) | Water | 0.1 - 1 mg/mL (Slightly Soluble) | [1] |
| Pyrotinib (maleate) | Acetonitrile | 0.1 - 1 mg/mL (Slightly Soluble) | [1] |
| Pyrotinib (maleate) | DMSO | 1 - 10 mg/mL (Sparingly Soluble) | [1] |
Experimental Protocols
Experimental Protocol 1: Kinetic Aqueous Solubility Assay (Shake-Flask Method)
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well filter plates (e.g., Millipore MultiScreen™)
-
96-well collection plates
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Standard Curve: Create a series of standards by diluting the 10 mM stock solution in DMSO.
-
Add Compound to Buffer: In a 96-well plate, add a small volume of the 10 mM stock solution to the aqueous buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubation: Seal the plate and shake vigorously at room temperature for 2 hours.
-
Filtration: Transfer the solutions to a 96-well filter plate placed on top of a collection plate. Centrifuge to separate any undissolved precipitate.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Data Analysis: Plot the measured concentration against the initial concentration. The point at which the measured concentration plateaus is the kinetic solubility.
Experimental Protocol 2: Formulation with Co-solvents and Surfactants for In Vivo Oral Administration
Objective: To prepare a solution or suspension of this compound for oral gavage in preclinical animal models.
Materials:
-
This compound powder
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile water or saline
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Dissolve in Co-solvent: Add PEG300 to the this compound powder and vortex or sonicate until fully dissolved. A common starting ratio is 10-40% of the final volume.
-
Add Surfactant: Add Tween® 80 to the solution. A typical concentration is 5-10% of the final volume. Mix thoroughly.
-
Add Aqueous Phase: Slowly add sterile water or saline to the desired final volume while continuously mixing.
-
Final Formulation: The final formulation should be a clear solution or a homogenous suspension. Prepare fresh daily.
Example Formulation:
-
10% PEG300
-
5% Tween® 80
-
85% Sterile Water
Experimental Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a more water-soluble inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Mortar and pestle
-
Drying oven or vacuum desiccator
Procedure:
-
Determine Molar Ratio: A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a common starting point.
-
Weigh Components: Accurately weigh the this compound and HP-β-CD according to the chosen molar ratio.
-
Physical Mixture: Mix the powders in a mortar.
-
Form a Paste: Add a small amount of a water/ethanol (50:50 v/v) mixture to the powder to form a thick, uniform paste.
-
Knead: Knead the paste thoroughly with the pestle for 45-60 minutes.
-
Dry the Complex: Spread the paste in a thin layer on a glass dish and dry in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: The resulting powder can be characterized for its solubility and dissolution properties.
Visualizations
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. selleckchem.com [selleckchem.com]
- 4. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Managing Diarrhea as a Side Effect in Preclinical Models of (Rac)-Pyrotinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing diarrhea as a side effect in preclinical models of (Rac)-Pyrotinib.
Frequently Asked Questions (FAQs)
Q1: Why is diarrhea a common side effect of Pyrotinib?
A1: Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1][2] Inhibition of EGFR in the gastrointestinal tract is a well-established cause of diarrhea.[3][4] EGFR signaling plays a crucial role in maintaining the normal function of the intestinal lining, including ion transport and tissue repair. Inhibition of this pathway can lead to increased chloride secretion into the intestinal lumen, causing secretory diarrhea.[5]
Q2: At what point during a preclinical study can I expect to see diarrhea following Pyrotinib administration?
A2: While specific preclinical data for Pyrotinib is limited, clinical studies have shown that diarrhea typically occurs within the first 1-7 days of initiating treatment.[6] In preclinical models of other EGFR tyrosine kinase inhibitors, diarrhea is also an early-onset toxicity.[4] Therefore, it is crucial to begin monitoring for signs of diarrhea from the first day of this compound administration.
Q3: What are the first-line treatment options for managing Pyrotinib-induced diarrhea in preclinical models?
A3: The most common and effective first-line treatment for managing drug-induced diarrhea in preclinical models is the anti-diarrheal agent, loperamide (B1203769).[7][8] Loperamide acts on opioid receptors in the gut wall to decrease intestinal motility and increase water absorption.[9] Supportive care, including ensuring adequate hydration and electrolyte balance, is also critical.[10]
Q4: Are there any prophylactic strategies to prevent or reduce the severity of Pyrotinib-induced diarrhea?
A4: Prophylactic treatment is not a standard recommendation for EGFR TKI-induced diarrhea, as not all animals may develop this side effect, and there is a risk of inducing constipation.[4] However, for other TKIs like neratinib, the use of budesonide (B1683875), a locally-acting corticosteroid, has shown potential in reducing the severity of diarrhea in preclinical models.[3] The use of probiotics to maintain gut microbiome health is another area of investigation.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Suggested Solution |
| Sudden onset of severe, watery diarrhea in multiple animals. | High dose of this compound; strain sensitivity. | 1. Immediately initiate supportive care, including subcutaneous or intravenous fluid administration to prevent dehydration.[10]2. Administer a standard dose of loperamide (see Table 2).[7]3. Consider a dose reduction of this compound in subsequent experiments.4. Monitor animals closely for signs of dehydration (e.g., skin tenting, lethargy) and body weight loss. |
| Mild to moderate diarrhea developing after several days of treatment. | Cumulative toxicity leading to disruption of gut homeostasis. | 1. Begin treatment with loperamide at the first sign of loose stools (see Table 2).[7]2. Ensure continuous access to hydration and a palatable diet.3. Consider introducing probiotics to the animals' drinking water or diet to support gut health.[11] |
| Diarrhea is refractory to loperamide treatment. | Severe intestinal inflammation; incorrect loperamide dosage. | 1. Re-evaluate the loperamide dose and administration frequency. A dose-escalation study may be necessary.[7]2. Consider the addition of an anti-inflammatory agent like budesonide (see Table 3 for potential dosing).[3]3. If diarrhea persists and is severe, consider temporarily interrupting this compound treatment and provide intensive supportive care. |
| Significant body weight loss (>15%) accompanying diarrhea. | Severe dehydration and malabsorption due to rapid intestinal transit. | 1. Provide aggressive fluid and electrolyte replacement therapy (subcutaneous or intravenous).[10]2. Offer a highly palatable and easily digestible nutritional supplement.3. Temporarily suspend this compound administration until the animal's condition stabilizes. |
Quantitative Data Summary
Table 1: Clinical Incidence of Pyrotinib-Induced Diarrhea
| Study Phase | Pyrotinib Regimen | Incidence of Any Grade Diarrhea | Incidence of Grade ≥3 Diarrhea | Reference |
| Phase III (PHOEBE) | Pyrotinib + Capecitabine | 98.4% | 30.8% | [6] |
| Phase II | Pyrotinib | 96.9% | 15.4% | [6] |
| Phase I | Pyrotinib + Capecitabine | 85.7% | 10.7% | [6] |
| Retrospective Study | Pyrotinib-based regimens | 100% | 52.2% | [12] |
Table 2: Suggested Loperamide Dosing in Preclinical Rodent Models
| Animal Model | Route of Administration | Effective Dose Range | Notes | Reference |
| Rat (Castor oil-induced) | Oral (p.o.) | ED50: 0.15 mg/kg | Effective dose for 50% of the population. | [7] |
| Mouse (Gastrointestinal motility) | Subcutaneous (s.c.) | ED50: 0.59 mg/kg | Effective dose for inhibiting gastrointestinal motility. | [7] |
| Mouse (Dose-response) | Oral (p.o.) | 5 - 10 mg/kg | Used to demonstrate a dose-dependent increase in intestinal transit time. A good starting range for therapeutic intervention. | [7] |
| General Rodent Models (Chemotherapy-induced) | Oral (p.o.) | 1 - 3 mg/kg | Suggested starting dose. | [1] |
Table 3: Potential Dosing for Supportive Care Agents in Preclinical Models
| Agent | Animal Model | Route of Administration | Dose | Rationale | Reference |
| Budesonide | Rat (Neratinib-induced diarrhea) | Oral (p.o.) | 1 mg/kg daily | Reduced histopathological injury and inflammation. | [3] |
| Probiotics | Mouse (Antibiotic-associated diarrhea) | Oral (p.o.) | 1 x 10^7 CFU (Bifico) | Improved diarrhea symptoms and promoted growth. | [13] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Diarrhea
Objective: To monitor and score the severity of diarrhea in preclinical models receiving this compound.
Materials:
-
Individually ventilated cages with absorbent paper or a system for stool collection.[14]
-
Calibrated scale for daily body weight measurement.
-
Stool consistency scoring chart (see Table 4).
Procedure:
-
House animals individually for accurate monitoring of stool output.
-
Record baseline body weight before the first administration of this compound.
-
Administer this compound as per the study protocol.
-
Monitor animals at least twice daily for the onset and severity of diarrhea.
-
Record daily body weight.
-
Assess and score stool consistency at each observation point using a standardized scale.
Table 4: Stool Consistency Scoring System
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, formed pellets |
| 2 | Very soft, unformed stool |
| 3 | Watery diarrhea |
This scoring system can be adapted based on specific experimental needs.[15][16]
Protocol 2: Management of this compound-Induced Diarrhea with Loperamide
Objective: To provide a therapeutic intervention for diarrhea in preclinical models receiving this compound.
Materials:
-
Loperamide hydrochloride solution or suspension.
-
Oral gavage needles.
-
Sterile saline or appropriate vehicle.
Procedure:
-
Prepare a stock solution of loperamide hydrochloride in sterile saline. For oral administration, tablets can be pulverized and suspended in a suitable vehicle.[7]
-
At the first sign of diarrhea (Score ≥ 2), administer an initial oral dose of loperamide (e.g., 2-5 mg/kg).
-
Continue loperamide administration once or twice daily based on the severity and persistence of diarrhea.
-
Monitor the animals closely for resolution of diarrhea and for signs of constipation. Adjust the dose and frequency as needed.
-
Continue to monitor body weight and overall health status daily.
Visualizations
Caption: Pyrotinib's inhibition of EGFR signaling leads to diarrhea.
Caption: Troubleshooting workflow for managing diarrhea.
Caption: Experimental workflow for evaluating management strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting neratinib-induced diarrhea with budesonide and colesevelam in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. Human ileal organoid model recapitulates clinical incidence of diarrhea associated with small molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. benchchem.com [benchchem.com]
- 10. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Frontiers | Complex probiotics alleviate ampicillin-induced antibiotic-associated diarrhea in mice [frontiersin.org]
- 14. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
Technical Support Center: Optimizing (Rac)-Pyrotinib Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (Rac)-Pyrotinib dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI).[1][2] It primarily targets and potently inhibits Epidermal Growth Factor Receptor (EGFR/HER1), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4.[1][3] By covalently binding to the ATP binding sites in the intracellular kinase domains of these receptors, Pyrotinib (B611990) blocks their homo- and hetero-dimerization and subsequent auto-phosphorylation.[1] This action effectively inhibits downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/MAPK pathways, which are crucial for cell proliferation, migration, and survival.[1][3] Some studies have also shown that Pyrotinib can promote the internalization and degradation of the HER2 protein.[4][5]
Q2: What is a typical starting dosage for Pyrotinib in mouse xenograft models?
Based on preclinical studies, a common starting dosage for oral administration (gavage) of Pyrotinib in mouse xenograft models ranges from 10 mg/kg to 40 mg/kg, administered once daily.[6][7][8] The optimal dose will depend on the specific tumor model, the cancer cell line used, and the experimental endpoint.
Q3: How should Pyrotinib be prepared for oral administration in vivo?
For in vivo studies, Pyrotinib is typically dissolved in a vehicle such as normal saline.[6][9] It is crucial to ensure the compound is fully dissolved to achieve consistent and accurate dosing.
Q4: What are the common adverse effects of Pyrotinib observed in in vivo studies?
The most frequently reported adverse effect of Pyrotinib in both preclinical and clinical studies is diarrhea.[10][11] At therapeutic doses in mice, significant effects on body weight have not been consistently observed.[7] Researchers should monitor animal health closely, including body weight, and be prepared to manage side effects if they occur. Dose adjustments may be necessary if significant toxicity is observed.[12]
Q5: How does Pyrotinib affect the HER2 signaling pathway?
Pyrotinib inhibits the HER2 signaling pathway by preventing the phosphorylation of HER2. This, in turn, blocks the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell growth and survival.[1][3][13][14]
Troubleshooting Guide
Issue 1: Suboptimal tumor growth inhibition in a xenograft model.
-
Possible Cause 1: Insufficient Dosage. The administered dose of Pyrotinib may be too low for the specific tumor model.
-
Solution: Consider a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your model. Published studies have used doses up to 40 mg/kg/day in mice.[6]
-
-
Possible Cause 2: Drug Resistance. The cancer cell line used may have primary or acquired resistance to Pyrotinib.
-
Solution: Investigate the molecular profile of your cell line for mutations that could confer resistance. Consider combination therapies, as Pyrotinib has shown synergistic effects with other agents like capecitabine (B1668275) and adriamycin.[1]
-
-
Possible Cause 3: Issues with Drug Formulation or Administration. Improper dissolution or inconsistent administration can lead to variable drug exposure.
-
Solution: Ensure the vehicle is appropriate and that Pyrotinib is completely dissolved before each administration. Verify the accuracy of the gavage technique.
-
Issue 2: Significant toxicity or weight loss in treated animals.
-
Possible Cause 1: Dosage is too high. The current dose may be exceeding the maximum tolerated dose in the specific mouse strain or model.
-
Possible Cause 2: Animal health. Pre-existing health issues in the animals could make them more susceptible to drug toxicity.
-
Solution: Ensure all animals are healthy before starting the experiment. Monitor for signs of distress and provide supportive care as needed.
-
Data Presentation
Table 1: Summary of this compound Dosages in In Vivo Mouse Models
| Cancer Type | Cell Line | Dosage | Administration Route | Key Findings | Reference |
| HER2+ Breast Cancer | SK-BR-3 | 30 mg/kg, daily | Oral (gavage) | Synergistic antitumor effect with adriamycin. | [1] |
| Tuberous Sclerosis Complex (TSC) | TSC2-deficient MEFs | 40 mg/kg, daily | Oral (gavage) | Inhibited tumor cell viability and induced apoptosis. | [6][9] |
| HER2+ Non-Small Cell Lung Cancer | H2170, Calu-3 | 10 mg/kg | Oral (gavage) | Exhibited anti-tumor activity with no significant toxicity. | [7] |
| 5-FU-Resistant Breast Cancer | SKBR-3/FU | 10 mg/kg | Oral (gavage) | Sensitized resistant cells to 5-FU. | [8] |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Study
-
Cell Culture: Culture the desired cancer cell line (e.g., HER2-positive SK-BR-3 breast cancer cells) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Preparation: Prepare Pyrotinib by dissolving it in a suitable vehicle (e.g., normal saline) to the desired concentration.
-
Administration: Administer Pyrotinib orally via gavage at the predetermined dosage (e.g., 10-40 mg/kg) daily. The control group should receive the vehicle only.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Mandatory Visualizations
Caption: Pyrotinib inhibits HER1, HER2, and HER4, blocking downstream PI3K/AKT and MAPK signaling pathways.
Caption: A typical experimental workflow for an in vivo xenograft study using Pyrotinib.
References
- 1. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrotinib promotes the antitumor effect of T-DM1 by increasing drug endocytosis in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrotinib Targeted EGFR-STAT3/CD24 Loop-Mediated Cell Viability in TSC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Real-world efficacy and safety of pyrotinib in patients with HER2-positive metastatic breast cancer: A prospective real-world study [frontiersin.org]
- 11. Clinical efficacy of pyrotinib combined with chemotherapy for neoadjuvant treatment in HER2-positive breast cancer: a single-center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of pyrotinib in patients with previously treated HER2-positive non-breast solid tumors: a phase 2, open-label basket trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-world efficacy and safety of pyrotinib in patients with HER2-positive metastatic breast cancer: A prospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
Troubleshooting inconsistent results in (Rac)-Pyrotinib cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering inconsistent results in cell viability assays involving (Rac)-Pyrotinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an oral, irreversible pan-ErbB receptor tyrosine kinase inhibitor.[1] It potently targets the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1][2] By inhibiting these receptors, Pyrotinib blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] This mechanism makes it an effective agent against cancers that overexpress or have mutations in these receptors, particularly HER2-positive cancers.[5][6]
Q2: Which cell viability assays are most suitable for evaluating Pyrotinib's effects?
Standard metabolic-based cell viability assays are commonly used. These include colorimetric assays like MTT, MTS, and XTT, as well as luminescence-based assays such as CellTiter-Glo®, which measures ATP levels. The choice of assay can be critical, and it's important to consider potential interferences.
Q3: What are the typical IC50 values for Pyrotinib?
The half-maximal inhibitory concentration (IC50) for Pyrotinib can vary significantly depending on the cell line, the duration of treatment, and the specific assay used. For instance, in TSC2-deficient Mouse Embryonic Fibroblast (MEF) cells, an IC50 of 11.5 µM was observed after 48 hours of treatment using a CCK-8 assay.[7] It is essential to determine the IC50 empirically for your specific experimental conditions.
Q4: How should Pyrotinib be prepared and stored for in vitro experiments?
For cell culture experiments, it is recommended to prepare a concentrated stock solution of Pyrotinib in sterile DMSO (e.g., 10-50 mM).[8] This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in cell viability assays can stem from various factors, from technical errors to compound-specific interferences. This guide addresses common problems in a question-and-answer format.
Section 1: General Assay Problems
Q5: My replicate wells show high variability. What are the common causes?
High variability between replicate wells is a frequent issue. The primary causes include:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate is a major source of variability. Ensure your cell suspension is homogenous before and during the seeding process.
-
"Edge Effect": Wells on the perimeter of the plate are prone to increased evaporation and temperature fluctuations, leading to altered cell growth compared to the inner wells.[9] To mitigate this, it's best practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.[9]
-
Pipetting Errors: Inaccurate dispensing of cells, media, or reagents can introduce significant errors. Ensure your pipettes are calibrated and use consistent pipetting techniques.
Q6: I'm observing a high background signal in my assay. What could be the cause?
High background can obscure the true signal from your cells. Common causes include:
-
Reagent Contamination: Assay reagents can become contaminated with bacteria or reducing agents, leading to non-specific signal generation.[9] Always use sterile techniques when handling reagents.
-
Compound Interference: Pyrotinib itself might react with the assay reagent. To check for this, run control wells containing the compound in cell-free media.[9][10]
-
Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays. Consider using phenol red-free media for the assay itself.[9]
Q7: My absorbance or luminescence readings are too low across the entire plate. What should I do?
Low readings across the plate, including controls, often point to a few key issues:
-
Incorrect Cell Number: The number of cells seeded may be too low, or the cells may not be proliferating well. It's crucial to optimize the seeding density for your specific cell line to ensure the signal falls within the linear range of the assay.
-
Inappropriate Incubation Times: The drug treatment time may be too long, leading to widespread cell death, or the incubation time with the assay reagent may be too short for sufficient signal development.[11][12]
Section 2: this compound-Specific Issues
Q8: How do I address the poor aqueous solubility of Pyrotinib?
Poor solubility is a common challenge. If Pyrotinib precipitates in the culture medium, its effective concentration is unknown, and the precipitate can interfere with the assay.
-
Solubility Limit: Determine the solubility limit of Pyrotinib in your specific cell culture medium.
-
Solvent Concentration: Ensure the final DMSO concentration is kept to a minimum (e.g., <0.5%) and include a vehicle control with the same DMSO concentration in your experiment.[9]
Q9: My compound is colored. How does this interfere with colorimetric assays like MTT?
If Pyrotinib or its metabolites are colored, they can contribute to the absorbance reading, leading to inaccurate results.
-
Control Wells: Include control wells with the compound in cell-free media to measure its intrinsic absorbance. This value can then be subtracted from the experimental wells.[9]
-
Alternative Assays: If interference is significant, consider switching to non-colorimetric assays, such as luminescence-based (e.g., CellTiter-Glo®) or fluorescence-based methods.[9]
Section 3: Assay-Specific Pitfalls
Q10: My MTT assay results are inconsistent. What are the common pitfalls?
The MTT assay has several steps where variability can be introduced:
-
Incomplete Formazan (B1609692) Solubilization: Ensure that the formazan crystals are completely dissolved by using a sufficient volume of solubilization solvent and adequate mixing time.[9] Incomplete solubilization will lead to lower absorbance readings.
-
MTT Toxicity: The MTT reagent itself can be toxic to some cell lines, especially with longer incubation times. Optimize the incubation period to be long enough for formazan production but short enough to avoid toxicity.[9]
Q11: I am using a luminescence-based assay (e.g., CellTiter-Glo®) and the signal is not stable. Why?
Signal instability in luminescence assays can be due to:
-
Temperature Gradients: Ensure the plate and reagents have equilibrated to room temperature for about 30 minutes before use. Temperature differences can cause uneven reaction rates.[9]
-
Incomplete Lysis and Mixing: Ensure complete cell lysis and thorough mixing of the reagent with the cell lysate to allow the luminescent signal to stabilize before reading.[9]
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent Cell Viability Assay Results
| Problem | Potential Cause | Recommended Solution | Assay Type |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure homogenous cell suspension; use reverse pipetting. | All |
| "Edge effect" | Do not use outer wells for samples; fill with sterile liquid.[9] | All (especially >24h incubation) | |
| High Background Signal | Reagent contamination | Use sterile technique; prepare fresh reagents.[9] | All |
| Compound interference with assay reagent | Run compound-only controls in cell-free media.[9] | All | |
| Media components (e.g., Phenol Red) | Use phenol red-free media.[9] | Colorimetric (MTT, XTT) | |
| Low Signal/Readings | Cell number too low | Optimize cell seeding density. | All |
| Insufficient reagent incubation time | Increase incubation time with assay reagent. | All | |
| Pyrotinib-Related Issues | Poor compound solubility | Determine solubility limit; use appropriate solvent concentration (e.g., DMSO <0.5%); include vehicle control.[9] | All |
| Colored compound | Use non-colorimetric assays (luminescence, fluorescence) or subtract background from compound-only wells.[9] | Colorimetric (MTT, XTT) | |
| MTT Assay Problems | Incomplete formazan solubilization | Ensure sufficient solvent volume and mixing time.[9] | MTT |
| Luminescence Assay Problems | Unstable signal | Equilibrate plate to room temperature; ensure complete mixing and lysis; allow signal to stabilize before reading.[9] | ATP-based (e.g., CellTiter-Glo®) |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a standard method for assessing cell viability based on the metabolic reduction of the tetrazolium salt MTT.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the supernatant. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Gently pipette to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[9]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for determining cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Temperature Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is also at room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Mandatory Visualization
Caption: Pyrotinib inhibits EGFR, HER2, and HER4, blocking downstream PI3K/AKT and MAPK pathways.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrotinib as a therapeutic for HER2-positive breast cancer - Kioutchoukova - Translational Cancer Research [tcr.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrotinib Targeted EGFR-STAT3/CD24 Loop-Mediated Cell Viability in TSC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Enhancing the Oral Bioavailability of Racemic Pyrotinib
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of racemic Pyrotinib (B611990).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of racemic Pyrotinib?
A1: The oral bioavailability of Pyrotinib is primarily limited by its poor aqueous solubility and weak intestinal permeability.[1][2] This combination suggests that Pyrotinib likely falls under the Biopharmaceutics Classification System (BCS) Class IV.[1] While the efflux transporter P-glycoprotein (P-gp) can limit the absorption of some drugs, its role in Pyrotinib absorption appears to be minimal, especially when administered with food.[1]
Q2: How does food intake affect the bioavailability of Pyrotinib?
A2: Food intake, particularly a low-fat diet, has been shown to increase the bioavailability of Pyrotinib.[1][3] A clinical study was designed to evaluate the specific effects of a low-fat diet on the pharmacokinetics of Pyrotinib maleate (B1232345) tablets in healthy Chinese adults.[3] Administering Pyrotinib with meals can significantly reduce the amount of unexcreted parent drug in feces, indicating improved absorption.[1]
Q3: What is the Biopharmaceutics Classification System (BCS) classification of Pyrotinib and its implication for formulation development?
A3: While a definitive regulatory assignment is not publicly available, based on its described characteristics of low solubility and "weak permeability," Pyrotinib is likely a BCS Class IV compound.[1][4][5] This classification implies that both solubility and permeability are significant barriers to its oral absorption. Therefore, formulation strategies should aim to address both of these limitations simultaneously to achieve a meaningful improvement in bioavailability.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting/Optimization Strategy | Experimental Protocol |
| Low and variable plasma concentrations of Pyrotinib in preclinical animal models. | 1. Poor dissolution of the crystalline drug in the gastrointestinal (GI) tract. 2. Limited permeation across the intestinal epithelium. 3. Inconsistent wetting of the drug substance. | 1. Amorphous Solid Dispersion (ASD): Formulate Pyrotinib as an ASD with a suitable polymer carrier (e.g., HPMC-AS, PVP/VA) to enhance its aqueous solubility and dissolution rate.[6][7] 2. Nanotechnology-based Formulations: Develop nanoparticle formulations such as nanosuspensions or lipid-based nanocarriers (e.g., solid lipid nanoparticles, nanoemulsions) to increase the surface area for dissolution and potentially enhance permeability. 3. Lipid-Based Formulations: Formulate Pyrotinib in a lipid-based drug delivery system (LBDDS), such as a self-emulsifying drug delivery system (SEDDS), to improve solubilization in the GI tract. | Protocol 1: Amorphous Solid Dispersion Preparation and Characterization Protocol 2: Nanoparticle Formulation and Evaluation |
| High inter-subject variability in pharmacokinetic studies. | 1. Significant food effect. 2. Variability in GI transit time and pH. 3. Genetic polymorphisms in drug metabolizing enzymes (CYP3A4).[1] | 1. Controlled Food Intake: Standardize feeding protocols in preclinical studies to minimize variability arising from food effects. 2. pH-independent Formulations: Develop formulations that provide consistent drug release across the physiological pH range of the GI tract. ASDs and some nanoparticle systems can achieve this. 3. Pharmacokinetic Modeling: Utilize population pharmacokinetic (PopPK) modeling to identify covariates that contribute to variability. | Protocol 3: In Vitro Dissolution Testing in Biorelevant Media |
| Precipitation of the drug in the GI tract upon dilution of a solubilizing formulation. | The formulation achieves supersaturation, but the drug crystallizes out before it can be absorbed. | Incorporate Precipitation Inhibitors: Add polymers such as HPMC, PVP, or Soluplus® to the formulation to maintain the supersaturated state of Pyrotinib in the intestinal lumen. | Protocol 4: In Vitro Supersaturation and Precipitation Assay |
| Limited improvement in bioavailability despite enhanced solubility. | Permeability becomes the rate-limiting step for absorption. | 1. Permeation Enhancers: Include excipients that can transiently and safely increase intestinal permeability. 2. Nanoparticle-mediated Transport: Design nanoparticles that can be taken up by enterocytes or traverse the mucus layer more effectively. | Protocol 5: In Vitro Permeability Assay using Caco-2 Cell Monolayers |
Experimental Protocols
Protocol 1: Amorphous Solid Dispersion (ASD) Preparation and Characterization
-
Polymer Screening: Select a range of polymers (e.g., HPMCAS-LG, HPMCAS-MG, PVP K30, Soluplus®) to assess their miscibility and interaction with Pyrotinib.
-
ASD Preparation:
-
Solvent Evaporation/Spray Drying: Dissolve Pyrotinib and the selected polymer in a common volatile solvent. Spray-dry the solution using an appropriate spray dryer. Optimize process parameters such as inlet temperature, feed rate, and atomization pressure.
-
Hot-Melt Extrusion (HME): Blend Pyrotinib and the polymer and feed the mixture into a hot-melt extruder. Optimize temperature profile and screw speed to ensure complete amorphization without degradation.
-
-
Solid-State Characterization:
-
Differential Scanning Calorimetry (DSC): Analyze the ASD to confirm the absence of a melting endotherm for Pyrotinib, indicating an amorphous state.
-
Powder X-ray Diffraction (PXRD): Confirm the amorphous nature of the ASD by the absence of sharp Bragg peaks characteristic of crystalline Pyrotinib.
-
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids (SGF and SIF) to compare the dissolution profile of the ASD to the crystalline drug.
Protocol 2: Nanoparticle Formulation and Evaluation
-
Formulation Method:
-
Nanosuspensions: Use wet media milling or high-pressure homogenization to reduce the particle size of Pyrotinib to the nanometer range. Use stabilizers (surfactants and polymers) to prevent particle aggregation.
-
Lipid-Based Nanoparticles: Prepare solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) by hot or cold homogenization techniques, encapsulating Pyrotinib within the lipid matrix.
-
-
Particle Size and Zeta Potential Analysis: Characterize the particle size distribution and surface charge using dynamic light scattering (DLS).
-
Entrapment Efficiency and Drug Loading (for lipid-based nanoparticles): Determine the amount of Pyrotinib successfully encapsulated within the nanoparticles using techniques like ultracentrifugation followed by HPLC analysis of the supernatant.
-
In Vitro Release Studies: Evaluate the release of Pyrotinib from the nanoparticles over time in biorelevant media.
Protocol 3: In Vitro Dissolution Testing in Biorelevant Media
-
Media Preparation: Prepare fasted state simulated intestinal fluid (FaSSIF) and fed state simulated intestinal fluid (FeSSIF) to mimic the conditions in the human small intestine before and after a meal.
-
Dissolution Apparatus: Use a USP apparatus II (paddle) at a suitable rotation speed (e.g., 50-75 rpm).
-
Procedure: Add the Pyrotinib formulation to the dissolution vessels containing the biorelevant media. Withdraw samples at predetermined time points and analyze the concentration of dissolved Pyrotinib by HPLC.
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles.
Protocol 4: In Vitro Supersaturation and Precipitation Assay
-
Solvent-Shift Method: Prepare a concentrated stock solution of Pyrotinib in an organic solvent (e.g., DMSO).
-
Procedure: Add a small volume of the stock solution to a larger volume of aqueous buffer (e.g., phosphate (B84403) buffer pH 6.8) with and without the presence of precipitation inhibitors.
-
Monitoring: Monitor the concentration of dissolved Pyrotinib over time using UV-Vis spectroscopy or by taking samples for HPLC analysis. The point at which the concentration starts to decrease indicates the onset of precipitation.
-
Data Analysis: Compare the area under the concentration-time curve (AUC) for formulations with and without precipitation inhibitors to assess their effectiveness.
Protocol 5: In Vitro Permeability Assay using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.
-
Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER to ensure the integrity of the cell monolayer before and after the experiment.
-
Transport Study:
-
Add the Pyrotinib formulation to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side to determine the amount of drug that has permeated.
-
To assess efflux, add the drug to the basolateral side and sample from the apical side.
-
-
Quantification: Analyze the concentration of Pyrotinib in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of efflux transporters.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Pyrotinib
| Parameter | Value | Reference |
| Chemical Class | 4-aminoquinoline | [8] |
| Salt Form | Maleate | [8][9][10] |
| Solubility | Slightly soluble in water (0.1-1 mg/mL) | [2] |
| Permeability | Weak | [1] |
| BCS Classification (putative) | Class IV | [1] |
| Metabolism | Primarily by CYP3A4 (>90%) | [1] |
| Oral Bioavailability (preclinical) | 20.6% (nude mice), 43.5% (rats), 13.5% (dogs) | [11][12] |
| Effect of Food | Bioavailability is increased with meals | [1] |
Table 2: Preclinical Oral Bioavailability of Pyrotinib in Different Species
| Animal Model | Bioavailability (%) | Reference |
| Nude Mice | 20.6 | [11][12] |
| Rats | 43.5 | [11][12] |
| Dogs | 13.5 | [11][12] |
Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced formulations of Pyrotinib.
References
- 1. Frontiers | Prediction of pyrotinib exposure based on physiologically-based pharmacokinetic model and endogenous biomarker [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. trial.medpath.com [trial.medpath.com]
- 9. An irreversible EGFR/HER2 dual tyrosine kinase inhibitor: Pyrotinib Maleate_Chemicalbook [chemicalbook.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pyrotinib Maleate | 1397922-61-0 [chemicalbook.com]
Strategies to mitigate off-target effects of (Rac)-Pyrotinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments with (Rac)-Pyrotinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an irreversible pan-ErbB receptor tyrosine kinase inhibitor.[1] It primarily targets the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2][3] Pyrotinib (B611990) forms irreversible bonds with the intracellular kinase domains of these receptors, which inhibits their downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, thereby suppressing tumor cell growth and proliferation.[4]
Q2: Is there a difference between Pyrotinib and this compound?
A2: Based on commercially available information, Pyrotinib is typically supplied as a racemic mixture, denoted as this compound. Therefore, for the purposes of most preclinical research, the terms are often used interchangeably, and literature pertaining to "Pyrotinib" is directly applicable to "this compound".
Q3: What are the known on-target effects of Pyrotinib on downstream signaling pathways?
A3: Pyrotinib has been shown to inhibit the phosphorylation of its target receptors (EGFR, HER2, HER4), leading to the downregulation of key downstream signaling cascades that are crucial for cancer cell survival and proliferation. The primary affected pathways are:
-
PI3K/Akt Pathway: Inhibition of this pathway leads to decreased cell survival and growth.
-
RAS/RAF/MEK/MAPK Pathway: Suppression of this pathway results in reduced cell proliferation.[4]
Q4: What are the most common clinically observed side effects of Pyrotinib that might indicate off-target effects?
A4: In clinical settings, the most frequently reported treatment-related adverse events include diarrhea, hand-foot syndrome, nausea, and fatigue.[2][5] While some of these effects can be linked to on-target inhibition of EGFR in non-tumor tissues, severe or unexpected toxicities at therapeutic doses in preclinical models could suggest off-target activity.
Troubleshooting Guides
Scenario 1: Unexpected Phenotype Observed in Cellular Assays
Question: I am observing a cellular phenotype (e.g., unexpected morphological changes, altered cell cycle progression, enhanced toxicity in a HER2-negative cell line) that does not seem to be explained by the inhibition of the HER2 pathway. Could this be an off-target effect of Pyrotinib?
Answer: Yes, it is possible that the observed phenotype is due to an off-target effect. While Pyrotinib is a potent pan-ErbB inhibitor, like most kinase inhibitors, it may interact with other kinases or cellular proteins, especially at higher concentrations. Here’s how you can troubleshoot this:
Initial Steps:
-
Confirm On-Target Engagement: First, verify that Pyrotinib is inhibiting its intended target, HER2, at the concentration you are using. You can do this by performing a Western blot to check the phosphorylation status of HER2 and downstream effectors like Akt and ERK.
-
Dose-Response Curve: Generate a dose-response curve for your observed phenotype and compare it to the IC50 for HER2 inhibition in your cell line. If the phenotype only occurs at concentrations significantly higher than the HER2 IC50, it is more likely to be an off-target effect.
Advanced Troubleshooting:
-
Use a Structurally Different HER2 Inhibitor: Treat your cells with another HER2 inhibitor that has a different chemical scaffold (e.g., Lapatinib). If the unexpected phenotype is not replicated, it is more likely an off-target effect specific to Pyrotinib's chemical structure.
-
Rescue Experiment: If you suspect a specific off-target kinase, you can perform a rescue experiment by overexpressing a drug-resistant mutant of that kinase. If the phenotype is reversed, it confirms the off-target interaction.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knock down or knock out the intended target (HER2). If the phenotype persists in the absence of HER2, it is definitively an off-target effect.
Scenario 2: Discrepancy Between Biochemical and Cellular Assay Results
Question: The IC50 value of Pyrotinib in my biochemical kinase assay is much lower than what I'm seeing in my cell-based assays. Why is there a discrepancy and how can I investigate it?
Answer: This is a common observation with kinase inhibitors. Several factors can contribute to this difference:
| Potential Cause | Explanation | Troubleshooting Strategy |
| High Intracellular ATP Concentration | Biochemical assays are often performed with ATP concentrations near the Km of the kinase. In contrast, intracellular ATP levels are much higher (millimolar range), which can outcompete ATP-competitive inhibitors like Pyrotinib. | Perform cellular assays in ATP-depleted conditions (if feasible for your experiment) to see if the IC50 shifts closer to the biochemical value. |
| Cellular Efflux Pumps | Your cell line may express efflux pumps (e.g., P-glycoprotein) that actively remove Pyrotinib from the cell, reducing its effective intracellular concentration. | Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil) and see if the potency of Pyrotinib increases. |
| Low Target Expression or Activity | The target kinase (HER2) may be expressed at low levels or have low basal activity in your chosen cell line. | Confirm the expression and phosphorylation status of HER2 in your cell line using Western blotting or flow cytometry. |
| Compound Stability and Solubility | Pyrotinib may be unstable or precipitate in your cell culture medium over the course of the experiment. | Visually inspect for precipitates. Test the stability of Pyrotinib in your media over time using analytical methods like HPLC. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase (on-target or potential off-target).
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the purified kinase and its specific substrate in a kinase reaction buffer.
-
Prepare serial dilutions of this compound in DMSO. Also, prepare a DMSO-only control.
-
-
Kinase Reaction:
-
In a 384-well plate, add the 2X kinase/substrate solution to each well.
-
Add a small volume (e.g., 50 nL) of the serially diluted Pyrotinib or DMSO control to the appropriate wells.
-
Initiate the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect kinase activity. A common method is to use a luminescent ADP detection kit (e.g., ADP-Glo™). This involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the logarithm of the Pyrotinib concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein (e.g., HER2) in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to a sufficient density.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a buffer containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for a short duration (e.g., 3 minutes) across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by performing several rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions and normalize all samples.
-
Analyze the amount of the target protein (e.g., HER2) remaining in the soluble fraction by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (vehicle and Pyrotinib), plot the percentage of soluble target protein against the temperature to generate a "melting curve".
-
A shift in the melting curve to a higher temperature in the presence of Pyrotinib indicates that the compound binds to and stabilizes the target protein.
-
Visualizations
Signaling Pathways
References
- 1. Safety and efficacy of pyrotinib for HER‑2‑positive breast cancer in the neoadjuvant setting: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Frontiers | Real-world efficacy and safety of pyrotinib in patients with HER2-positive metastatic breast cancer: A prospective real-world study [frontiersin.org]
- 4. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-world efficacy and safety of pyrotinib in patients with HER2-positive metastatic breast cancer: A prospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
Addressing analytical challenges in separating Pyrotinib enantiomers
Welcome to the technical support center for the analytical challenges in separating Pyrotinib enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of Pyrotinib enantiomers important?
Pyrotinib is a chiral tyrosine kinase inhibitor. Enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties.[1] Therefore, it is crucial to separate and characterize each enantiomer to ensure the safety and efficacy of the final drug product. Regulatory agencies often require the analysis of individual stereoisomers in a pharmaceutical formulation.[2]
Q2: What are the recommended initial steps for developing a chiral separation method for Pyrotinib?
A systematic screening approach is the most efficient starting point for a new compound like Pyrotinib. This typically involves:
-
Column Screening: Test a set of complementary chiral stationary phases (CSPs), with a focus on polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose), as they are effective for a broad range of compounds.[3][4]
-
Mode Selection: Evaluate both normal-phase (NP) and reversed-phase (RP) chromatography. Supercritical fluid chromatography (SFC) is also a powerful alternative to consider.[2][5]
-
Mobile Phase Screening: Use a standard set of mobile phases for the initial screen. For normal phase, a common starting point is a mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).[3][4] For SFC, a mobile phase of supercritical CO2 with an alcohol co-solvent is typical.[2][4]
Q3: Which analytical techniques are most suitable for separating Pyrotinib enantiomers?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for chiral separations in the pharmaceutical industry.[5] Capillary Electrophoresis (CE) can also be a viable alternative, offering advantages like rapid method development and low sample consumption.[6]
Q4: How does temperature affect the chiral separation of Pyrotinib?
Temperature is a critical parameter in chiral chromatography that can significantly impact selectivity and resolution.[7]
-
Lowering the temperature often improves resolution for many chiral separations.[8][9]
-
Increasing the temperature can sometimes enhance separation, but its effects can be unpredictable.[7]
-
It is essential to use a column oven to maintain a stable and consistent temperature for reproducible results.[10]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptoms: A single peak is observed, or the two enantiomeric peaks are not baseline-separated.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a different set of CSPs with diverse chiral selectors (e.g., cellulose vs. amylose (B160209) derivatives). | The selectivity for a particular pair of enantiomers is highly dependent on the specific interactions with the CSP.[3] |
| Suboptimal Mobile Phase Composition | Normal Phase: Vary the type and percentage of the alcohol modifier (e.g., isopropanol, ethanol). Reversed Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase. SFC: Modify the percentage of the co-solvent (e.g., methanol, ethanol).[2][4] | The mobile phase composition directly influences the interactions between the analyte and the CSP, affecting enantioselectivity.[11] |
| Incorrect Flow Rate | In HPLC, try reducing the flow rate. Chiral separations often benefit from lower flow rates than achiral separations. | Lower flow rates can increase the interaction time with the CSP, potentially improving resolution. |
| Temperature Not Optimized | Systematically vary the column temperature (e.g., in 5°C increments, both increasing and decreasing from ambient). | Temperature affects the thermodynamics of the chiral recognition process.[7][12] |
| Inappropriate Additives | For basic compounds like Pyrotinib, consider adding a small amount of a basic additive (e.g., 0.1% diethylamine) to the mobile phase. For acidic compounds, an acidic additive (e.g., 0.1% trifluoroacetic acid) can be beneficial.[4] | Additives can improve peak shape and sometimes enhance selectivity by minimizing undesirable interactions with the stationary phase.[2][11] |
Issue 2: Peak Tailing
Symptoms: Asymmetrical peaks with a pronounced "tail," leading to poor integration and reduced resolution.
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Stationary Phase | Add a modifier to the mobile phase. For a basic compound like Pyrotinib, add a basic modifier like diethylamine (B46881) (DEA) to the mobile phase.[10] | The basic modifier will compete with the analyte for active sites (e.g., residual silanols) on the stationary phase that can cause peak tailing. |
| Column Overload | Reduce the sample concentration or injection volume.[10] | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Mobile Phase pH (Reversed-Phase) | Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. | For basic compounds, a higher pH can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, reducing tailing. |
| Column Contamination or Degradation | If the column is old or has been used with incompatible solvents, flushing with a strong, compatible solvent may help. In some cases, the column may need to be replaced.[13] | Contaminants can create active sites that lead to peak tailing. Column degradation can also result in poor peak shape. |
Issue 3: Peak Splitting
Symptoms: A single enantiomer peak appears as two or more partially resolved peaks.
| Potential Cause | Troubleshooting Step | Rationale |
| Sample Solvent Incompatible with Mobile Phase | Dissolve the sample in the mobile phase or a weaker solvent. | If the sample solvent is much stronger than the mobile phase, it can cause distortion of the peak shape as it enters the column. |
| Column Void or Channeling | A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[14] This often requires column replacement. | Uneven packing in the column leads to a non-uniform flow path. |
| Temperature Mismatch | Ensure the mobile phase is pre-heated to the column temperature before entering the column. | A significant temperature difference between the mobile phase and the column can lead to peak distortion.[14] |
| Co-eluting Impurity | If only one enantiomer peak is splitting, it could be a co-eluting, structurally related impurity. | Further method development to separate the impurity may be necessary. |
Experimental Protocols
Protocol 1: Generic Screening Protocol for Pyrotinib Enantiomers by HPLC
This protocol provides a starting point for screening different chiral stationary phases and mobile phases.
-
CSP Selection:
-
Column 1: Cellulose-based CSP (e.g., Chiralcel OD-H)
-
Column 2: Amylose-based CSP (e.g., Chiralpak AD-H)
-
-
Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
If Pyrotinib is basic, add 0.1% Diethylamine (DEA) to each mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength for Pyrotinib.
-
-
Procedure:
-
Equilibrate the first column with Mobile Phase A for at least 20 column volumes.
-
Inject the Pyrotinib racemic standard.
-
Repeat the injection with Mobile Phase B (with and without additive).
-
Repeat the entire process for the second column.
-
Evaluate the chromatograms for any signs of separation (peak splitting or shoulders).
-
Protocol 2: Generic Screening Protocol for Pyrotinib Enantiomers by SFC
-
CSP Selection:
-
Utilize the same cellulose and amylose-based columns as in the HPLC screening.
-
-
Mobile Phase Screening:
-
Mobile Phase A: Supercritical CO2 / Methanol (80:20, v/v)
-
Mobile Phase B: Supercritical CO2 / Ethanol (80:20, v/v)
-
Add 0.1% DEA to the alcohol modifier if needed to improve peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 2.0 mL/min
-
Outlet Pressure: 150 bar
-
Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV
-
-
Procedure:
-
Follow a similar screening procedure as outlined for HPLC, equilibrating the column with each mobile phase before injection.
-
Data Summary
Quantitative data for the specific separation of Pyrotinib enantiomers is not publicly available. The following tables provide a template for summarizing experimental results during method development.
Table 1: HPLC Screening Results for Pyrotinib Enantiomers
| CSP | Mobile Phase | Additive | Retention Time (min) | Resolution (Rs) |
| e.g., Chiralcel OD-H | Hex/IPA (90/10) | None | ||
| e.g., Chiralcel OD-H | Hex/IPA (90/10) | 0.1% DEA | ||
| e.g., Chiralpak AD-H | Hex/EtOH (90/10) | 0.1% DEA |
Table 2: SFC Screening Results for Pyrotinib Enantiomers
| CSP | Co-solvent | Additive | Retention Time (min) | Resolution (Rs) |
| e.g., Chiralcel OD-H | Methanol (20%) | None | ||
| e.g., Chiralcel OD-H | Methanol (20%) | 0.1% DEA | ||
| e.g., Chiralpak AD-H | Ethanol (20%) | 0.1% DEA |
Visualizations
Caption: A typical experimental workflow for developing a chiral separation method.
Caption: A logical troubleshooting workflow for common chiral separation issues.
References
- 1. Chiral Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chiraltech.com [chiraltech.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
How to prevent degradation of (Rac)-Pyrotinib in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of (Rac)-Pyrotinib to prevent its degradation in stock solutions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For preparing high-concentration stock solutions of this compound, dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent due to its excellent solubilizing properties for many organic small molecules. For lower concentrations, ethanol (B145695) and water can also be used, though solubility may be limited.[1][2] Always use anhydrous, high-purity solvents to minimize the risk of degradation.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, this compound stock solutions should be stored at -80°C.[1][3] For short-term storage, -20°C is also acceptable.[3] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q3: How stable is this compound in stock solutions under different conditions?
A3: While specific stability data for this compound in every solvent is not extensively published, studies on its stability in plasma provide valuable insights. Pyrotinib in plasma has been shown to be stable for at least 8 hours at room temperature, for 48 hours at 4°C, and for at least one month when stored at -20°C. It is also resilient to a limited number of freeze-thaw cycles (up to three). This suggests that with proper storage, stock solutions should maintain their integrity.
Q4: What are the potential signs of this compound degradation in my stock solution?
A4: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitate. A more definitive sign of degradation is a decrease in the compound's expected biological activity in your experiments or the appearance of unexpected peaks in analytical analyses such as HPLC or LC-MS.
Q5: Can I store my diluted, aqueous working solutions of this compound?
A5: It is not recommended to store diluted, aqueous solutions of this compound for extended periods. As an irreversible inhibitor with a Michael acceptor moiety, this compound is susceptible to hydrolysis in aqueous environments. Therefore, it is best practice to prepare fresh aqueous dilutions from your frozen stock solution for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity over time | Chemical degradation of this compound in the stock solution. | 1. Confirm the purity of your stock solution using an analytical method like HPLC or LC-MS. 2. If degradation is confirmed, prepare a fresh stock solution from powder. 3. Review your storage and handling procedures. Ensure aliquots are stored at -80°C and protected from light. |
| Precipitate observed in the stock solution upon thawing | The solubility limit has been exceeded, or the solvent has absorbed moisture. | 1. Gently warm the vial to 37°C and vortex to attempt redissolving the compound. 2. If the precipitate does not dissolve, it is best to prepare a fresh stock solution. 3. Always use anhydrous DMSO for preparing stock solutions and ensure vials are tightly sealed. |
| Inconsistent experimental results | Instability of this compound in the experimental medium or degradation of the stock solution. | 1. Perform a stability assessment of this compound in your specific cell culture medium at 37°C. 2. Prepare fresh dilutions from a new stock aliquot for each experiment. 3. Minimize the exposure of the compound to light and elevated temperatures during the experiment. |
Quantitative Data Summary
The following table summarizes the stability of Pyrotinib in human plasma under various storage conditions. This data can serve as a valuable reference for understanding the compound's stability profile.
| Storage Condition | Duration | Stability |
| Room Temperature | 8 hours | Stable |
| 4°C | 48 hours | Stable |
| -20°C | 3 weeks to 1 month | Stable |
| Freeze-Thaw Cycles | Up to 3 cycles | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder. For small quantities, it is recommended to add the solvent directly to the vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile, amber vials to protect from light.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
Objective: To determine the stability of a this compound stock solution over time under different storage conditions.
Materials:
-
Aliquots of this compound stock solution
-
HPLC system with a UV-Vis or PDA detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a suitable modifier like formic acid)
Procedure:
-
Prepare a fresh stock solution of this compound and analyze it immediately by HPLC to establish a time-zero (T=0) reference.
-
Store aliquots of the stock solution under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, -80°C, and repeated freeze-thaw cycles).
-
At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Analyze the aliquot by HPLC using the same method as the T=0 sample.
-
Compare the peak area of the parent this compound compound to the T=0 sample to assess for any degradation. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
References
Cell line contamination issues in (Rac)-Pyrotinib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Pyrotinib.
Section 1: Troubleshooting this compound Experiments
This section addresses common issues encountered during in vitro experiments with this compound, with a special focus on problems arising from potential cell line contamination.
FAQs - Troubleshooting Unexpected Results
Q1: I am observing inconsistent or no response to this compound in my HER2-positive cancer cell line. What are the possible causes?
A1: Inconsistent or absent response to a targeted therapy like Pyrotinib (B611990) in a supposedly sensitive cell line can stem from several factors. One of the most critical and often overlooked issues is cell line misidentification or contamination. It is estimated that 15–20% of cell lines currently in use may not be what they are documented to be.
Potential Causes & Troubleshooting Steps:
-
Cell Line Contamination or Misidentification: The cell line you are using may have been overgrown by a more aggressive, HER2-negative cell line, or it may have been misidentified from the start.[1] For example, the aggressive HeLa cell line is a common contaminant that can outcompete other cell lines in culture.[2]
-
Action: Immediately pause experiments and authenticate your cell line. The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[3] Compare the STR profile of your working cell stock to the reference profile from a reputable cell bank (e.g., ATCC).
-
-
Low or Absent HER2 Expression: Pyrotinib is a pan-ErbB inhibitor with high activity against HER2.[4][5] If your cell line has lost HER2 expression due to genetic drift from high passage numbers or is a misidentified HER2-negative line, the primary target of the drug is absent.
-
Action: Verify HER2 expression levels in your cell stock using Western blotting or flow cytometry.
-
-
Drug Resistance: The cells may have developed resistance to Pyrotinib.
-
Action: Investigate known resistance mechanisms. Upregulation of the SCF/c-kit signaling pathway and its downstream effectors (PI3K/AKT, MAPK) has been associated with acquired resistance to Pyrotinib.[6] Additionally, alterations in genes downstream of HER2, such as KRAS and BRAF, can confer resistance.[7]
-
-
Compound Integrity: The this compound compound may have degraded.
-
Action: Ensure the compound is stored correctly. Prepare fresh dilutions for each experiment and verify its activity using a well-characterized, sensitive cell line as a positive control.[8]
-
Q2: My this compound dose-response curve is not reproducible. Why?
A2: Poor reproducibility in dose-response assays is a common problem that can often be traced back to cell culture practices and the integrity of the cell line itself.
Troubleshooting Guide for Inconsistent IC50 Values
| Potential Cause | Explanation | Recommended Action |
| Cell Line Integrity | A mixed population of cells (due to cross-contamination) with varying sensitivity to Pyrotinib will result in a shifting IC50 value. Genetic drift in high-passage cells can also alter drug sensitivity. | 1. Authentication: Perform STR profiling to confirm you have a pure, single cell line.[9] 2. Mycoplasma Testing: Regularly test for mycoplasma, which can alter cellular response to drugs.[9] 3. Use Low Passage Cells: Thaw a fresh, early-passage vial from your validated cell bank stock.[9] |
| Assay Conditions | Variations in cell seeding density, treatment duration, or serum concentration can significantly impact the calculated IC50. | 1. Standardize Protocol: Ensure all experimental parameters are consistent between assays.[9] 2. Control Compounds: Include a positive control inhibitor with a known IC50 in every experiment to validate assay performance.[9] |
| Reagent Variability | Batch-to-batch differences in serum or media can affect cell growth and drug response. | Test new batches of reagents on a small scale before use in critical experiments.[9] |
Q3: I suspect my cell line is contaminated. What should I do?
A3: If you suspect contamination, it is crucial to act immediately to prevent wasting resources and generating unreliable data.
Workflow for Suspected Cell Line Contamination
Caption: Workflow for managing suspected cell line contamination.
Section 2: Cell Line Authentication and Best Practices
Cell line authentication is a critical quality control step to ensure the validity of your research. Misidentified or contaminated cell lines are a major cause of irreproducible results.[3][10]
FAQs - Cell Line Integrity
Q1: What is cell line authentication and why is it important?
Q2: What are the standard methods for cell line authentication?
A2: Several methods can be used to authenticate cell lines. A combination of methods provides the most robust verification.[11]
Common Cell Line Authentication Methods
| Method | Description | Primary Use |
| Short Tandem Repeat (STR) Profiling | A DNA profiling method that analyzes short, repetitive DNA sequences that vary between individuals. The resulting genetic fingerprint is compared to a reference database.[11][12] | The "gold standard" for authenticating human cell lines and detecting intra-species cross-contamination.[3] |
| Karyotyping | Analysis of the number and structure of chromosomes in a cell line. It can detect gross genetic changes and inter-species contamination.[11] | Identifying species of origin and monitoring genetic stability over time. |
| DNA Barcoding (CO1 Analysis) | Sequencing a short, standardized region of the cytochrome c oxidase 1 (CO1) gene to identify the species of origin.[13] | A cost-effective method for confirming the species of a cell line.[13] |
| Isoenzyme Analysis | An older method that examines the electrophoretic mobility of different enzymes (isoenzymes), which can vary between species. | Detecting inter-species cross-contamination. |
Q3: How can I prevent cell line contamination in my lab?
A3: Adhering to strict aseptic techniques and good cell culture practices is the best way to prevent contamination.
-
Work with One Cell Line at a Time: Handle only one cell line in the biological safety cabinet at any given time. Clean the cabinet thoroughly between cell lines.
-
Use Dedicated Reagents: If possible, use separate bottles of media and other reagents for each cell line.
-
Label Clearly: Label all flasks, plates, and tubes clearly and accurately.
-
Quarantine New Cell Lines: When a new cell line is introduced to the lab, grow it in a separate incubator and test it for identity and mycoplasma contamination before incorporating it into general use.[14]
-
Maintain a Cell Bank: Create a master and working cell bank of authenticated, low-passage cells. Once the working stock reaches a certain passage number, discard it and thaw a new vial.
Section 3: Experimental Protocols & Signaling Pathways
This section provides detailed methodologies for key experiments and visual representations of the signaling pathways relevant to this compound.
This compound Mechanism of Action
This compound is an oral, irreversible, pan-ErbB receptor tyrosine kinase inhibitor that targets HER1 (EGFR), HER2, and HER4.[4][15] By binding to the kinase domain of these receptors, it blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[6][16]
Caption: Simplified signaling pathway inhibited by this compound.
Protocol 1: STR Profiling for Cell Line Authentication
This protocol outlines the general workflow for STR profiling. It is highly recommended to use a commercial service or a core facility for reliable results.[12]
Caption: Experimental workflow for STR profiling.
Protocol 2: Western Blotting to Assess HER2 Signaling
This protocol is used to determine if this compound is effectively inhibiting the phosphorylation of HER2 and its downstream targets, AKT and ERK.
Methodology:
-
Cell Treatment: Seed cells (e.g., SK-BR-3, NCI-N87) and allow them to attach overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-HER2 (p-HER2)
-
Total HER2
-
Phospho-AKT (p-AKT)
-
Total AKT
-
Phospho-ERK (p-ERK)
-
Total ERK
-
A loading control (e.g., GAPDH or β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A successful experiment will show a dose-dependent decrease in the phosphorylation of HER2, AKT, and ERK in Pyrotinib-treated cells compared to the vehicle control, while total protein levels remain unchanged.
References
- 1. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 2. cbc.ca [cbc.ca]
- 3. cellculturedish.com [cellculturedish.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of pyrotinib in advanced lung adenocarcinoma with HER2 mutations: a multicenter, single-arm, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Contaminated and misidentified cell lines commonly use in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. Cell Line Authentication Resources [promega.com]
- 13. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 15. Pyrotinib Targeted EGFR-STAT3/CD24 Loop-Mediated Cell Viability in TSC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer [escholarship.org]
Technical Support Center: Interpreting Unexpected Results in (Rac)-Pyrotinib Signaling Pathway Analysis
Welcome to the technical support center for (Rac)-Pyrotinib signaling pathway analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the established signaling pathway for this compound?
A1: this compound is an irreversible, oral pan-ErbB receptor tyrosine kinase inhibitor.[1] It primarily targets and inhibits the kinase activity of epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[2][3] By covalently binding to the ATP-binding site of these receptors, Pyrotinib (B611990) blocks their autophosphorylation and the formation of homo- and heterodimers.[2][4] This inhibition prevents the activation of major downstream oncogenic signaling pathways, including the RAS/RAF/MEK/MAPK and the PI3K/AKT pathways, which are crucial for tumor cell proliferation, survival, and migration.[2][5]
Q2: I'm observing incomplete inhibition of p-AKT or p-ERK in my Western blots despite using Pyrotinib at its reported IC50. Why might this be?
A2: This is a common and complex issue that can arise from several factors:
-
Signaling Crosstalk: Cancer cells can develop resistance by activating compensatory signaling pathways. For instance, activation of other receptor tyrosine kinases (RTKs) like c-Met or IGF-1R can maintain downstream PI3K/AKT and MAPK signaling independently of the HER pathway.[6]
-
Feedback Loops: Inhibition of the HER pathway can sometimes trigger feedback mechanisms that reactivate downstream effectors.
-
Cell Line Specificity: The genetic and epigenetic landscape of your specific cell line may confer intrinsic resistance, with pre-existing activation of downstream pathways that are not solely dependent on HER signaling.
-
Experimental Conditions: Ensure your experimental setup is optimized. This includes appropriate serum starvation to reduce baseline signaling, correct inhibitor concentration, and sufficient treatment duration.
Q3: My cell viability assay shows a paradoxical increase in cell proliferation at a specific concentration of Pyrotinib. What could explain this?
A3: A paradoxical increase in cell viability, often seen as a "U-shaped" dose-response curve, can be perplexing. Potential causes include:
-
Cellular Heterogeneity: The cell population may contain a sub-clone that responds to Pyrotinib by increasing its proliferation rate, while the majority of cells are inhibited.
-
Assay Interference: The compound itself could interfere with the assay reagents (e.g., formazan-based assays like MTT), leading to an artificially high signal. It is crucial to run controls with the compound in a cell-free system to rule out direct assay interference.
Q4: I've treated my cells with Pyrotinib and my Western blot shows a decrease in total HER2 protein levels, but I see an increase in HER2 mRNA. Why is there a discrepancy?
A4: This is an interesting observation that has been reported.[7] The decrease in total HER2 protein is a known effect of Pyrotinib, which can promote the ubiquitination, endocytosis, and subsequent lysosomal degradation of the HER2 receptor.[8] The concurrent increase in HER2 mRNA could be a compensatory transcriptional feedback mechanism, where the cell attempts to replenish the HER2 protein that is being targeted for degradation.[7]
Troubleshooting Guides
Issue 1: Unexpected Bands in Western Blot Analysis
You are probing for p-HER2 or downstream effectors like p-AKT after Pyrotinib treatment and observe unexpected bands.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected Western blot bands.
Issue 2: Interpreting Phosphoproteomics Data
You have performed a large-scale phosphoproteomics experiment to identify mechanisms of Pyrotinib resistance and are faced with a complex dataset.
Logical Interpretation Flow:
-
Confirm On-Target Effect: First, verify that phosphorylation of direct Pyrotinib targets (EGFR, HER2, HER4) and their immediate downstream effectors (e.g., specific sites on SHC1, GAB1) is significantly decreased in sensitive cells treated with Pyrotinib.
-
Identify Upregulated Pathways in Resistant Cells: In resistant cells, look for hyper-phosphorylated proteins that are part of known resistance pathways. This could include other RTKs, components of the SRC family kinases, or effectors in the PI3K/AKT and MAPK pathways that remain phosphorylated despite Pyrotinib treatment.[6][7]
-
Perform Kinase Enrichment Analysis (KEA): Use computational tools to identify kinases whose known substrates are over-represented in your list of hyper-phosphorylated proteins. This can point to specific kinases (e.g., AXL, SRC, MET) that are driving resistance.
-
Validate Key Hits: Once potential driver kinases or pathways are identified, validate them using orthogonal methods. This could involve using specific inhibitors for the identified kinases in combination with Pyrotinib or using siRNA to knock down their expression and assess the restoration of Pyrotinib sensitivity.
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to Pyrotinib experiments.
Table 1: In Vitro Inhibitory Activity of Pyrotinib
| Target | IC50 (nM) | Assay Type | Reference |
| EGFR (HER1) | 5.6 ± 3.9 | Kinase Assay | [2] |
| HER2 | 8.1 ± 2.3 | Kinase Assay | [2] |
| HER4 | Not specified | Kinase Assay | [3] |
Table 2: Efficacy of Pyrotinib in HER2+ Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Reference |
| SKBR3 | ~0.01-0.05 | MTT Assay | [7] |
| MDA-MB-453 | ~0.1-0.5 | MTT Assay | [7] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of HER2 and AKT Phosphorylation
This protocol details the steps to assess the inhibition of HER2 and downstream AKT phosphorylation in HER2-positive cancer cells (e.g., SKBR3) following Pyrotinib treatment.
-
Cell Culture and Treatment:
-
Plate SKBR3 cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 12-24 hours to reduce baseline signaling.
-
Treat cells with a dose range of Pyrotinib (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-HER2 (Tyr1248), total HER2, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Perform densitometric analysis to quantify band intensities, normalizing phosphoproteins to their total protein counterparts and then to the loading control.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the effect of Pyrotinib on the viability of cancer cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-8,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Pyrotinib in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Pyrotinib (e.g., 0.01 nM to 10 µM) or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Canonical this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Alterations in the global proteome and phosphoproteome in third-generation EGFR TKI resistance reveal drug targets to circumvent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis: Enantiomerically Pure Pyrotinib versus Racemic Pyrotinib
A guide for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the efficacy of enantiomerically pure Pyrotinib versus its racemic form. Pyrotinib is a potent, irreversible dual tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4. It is a crucial therapeutic agent in the treatment of HER2-positive cancers, particularly metastatic breast cancer.
Executive Summary
Extensive review of the scientific literature, including preclinical and clinical studies, reveals that the clinically developed and approved form of Pyrotinib is an enantiomerically pure compound , specifically the (R)-enantiomer: (2E)-N-(4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-((2R)-1-methylpyrrolidin-2-yl)prop-2-enamide[1]. While a racemic mixture of Pyrotinib can be synthesized for research purposes[2], there is a notable absence of publicly available scientific literature that directly compares the efficacy of racemic Pyrotinib with its individual enantiomers ((R)- and (S)-Pyrotinib). All significant efficacy and safety data reported pertain to the enantiomerically pure (R)-Pyrotinib.
This guide will, therefore, focus on the established efficacy and mechanism of action of the enantiomerically pure Pyrotinib, providing the requested data, experimental protocols, and visualizations for this clinically relevant form.
Mechanism of Action of Pyrotinib
Pyrotinib exerts its anti-tumor effects by irreversibly binding to the ATP-binding site within the kinase domain of HER1, HER2, and HER4 receptors. This covalent binding blocks the downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation, survival, and migration. By inhibiting these pathways, Pyrotinib effectively suppresses tumor growth and induces apoptosis in cancer cells overexpressing HER2[3][4][5]. Furthermore, Pyrotinib has been shown to promote the internalization and degradation of the HER2 receptor, further diminishing its signaling capacity[4].
Quantitative Data: In Vitro Efficacy of Pyrotinib
The following tables summarize the in vitro potency of enantiomerically pure Pyrotinib against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower IC50 value indicates a more potent compound.
Table 1: Kinase Inhibitory Activity of Pyrotinib
| Target Kinase | IC50 (nM) |
| EGFR | 13 |
| HER2 | 38 |
Data sourced from MedChemExpress[6]
Table 2: Anti-proliferative Activity of Pyrotinib in HER2-Positive and HER2-Negative Breast Cancer Cell Lines
| Cell Line | HER2 Status | IC50 (nM) |
| SKBR3 | HER2-Positive | - |
| MDA-MB-453 | HER2-Positive | - |
| MDA-MB-231 | HER2-Negative | - |
| MDA-MB-468 | HER2-Negative | - |
| BT474 | HER2-Positive | 5.1 |
| SK-OV-3 | HER2-Positive | 43 |
IC50 values for SKBR3, MDA-MB-453, MDA-MB-231, and MDA-MB-468 were reported as sensitive for HER2-positive lines and less sensitive for HER2-negative lines, but specific values were not provided in the source[4]. IC50 values for BT474 and SK-OV-3 are from MedChemExpress[6].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of Pyrotinib.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of Pyrotinib required to inhibit the enzymatic activity of a target kinase by 50% (IC50).
Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant HER2 or EGFR kinase, a suitable peptide substrate, ATP, and a dilution series of Pyrotinib.
-
Kinase Reaction: In a microplate, combine the kinase and the peptide substrate.
-
Compound Addition: Add the various concentrations of Pyrotinib to the wells. A control group with no inhibitor is included.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction.
-
Detection: Measure the extent of substrate phosphorylation. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or luminescence-based assays.
-
Data Analysis: Plot the kinase activity against the logarithm of the Pyrotinib concentration and fit the data to a dose-response curve to determine the IC50 value[7][8][9].
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the IC50 of Pyrotinib in a cellular context.
Protocol:
-
Cell Seeding: Plate HER2-positive cancer cells (e.g., SKBR3, BT474) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Pyrotinib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the Pyrotinib concentration to determine the IC50 value[10].
Western Blot Analysis of HER2 Signaling
This technique is used to detect changes in the protein levels and phosphorylation status of HER2 and its downstream signaling molecules following treatment with Pyrotinib.
Protocol:
-
Cell Treatment and Lysis: Treat HER2-positive cells with Pyrotinib for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable agent (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total HER2, phosphorylated HER2, total AKT, phosphorylated AKT, total ERK, phosphorylated ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system[7].
Conclusion
The available scientific evidence strongly indicates that the clinically relevant form of Pyrotinib is an enantiomerically pure (R)-enantiomer. There is no published data directly comparing the efficacy of racemic Pyrotinib to its individual enantiomers. The potent anti-tumor activity of enantiomerically pure Pyrotinib is well-documented and is attributed to its irreversible inhibition of the HER family of receptors and their downstream signaling pathways. The experimental protocols provided herein are standard methods for evaluating the efficacy of such targeted therapies. For researchers and drug development professionals, it is crucial to consider the stereochemistry of chiral drugs, as different enantiomers can have distinct pharmacological and toxicological profiles. However, in the case of Pyrotinib, the focus of research and clinical development has been exclusively on the single, highly active (R)-enantiomer.
References
- 1. Pyrotinib | C32H31ClN6O3 | CID 51039030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrotinib Racemate [myskinrecipes.com]
- 3. Pyrotinib enhances the radiosensitivity of HER2-overexpressing gastric and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-Pyrotinib and Trastuzumab Efficacy in HER2-Positive Cancers
In the landscape of targeted therapies for HER2-positive cancers, particularly breast cancer, two prominent agents, (Rac)-Pyrotinib and Trastuzumab, have demonstrated significant clinical benefit. While both drugs target the human epidermal growth factor receptor 2 (HER2), their distinct mechanisms of action result in different efficacy profiles and clinical applications. This guide provides a comprehensive comparative analysis of their efficacy, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Targeting Strategies
Trastuzumab and Pyrotinib (B611990) employ fundamentally different approaches to inhibit HER2 signaling.
Trastuzumab , a humanized monoclonal antibody, targets the extracellular domain IV of the HER2 receptor.[1][2] Its primary mechanisms of action include:
-
Inhibition of HER2 Dimerization: By binding to HER2, Trastuzumab sterically hinders the formation of HER2 homodimers and its heterodimerization with other HER family members (e.g., HER3), a critical step for receptor activation.[3][4]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Trastuzumab is recognized by immune effector cells, such as natural killer (NK) cells, which then target and destroy the HER2-expressing tumor cells.[1][2]
-
Inhibition of Downstream Signaling: By preventing receptor activation, Trastuzumab blocks downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[1][3][5]
-
Prevention of HER2 Shedding: Trastuzumab inhibits the cleavage of the HER2 extracellular domain, a process that can lead to a constitutively active form of the receptor.[2]
Pyrotinib , an oral, irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI), targets the intracellular ATP-binding site of the kinase domain of HER1, HER2, and HER4.[6][7] Its mechanism involves:
-
Irreversible Inhibition of Tyrosine Kinase Activity: Pyrotinib covalently binds to the kinase domain, leading to a sustained and irreversible inhibition of HER2 autophosphorylation and the activation of downstream signaling pathways.[6][8]
-
Blockade of Multiple Signaling Pathways: By inhibiting HER1, HER2, and HER4, Pyrotinib provides a broader blockade of the PI3K/AKT and MAPK signaling pathways.[6][8]
-
Overcoming Trastuzumab Resistance: Due to its different binding site and mechanism, Pyrotinib has shown efficacy in tumors that have developed resistance to Trastuzumab.[9]
Signaling Pathway Diagrams
Preclinical Efficacy
Preclinical studies in HER2-positive cancer cell lines and xenograft models have been instrumental in elucidating the differential efficacy of Pyrotinib and Trastuzumab.
In Vitro Cell-Based Assays
Cell viability assays, such as the MTT assay, are commonly used to assess the cytotoxic effects of drugs on cancer cells.
Table 1: Comparative In Vitro Efficacy in HER2+ Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (approx.) | Key Findings |
| SK-BR-3 (Trastuzumab-sensitive) | Pyrotinib | ~10 nmol/L | Pyrotinib demonstrated potent inhibition of cell proliferation.[10] |
| Trastuzumab | - | Trastuzumab alone showed modest inhibition.[10] | |
| Pyrotinib + Trastuzumab | - | The combination showed more effective inhibition of cell growth than either agent alone.[10] | |
| HCC1954 (Trastuzumab-resistant) | Pyrotinib | ~100 nmol/L | Pyrotinib effectively inhibited the proliferation of trastuzumab-resistant cells.[9] |
| Trastuzumab | >10 µg/mL | Trastuzumab had minimal effect on cell proliferation.[9] |
Experimental Protocol: MTT Cell Viability Assay
In Vivo Xenograft Models
Animal models provide a more complex biological system to evaluate anti-tumor efficacy.
Table 2: Comparative In Vivo Efficacy in HER2+ Breast Cancer Xenograft Models
| Xenograft Model | Treatment | Key Findings |
| Trastuzumab-sensitive (e.g., BT-474) | Pyrotinib + Trastuzumab | The combination resulted in more significant tumor growth inhibition compared to either agent alone.[10] |
| Trastuzumab-resistant (e.g., HCC1954-derived) | Pyrotinib + Trastuzumab | The combination was more effective in inhibiting tumor growth than pertuzumab plus trastuzumab.[9] |
| Trastuzumab | Trastuzumab alone had minimal effect on tumor growth in resistant models.[9][11] |
Experimental Protocol: Breast Cancer Xenograft Model
Clinical Efficacy
The clinical efficacy of Pyrotinib and Trastuzumab has been evaluated in numerous clinical trials, both as monotherapy and in combination with other agents.
Trastuzumab in HER2-Positive Metastatic Breast Cancer
Trastuzumab has been a cornerstone of treatment for HER2-positive breast cancer for over two decades.
Table 3: Key Clinical Trials of Trastuzumab in Metastatic HER2+ Breast Cancer
| Trial | Treatment Arms | Key Efficacy Endpoints |
| Pivotal Monotherapy Trial | Trastuzumab monotherapy | Overall Response Rate (ORR): ~15-26%[12][13] |
| CLEOPATRA | Trastuzumab + Docetaxel (B913) + Placebo vs. Trastuzumab + Docetaxel + Pertuzumab | Median Overall Survival (OS): 40.8 months vs. 57.1 months[14][15] |
Pyrotinib in HER2-Positive Metastatic Breast Cancer
Pyrotinib has demonstrated significant efficacy, particularly in patients who have been previously treated with or are resistant to Trastuzumab.
Table 4: Key Clinical Trials of Pyrotinib in Metastatic HER2+ Breast Cancer
| Trial | Treatment Arms | Key Efficacy Endpoints |
| PHOEBE | Pyrotinib + Capecitabine vs. Lapatinib (B449) + Capecitabine | Median Progression-Free Survival (PFS): 12.5 months vs. 5.6 months[16][17][18][19] Median OS: Not reached vs. 26.9 months[19] |
| PHILA | Pyrotinib + Trastuzumab + Docetaxel vs. Placebo + Trastuzumab + Docetaxel | Median PFS: 24.3 months vs. 10.4 months[20] |
Head-to-Head and Combination Therapy Insights
Direct head-to-head comparisons and combination studies provide valuable insights into the relative efficacy of these two agents.
-
Pyrotinib's Efficacy in Trastuzumab-Resistant Disease: Preclinical and clinical data strongly suggest that Pyrotinib is effective in patients with primary or acquired resistance to Trastuzumab.[9] The PHOEBE trial, which enrolled patients previously treated with Trastuzumab, demonstrated the superiority of a Pyrotinib-based regimen over a Lapatinib-based regimen.[16][17][18][19][21]
-
Synergistic Effects of Combination Therapy: The PHILA trial highlights the significant benefit of combining Pyrotinib with Trastuzumab and chemotherapy in the first-line setting for metastatic HER2-positive breast cancer, resulting in a substantial improvement in progression-free survival compared to Trastuzumab and chemotherapy alone.[20] This suggests a synergistic interaction between the two HER2-targeted agents.
Conclusion
This compound and Trastuzumab are both highly effective targeted therapies for HER2-positive cancers, but their distinct mechanisms of action translate to different clinical strengths. Trastuzumab remains a foundational therapy, particularly in the first-line setting, with a well-established efficacy and safety profile. Its ability to engage the immune system through ADCC is a unique advantage.
Pyrotinib, with its irreversible and broader inhibition of the HER family of receptors, has emerged as a powerful option, especially in the context of Trastuzumab resistance. Its oral administration offers a convenience advantage. The impressive results from combination trials like PHILA suggest that a dual-HER2 blockade strategy, utilizing both an antibody and a TKI, may offer the most profound and durable responses for patients with HER2-positive metastatic breast cancer.
The choice between or combination of these agents will depend on various factors, including the line of therapy, prior treatments, and the specific clinical context. Ongoing research continues to refine the optimal use of these and other HER2-targeted therapies to improve patient outcomes.
References
- 1. Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrotinib and trastuzumab combination treatment synergistically overcomes HER2 dependency in HER2-positive breast cancer: insights from the PHILA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trastuzumab for HER2-Positive Metastatic Breast Cancer: Clinical and Economic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-line Herceptin monotherapy in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overall survival benefit with pertuzumab, trastuzumab, and docetaxel for HER2-positive metastatic breast cancer in CLEOPATRA, a randomised Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pertuzumab, trastuzumab, and docetaxel for HER2-positive metastatic breast cancer (CLEOPATRA): end-of-study results from a double-blind, randomised, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. Pyrotinib Improves Survival in Previously Treated HER2-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PHOEBE Trial Pyrotinib/Capecitabine vs Lapatinib/Capecitabine for Previously Treated Patients With HER2-Positive Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 19. targetedonc.com [targetedonc.com]
- 20. Pyrotinib versus placebo in combination with trastuzumab and docetaxel as first line treatment in patients with HER2 positive metastatic breast cancer (PHILA): randomised, double blind, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PHOEBE, a phase 3 trial comparing pyrotinib and lapatinib in HER2-positive metastatic breast cancer - Medical Conferences [conferences.medicom-publishers.com]
(Rac)-Pyrotinib Demonstrates Potent Anti-Tumor Activity in Trastuzumab-Resistant Breast Cancer Models, Outperforming Key Comparators
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical and clinical data reveals that (Rac)-Pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor, exhibits significant anti-tumor activity in HER2-positive breast cancer models that have developed resistance to trastuzumab. Experimental evidence demonstrates Pyrotinib's superiority over other targeted therapies, such as lapatinib (B449) and the combination of pertuzumab and trastuzumab, in inhibiting cancer cell proliferation, migration, and tumor growth. These findings position Pyrotinib (B611990) as a promising therapeutic option for patients with trastuzumab-resistant HER2-positive breast cancer.
Pyrotinib's mechanism of action involves the irreversible inhibition of epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1] This blockade disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, namely the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2][3] This multimodal inhibition is particularly effective in overcoming trastuzumab resistance, which can be driven by various mechanisms, including activating mutations in the PI3K pathway.[1][3]
In Vitro Efficacy: Pyrotinib Suppresses Trastuzumab-Resistant Cell Lines
In cellular assays, Pyrotinib has demonstrated robust activity against trastuzumab-resistant HER2-positive breast cancer cell lines. Studies have shown that while trastuzumab has minimal effect on the growth of resistant cells, Pyrotinib effectively inhibits their proliferation, migration, and invasion.[2][3]
| Cell Line Model | Treatment | Key Findings | Reference |
| Trastuzumab-Resistant HER2+ Breast Cancer Cells (e.g., HCC1954) | Pyrotinib | Dose-dependent inhibition of cell proliferation, migration, and invasion. | [2][3] |
| Trastuzumab | No significant effect on cell growth, migration, or invasion. | [2][3] | |
| Pyrotinib + Trastuzumab | No significant increase in effect compared to Pyrotinib alone. | [2] | |
| Pertuzumab + Trastuzumab | Less effective at inhibiting cell proliferation compared to Pyrotinib. | [2][3] |
In Vivo Studies: Superior Tumor Growth Inhibition in Xenograft Models
The potent anti-tumor effects of Pyrotinib observed in vitro have been corroborated in animal models. In xenograft models using trastuzumab-resistant breast cancer cells, treatment with Pyrotinib, both alone and in combination with trastuzumab, resulted in significantly greater tumor growth inhibition compared to treatment with pertuzumab plus trastuzumab.[2][3]
| Xenograft Model | Treatment Group | Outcome | Reference |
| Trastuzumab-Resistant HER2+ Breast Cancer | Pyrotinib + Trastuzumab | More effective in suppressing tumor growth. | [2][3] |
| Pertuzumab + Trastuzumab | Less effective in suppressing tumor growth. | [2][3] |
Clinical Validation: Promising Efficacy in Patients with Advanced Breast Cancer
Clinical trials have further validated the potential of Pyrotinib in treating HER2-positive metastatic breast cancer, including in patients previously treated with trastuzumab. The phase III PHOEBE trial demonstrated that Pyrotinib combined with capecitabine (B1668275) significantly prolonged progression-free survival (PFS) compared to lapatinib plus capecitabine.[4] Real-world studies have also shown encouraging results, with a notable median PFS in patients receiving Pyrotinib-based therapy.[4]
| Clinical Trial / Study | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| PHOEBE (Phase III) | HER2+ metastatic breast cancer previously treated with trastuzumab and taxanes | Pyrotinib + Capecitabine | 12.5 months | - | [4] |
| Lapatinib + Capecitabine | 6.8 months | - | [4] | ||
| PHENIX (Phase III) | HER2+ metastatic breast cancer previously treated with trastuzumab and taxane | Pyrotinib + Capecitabine | 11.1 months | 68.6% | [4] |
| Placebo + Capecitabine | 4.1 months | - | [4] | ||
| Real-World Study | HER2+ metastatic breast cancer receiving Pyrotinib treatment | Pyrotinib-based therapy | 14.1 months | 66.4% | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of Pyrotinib's anti-tumor activity are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate trastuzumab-resistant (e.g., HCC1954) and sensitive (e.g., SK-BR-3) breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Pyrotinib, trastuzumab, or combination therapies for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane and invade through an extracellular matrix layer.
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel (for invasion assay) or leave it uncoated (for migration assay).
-
Cell Seeding: Seed 5 x 10^4 cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.
-
Treatment: Add different concentrations of Pyrotinib or comparator drugs to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining and Counting: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation of signaling pathways.
-
Cell Lysis: Treat cells with Pyrotinib or other agents for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-HER2, total HER2, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of a drug in a living organism.
-
Cell Implantation: Subcutaneously inject trastuzumab-resistant HER2-positive breast cancer cells (e.g., JIMT-1) into the flank of immunodeficient mice.[5]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into different treatment groups (e.g., vehicle control, Pyrotinib, Pyrotinib + trastuzumab, pertuzumab + trastuzumab) and administer the treatments via oral gavage or intraperitoneal injection according to the specified dosing schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and methodologies discussed, the following diagrams provide a visual representation of the key signaling pathways and experimental workflows.
Caption: HER2 signaling pathway and points of inhibition.
Caption: Workflow for preclinical validation of Pyrotinib.
References
- 1. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 2. onclive.com [onclive.com]
- 3. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-world efficacy and safety of pyrotinib in patients with HER2-positive metastatic breast cancer: A prospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrotinib promotes the antitumor effect of T-DM1 by increasing drug endocytosis in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Pyrotinib: Navigating the Landscape of TKI Cross-Resistance
A detailed guide for researchers on the cross-resistance profile of (Rac)-Pyrotinib in comparison to other tyrosine kinase inhibitors (TKIs), supported by experimental data and methodologies.
Introduction
This compound is an irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4. Its irreversible binding mechanism offers a potential advantage in overcoming resistance to other HER2-targeted therapies. This guide provides a comparative analysis of Pyrotinib's cross-resistance profile with other TKIs, such as lapatinib (B449), neratinib (B1684480), and afatinib, in preclinical models of HER2-positive cancers, particularly in the context of acquired resistance to agents like trastuzumab.
Comparative Efficacy in TKI-Resistant Models
Experimental data from preclinical studies highlight Pyrotinib's potent activity in tumor models that have developed resistance to other TKIs. This efficacy is particularly notable in cancers that have become refractory to reversible TKIs.
Table 1: Comparative IC50 Values in Trastuzumab-Sensitive and -Resistant Breast Cancer Cell Lines
| Cell Line | Trastuzumab Sensitivity | Pyrotinib (B611990) IC50 (μM) | Lapatinib IC50 (μM) | Neratinib IC50 (nM) | Afatinib IC50 (nM) |
| SK-BR-3 | Sensitive | ~0.01 | ~0.05 | ~3.4 | ~80.6 |
| BT-474 | Sensitive | ~0.02 | ~0.015 | ~2 | Not widely reported |
| HCC1954 | Resistant | Higher than sensitive cells | ~0.4 | Not widely reported | Not widely reported |
| SKBR3-LR | Lapatinib-Resistant | Not widely reported | Resistant | ~15-fold increase vs. parental | Not widely reported |
| HCC1954-NR | Neratinib-Resistant | Cross-resistant | Cross-resistant | Resistant | Cross-resistant |
Note: IC50 values are approximate and can vary between studies due to different experimental conditions. Data is compiled from multiple sources for comparative purposes.
The data indicates that while resistance to one TKI can sometimes confer cross-resistance to others, Pyrotinib often retains significant activity. For instance, in models of acquired resistance to the reversible TKI lapatinib, Pyrotinib has demonstrated the ability to prolong survival.[1] A study on neratinib-resistant cells showed cross-resistance to lapatinib and afatinib, suggesting that the specific mechanisms of resistance are crucial in determining the cross-resistance profile.[2]
Mechanisms of Action and Overcoming Resistance
Pyrotinib's efficacy in resistant settings is attributed to its irreversible binding to the kinase domain of HER2, leading to sustained inhibition of downstream signaling pathways, namely the PI3K/Akt and MAPK pathways.[3][4] This is in contrast to reversible inhibitors like lapatinib, where transient inhibition may allow for pathway reactivation.[3]
Furthermore, Pyrotinib has been shown to promote the degradation of the HER2 protein through the ubiquitin-proteasome pathway, an effect not observed with lapatinib.[5] This dual mechanism of kinase inhibition and receptor degradation may contribute to its potent anti-tumor activity and its ability to overcome certain resistance mechanisms.
Mechanisms of resistance to HER2-targeted therapies are complex and can involve:
-
Gatekeeper mutations in the HER2 kinase domain (e.g., L755S) that interfere with TKI binding.[6]
-
Activation of bypass signaling pathways , such as the PI3K/Akt/mTOR pathway, often through mutations in genes like PIK3CA or loss of PTEN.[4]
-
Increased activity of drug efflux pumps or metabolic enzymes like cytochrome P4503A4, which can reduce the intracellular concentration of the TKI.[2]
Pyrotinib's ability to overcome resistance is linked to its potent and sustained inhibition of HER2 signaling, which can be effective even in the presence of some of these resistance mechanisms.[7]
Signaling Pathways and Experimental Workflows
To understand the cross-resistance profiles, it is essential to visualize the involved signaling pathways and the experimental procedures used to assess them.
HER2 Signaling and TKI Inhibition
Caption: Simplified HER2 signaling pathway and points of TKI inhibition.
Experimental Workflow for Assessing TKI Cross-Resistance
Caption: Workflow for evaluating TKI cross-resistance in vitro.
Experimental Protocols
Generation of TKI-Resistant Cell Lines
A common method to establish acquired resistance in cancer cell lines is through continuous, long-term exposure to a specific TKI.
-
Cell Culture: Culture HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474) in standard growth medium.
-
Initial TKI Exposure: Treat the cells with a low concentration of the TKI (e.g., trastuzumab or lapatinib), typically starting at the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Gradually increase the concentration of the TKI in the culture medium as the cells adapt and resume proliferation. This process can take several months.
-
Confirmation of Resistance: Regularly assess the sensitivity of the cell population to the TKI using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value. A significant increase in the IC50 compared to the parental cell line confirms the resistant phenotype.
-
Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous cell line for subsequent experiments.
Cell Viability Assay (e.g., MTT Assay)
This assay is used to determine the IC50 values of different TKIs.
-
Cell Seeding: Seed both sensitive (parental) and resistant cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
TKI Treatment: Treat the cells with a serial dilution of each TKI (Pyrotinib, lapatinib, neratinib, etc.) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value for each TKI.
Western Blot Analysis for Signaling Pathway Alterations
This technique is used to assess the phosphorylation status of key proteins in the HER2 signaling pathway.
-
Cell Treatment and Lysis: Treat sensitive and resistant cells with the TKIs at specified concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of HER2, AKT, and ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of each TKI on the phosphorylation status of the target proteins.
Conclusion
This compound demonstrates a promising profile in overcoming resistance to other HER2-targeted TKIs, particularly reversible inhibitors. Its irreversible binding mechanism and its ability to induce HER2 degradation contribute to its potent and sustained anti-tumor activity. However, the emergence of cross-resistance, especially in the context of mutations in downstream signaling pathways, underscores the need for a thorough understanding of the specific resistance mechanisms in individual tumors. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the cross-resistance profile of Pyrotinib and to guide its optimal use in the treatment of HER2-positive cancers.
References
- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 2. Comparative Analysis of Clinical Efficacy and Safety of Pyrotinib Plus Capecitabine versus Trastuzumab Emtansine (T-DM1) as Second-Line Treatment for HER2-Positive Advanced Breast Cancer: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclical Treatment of Colorectal Tumor Spheroids Induces Resistance to MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of (Rac)-Pyrotinib and Other Pan-ErbB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of (Rac)-Pyrotinib and other prominent pan-ErbB inhibitors, including afatinib, neratinib, dacomitinib, and lapatinib. The information is supported by experimental data from clinical trials to aid in research and development decisions.
Introduction to Pan-ErbB Inhibitors and Their Safety Concerns
Pan-ErbB inhibitors are a class of targeted cancer therapies that block the signaling pathways mediated by the human epidermal growth factor receptor (HER/ErbB) family of receptor tyrosine kinases (EGFR/ErbB1, HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4). By inhibiting these pathways, which are crucial for cell growth, proliferation, and survival, these drugs have shown significant efficacy in various cancers, particularly those with HER2-positive or EGFR-mutated tumors. However, their mechanism of action also leads to a range of on-target toxicities affecting the skin, gastrointestinal tract, and heart. This guide focuses on comparing the safety profiles of several key pan-ErbB inhibitors to inform preclinical and clinical research.
Comparative Safety Data
The following table summarizes the incidence of common grade 3 or higher adverse events reported in key clinical trials for this compound and other pan-ErbB inhibitors. It is important to note that direct comparisons between these agents are challenging due to variations in study populations, treatment regimens (monotherapy vs. combination therapy), and clinical trial designs.
| Adverse Event | This compound | Afatinib | Neratinib | Dacomitinib | Lapatinib |
| Diarrhea | 11.5% - 46%[1][2][3][4] | 7.3% - 14%[5] | 28% - 40%[6][7][8] | 8% - 11%[9][10][11] | 12% - 13%[12][13] |
| Rash/Dermatitis | ~1% (Grade 3 rash not frequently reported as a primary AE) | 7.3% (rash)[5] | Not frequently reported as a primary Grade 3/4 AE | 14% - 23% (dermatitis acneiform/rash)[9][10] | 3% (rash)[14] |
| Hand-Foot Syndrome | 17.2% - 24.6%[3][7] | Not frequently reported as a primary Grade 3/4 AE | Not frequently reported as a primary Grade 3/4 AE | Not frequently reported as a primary Grade 3/4 AE | 12%[13] |
| Neutropenia/Decreased Neutrophil Count | 9.2% - 63%[1][3] | Not frequently reported as a primary Grade 3/4 AE | 10%[7] | Not frequently reported as a primary Grade 3/4 AE | Not frequently reported as a primary Grade 3/4 AE |
| Vomiting | ~1%[7] | Not frequently reported as a primary Grade 3/4 AE | 3%[6][8] | Not frequently reported as a primary Grade 3/4 AE | Not frequently reported as a primary Grade 3/4 AE |
| Nausea | ~1%[7] | Not frequently reported as a primary Grade 3/4 AE | 2%[6][8] | Not frequently reported as a primary Grade 3/4 AE | Not frequently reported as a primary Grade 3/4 AE |
| Stomatitis | Not frequently reported as a primary Grade 3/4 AE | Not frequently reported as a primary Grade 3/4 AE | 5%[7] | 4.4%[9] | Not frequently reported as a primary Grade 3/4 AE |
| Decreased White Blood Cell Count | 16.3% - 53%[1] | Not frequently reported as a primary Grade 3/4 AE | Not frequently reported as a primary Grade 3/4 AE | Not frequently reported as a primary Grade 3/4 AE | Not frequently reported as a primary Grade 3/4 AE |
| Anemia | ~1%[7] | Not frequently reported as a primary Grade 3/4 AE | Not frequently reported as a primary Grade 3/4 AE | Not frequently reported as a primary Grade 3/4 AE | Not frequently reported as a primary Grade 3/4 AE |
| Elevated ALT | ~1%[7] | Not frequently reported as a primary Grade 3/4 AE | Not frequently reported as a primary Grade 3/4 AE | 8%[10] | Not frequently reported as a primary Grade 3/4 AE |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of pan-ErbB inhibitors in various cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., HER2-positive breast cancer lines like SK-BR-3 or BT-474, EGFR-mutant lung cancer lines like HCC827) in appropriate media and conditions until they reach exponential growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the pan-ErbB inhibitors in culture medium. Replace the existing medium in the 96-well plates with the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan (B1609692) crystal formation by viable cells, and then solubilizing the crystals with a solvent.
-
Data Analysis: Measure the absorbance of each well using a microplate reader. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Assessment of Cardiotoxicity in Preclinical Models
Objective: To evaluate the potential cardiotoxic effects of pan-ErbB inhibitors in an in vivo model.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as mice or rats.
-
Drug Administration: Administer the pan-ErbB inhibitor to the animals at various dose levels for a specified duration. Include a vehicle control group.
-
Cardiac Function Monitoring:
-
Echocardiography: Perform serial echocardiograms at baseline and throughout the study to assess cardiac function parameters such as left ventricular ejection fraction (LVEF), fractional shortening, and wall motion abnormalities.
-
Electrocardiography (ECG): Monitor for any changes in cardiac rhythm or intervals (e.g., QT prolongation).
-
-
Biomarker Analysis: Collect blood samples at various time points to measure cardiac biomarkers such as troponin I and B-type natriuretic peptide (BNP).
-
Histopathological Examination: At the end of the study, euthanize the animals and perform a gross and microscopic examination of the heart tissue. Look for any signs of cardiotoxicity, such as cardiomyocyte hypertrophy, fibrosis, or inflammation.
Clinical Evaluation of Dermatologic Adverse Events
Objective: To systematically assess and grade dermatologic toxicities in patients receiving pan-ErbB inhibitors in a clinical trial setting.
Methodology:
-
Baseline Assessment: Before initiating treatment, perform a thorough dermatologic examination of each patient to document any pre-existing skin conditions.
-
Patient Education: Educate patients about the potential for skin-related side effects and the importance of reporting any new or worsening symptoms promptly.
-
Regular Monitoring: Conduct regular skin examinations at each study visit. This should include a visual inspection of the entire skin surface, including the scalp, face, trunk, and extremities, as well as the nails and mucous membranes.
-
Standardized Grading: Grade the severity of any observed dermatologic adverse events using a standardized grading system, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE). The Multinational Association of Supportive Care in Cancer (MASCC) has also developed a specific grading scale for EGFR inhibitor-associated skin toxicities.
-
Management: Implement management strategies based on the grade of the toxicity, which may include topical or systemic medications, dose modifications, or treatment interruption as per the study protocol.[11]
-
Data Collection: Document all dermatologic adverse events, their severity, and the interventions taken in the patient's case report form.
Visualizations
Caption: Pan-ErbB signaling pathway and the inhibitory action of pan-ErbB inhibitors.
References
- 1. Anticancer pan-ErbB inhibitors reduce inflammation and tissue injury and exert broad-spectrum antiviral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine kinase inhibitor (TKI)-induced cardiotoxicity: approaches to narrow the gaps between preclinical safety evaluation and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of preclinical cardiotoxic effects of different ErbB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-World Analysis of the Efficacy and Safety of a Novel Irreversible HER2 Tyrosine Kinase Inhibitor Pyrotinib in Patients with HER2-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and potential interventions associated with the cardiotoxicity of ErbB2-targeted drugs: Insights from in vitro, in vivo, and clinical studies in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Clinical practice guidelines for the prevention and treatment of EGFR inhibitor-associated dermatologic toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. dovepress.com [dovepress.com]
- 14. mascc.org [mascc.org]
In Vitro Validation of Pyrotinib's Effect on HER2 Downstream Signaling: A Comparative Guide
This guide provides an objective comparison of Pyrotinib's in vitro performance against other HER2-targeted therapies, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development interested in the molecular mechanisms of HER2 inhibitors.
Introduction to Pyrotinib (B611990) and HER2 Signaling
Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2] Overexpression of HER2 is a key driver in a significant portion of breast, gastric, and other cancers, leading to aggressive tumor growth and a poor prognosis.[1][3]
Upon activation, HER2 triggers two primary downstream signaling cascades crucial for cell survival and proliferation: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[4][5][6] Pyrotinib exerts its therapeutic effect by binding to the intracellular kinase domain of these receptors, which blocks their phosphorylation and subsequent activation of these downstream pathways, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[7][8]
Caption: HER2 downstream signaling and Pyrotinib's point of inhibition.
Comparative Analysis of HER2 Tyrosine Kinase Inhibitors
Pyrotinib is a next-generation TKI, often compared to earlier inhibitors like Lapatinib and Neratinib (B1684480). Its irreversible binding and broader pan-ErbB inhibition distinguish its activity.
| Feature | Pyrotinib | Lapatinib | Neratinib |
| Target(s) | HER1, HER2, HER4[1][2] | HER1, HER2[4] | HER1, HER2, HER4[4] |
| Binding | Irreversible[4] | Reversible[4] | Irreversible[4] |
| Primary Indication | HER2+ Metastatic Breast Cancer[1] | HER2+ Metastatic Breast Cancer | HER2+ Early & Metastatic Breast Cancer |
| Key Feature | Potent pan-ErbB inhibitor; effective in trastuzumab-resistant models.[5] | First dual HER1/HER2 TKI approved. | Irreversible inhibitor with extended disease-free survival in early-stage BC. |
In Vitro Efficacy of Pyrotinib
Inhibition of Cell Proliferation
Pyrotinib has demonstrated potent dose-dependent inhibition of proliferation in various HER2-overexpressing cancer cell lines.
| Cell Line | Cancer Type | IC50 (approx.) | Key Findings |
| SK-BR-3 | Breast Cancer | ~0.1 µg/ml | Pyrotinib significantly inhibited cell viability and induced apoptosis.[8][9] |
| NCI-N87 | Gastric Cancer | ~0.1 µg/ml | Demonstrated enhanced radiosensitivity in combination with radiation.[9] |
| BT474 | Breast Cancer | 4.6 ± 0.2 µg/ml | Showed synergistic anti-proliferative effects when combined with CDK4/6 inhibitors.[10] |
| AU565 | Breast Cancer | Not specified | Combination with adriamycin resulted in a higher inhibitory rate than monotherapy.[6] |
Note: IC50 values can vary based on experimental conditions. The values presented are derived from the cited literature for comparative purposes.
Downregulation of HER2 Signaling Pathways
Western blot analyses from multiple in vitro studies confirm that Pyrotinib effectively suppresses the activation of key proteins in the HER2 downstream signaling pathways.
| Cell Line | Treatment | p-HER2 | p-Akt | p-ERK (MAPK) | Source |
| SK-BR-3 | Pyrotinib | ↓ | ↓ | ↓ | [8] |
| Trastuzumab-resistant cells | Pyrotinib | ↓ | ↓ | ↓ | [5] |
| NCI-N87 & SK-BR-3 | Pyrotinib + Radiation | Not specified | ↓ (in SK-BR-3) | No significant effect | [9] |
(↓ indicates downregulation/inhibition)
Experimental Protocols
The following are generalized protocols for key in vitro assays used to validate the efficacy of HER2 inhibitors.
Caption: General experimental workflow for in vitro validation.
Cell Culture
-
Cell Lines: HER2-overexpressing human cancer cell lines such as SK-BR-3, BT474 (breast), or NCI-N87 (gastric) are commonly used.
-
Culture Medium: Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT or CCK-8)
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Pyrotinib, a vehicle control (e.g., DMSO), and other comparators.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
Reagent Addition: MTT or CCK-8 reagent is added to each well according to the manufacturer's instructions, followed by a further incubation period (1-4 hours).
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Analysis: Cell viability is calculated relative to the vehicle control, and IC50 values are determined using dose-response curve analysis.
Western Blotting
-
Cell Lysis: After treatment with Pyrotinib for the desired time, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin).
-
Secondary Antibody & Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
Comparative Logic and Conclusion
Pyrotinib distinguishes itself from other TKIs through its irreversible binding mechanism and its potent, broad inhibition of ErbB family receptors. This leads to a profound and sustained blockade of downstream signaling.
Caption: Logical comparison of key HER2 inhibitor attributes.
In vitro studies consistently validate that Pyrotinib potently inhibits the proliferation of HER2-positive cancer cells.[5][6][9] Its mechanism is confirmed to proceed through the significant downregulation of HER2 phosphorylation and the subsequent inactivation of the critical PI3K/Akt and MAPK/ERK survival pathways.[5][8] Furthermore, its efficacy in models with primary resistance to other HER2-targeted agents like trastuzumab suggests it can overcome certain resistance mechanisms, making it a valuable agent in the treatment of HER2-positive cancers.[5]
References
- 1. farbefirma.org [farbefirma.org]
- 2. Safety and efficacy of pyrotinib for HER‑2‑positive breast cancer in the neoadjuvant setting: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer [escholarship.org]
- 7. Pyrotinib in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrotinib induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrotinib enhances the radiosensitivity of HER2-overexpressing gastric and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
Synergistic Antitumor Effects of (Rac)-Pyrotinib in Combination with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor, has demonstrated significant promise in the treatment of HER2-positive cancers, particularly breast cancer. Its efficacy is notably enhanced when used in combination with various chemotherapy agents. This guide provides a comprehensive comparison of the synergistic effects of Pyrotinib (B611990) with key chemotherapeutic drugs, supported by preclinical and clinical data. Detailed experimental methodologies and visual representations of signaling pathways and workflows are included to facilitate a deeper understanding of these combination therapies.
Preclinical Synergistic Effects of Pyrotinib with Chemotherapy
In vitro and in vivo studies have consistently shown that Pyrotinib acts synergistically with several chemotherapy agents to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth.
Table 1: In Vitro Synergistic Effects of Pyrotinib with Chemotherapy Agents
| Chemotherapy Agent | Cancer Type | Cell Lines | Key Findings |
| Adriamycin | HER2+ Breast Cancer | SK-BR-3, AU565 | Significant synergistic inhibition of cell proliferation, migration, and invasion. Enhanced induction of apoptosis and G2 phase cell-cycle arrest.[1] |
| 5-Fluorouracil | HER2+ Breast Cancer | SKBR-3, BT474 | Combination treatment demonstrated synergistic antitumor effects. |
| SHR6390 (CDK4/6 Inhibitor) | HER2+/HR+ Breast Cancer | EFM-192A, BT474 | Synergistically inhibited proliferation, migration, and invasion. Induced G1/S phase arrest and apoptosis.[2] |
Table 2: In Vivo Synergistic Effects of Pyrotinib with Chemotherapy Agents
| Chemotherapy Agent | Cancer Model | Key Findings |
| Adriamycin | SK-BR-3 Xenograft | Combination therapy resulted in significant tumor growth inhibition compared to monotherapy.[1] |
| SHR6390 (CDK4/6 Inhibitor) | Xenograft Model | The combination of Pyrotinib and SHR6390 prolonged the time to tumor recurrence.[2] |
Clinical Synergistic Effects of Pyrotinib with Chemotherapy
Clinical trials have validated the preclinical findings, establishing Pyrotinib-based combination therapies as effective treatment regimens for HER2-positive metastatic breast cancer.
Table 3: Clinical Efficacy of Pyrotinib in Combination with Chemotherapy Agents
| Chemotherapy Agent(s) | Trial Phase | Patient Population | Key Efficacy Endpoints & Results |
| Capecitabine | Phase II | Previously treated HER2+ metastatic breast cancer | ORR: 78.5% (Pyrotinib + Capecitabine) vs. 57.1% (Lapatinib + Capecitabine). PFS: 18.1 months vs. 7.0 months.[2] |
| Docetaxel + Trastuzumab | Phase III (PHILA) | Untreated HER2+ metastatic breast cancer | PFS: 24.3 months (Pyrotinib arm) vs. 10.4 months (Placebo arm).[3] |
| Docetaxel + Carboplatin (B1684641) + Trastuzumab | Phase II (Neoadjuvant) | HER2+ early or locally advanced breast cancer | Total Pathological Complete Response (tpCR): 71.4% (Pyrotinib arm) vs. 36.7% (Control arm). |
| Capecitabine | Phase II (PICTURE) | Trastuzumab-resistant, HER2+ advanced breast cancer | PFS: 11.8 months. ORR: 70.0%.[4] |
| Carboplatin | Case Report | HER2-positive relapsed breast cancer with acquired trastuzumab resistance | Patient showed an excellent response and had a stable disease time of more than four months.[5] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: HER2-positive breast cancer cells (e.g., SK-BR-3, AU565) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Pyrotinib, the chemotherapy agent (e.g., Adriamycin), or the combination of both for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The combination index (CI) is calculated using CompuSyn software to determine synergism (CI < 1).
2. Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Cells are treated with Pyrotinib and/or the chemotherapy agent for 48 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3. Cell Migration and Invasion Assays (Wound Healing and Transwell Assays)
-
Wound Healing Assay: Cells are grown to confluence in 6-well plates. A scratch is made with a pipette tip, and the cells are washed with PBS. The cells are then incubated with the drug combinations, and the closure of the "wound" is monitored and photographed at different time points.
-
Transwell Invasion Assay: Transwell inserts with Matrigel-coated membranes are used. Cells are seeded in the upper chamber in serum-free medium containing the drug combinations. The lower chamber contains a medium with a chemoattractant. After incubation, non-invading cells on the upper surface are removed, and the invaded cells on the lower surface are fixed, stained, and counted.
4. Western Blot Analysis
-
Protein Extraction: Cells are treated with the drug combinations, and total protein is extracted using lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, p-p65, FOXC1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: 1x10⁷ SK-BR-3 cells are injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment groups: Vehicle control, Pyrotinib alone (e.g., 30 mg/kg, daily oral gavage), chemotherapy agent alone (e.g., Adriamycin 5 mg/kg, weekly intraperitoneal injection), and the combination of Pyrotinib and the chemotherapy agent.[1]
-
Tumor Measurement: Tumor volume and body weight are measured every 3 days. Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: After a predetermined period (e.g., 27 days), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).[1]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of Pyrotinib with chemotherapy agents is often attributed to the dual targeting of critical cancer signaling pathways. Pyrotinib, as a pan-ErbB inhibitor, blocks the PI3K/AKT and RAS/RAF/MEK/MAPK pathways.[1] The combination with chemotherapy agents can lead to enhanced downstream pathway inhibition and induction of apoptosis. For instance, the synergy with Adriamycin has been shown to be mediated through the downregulation of the Akt/p65/FOXC1 signaling pathway.[1]
Figure 1: Simplified signaling pathway of Pyrotinib and chemotherapy synergy.
Experimental and Logical Workflows
The evaluation of synergistic effects follows a structured workflow from in vitro characterization to in vivo validation, and ultimately to clinical application.
Figure 2: General workflow for evaluating synergistic drug combinations.
Figure 3: Logical relationship of Pyrotinib and chemotherapy synergy.
References
- 1. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synergistic Effects of SHR6390 Combined With Pyrotinib on HER2+/HR+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrotinib Targeted EGFR-STAT3/CD24 Loop-Mediated Cell Viability in TSC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 5. Durable clinical benefit from pyrotinib combined with carboplatin in HER2-positive relapsed breast cancer previously treated with taxanes, anthracyclines, and trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy and Mechanism of (Rac)-Pyrotinib in HER2-Positive Cancer Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of (Rac)-Pyrotinib's performance in various HER2-positive cancer subtypes, including breast cancer, non-small cell lung cancer (NSCLC), and gastric cancer. The following sections detail the drug's efficacy, safety profile, and mechanism of action, supported by experimental data and protocols.
Abstract
Pyrotinib (B611990), an irreversible pan-ErbB receptor tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity against HER2-positive solid tumors. It effectively inhibits HER1, HER2, and HER4, leading to the blockade of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[1] Clinical trials have shown promising efficacy in HER2-positive breast cancer and non-small cell lung cancer, with a manageable safety profile. This guide offers a comparative overview of Pyrotinib's performance across these malignancies, providing valuable insights for ongoing research and clinical development.
Clinical Efficacy of Pyrotinib
The clinical efficacy of Pyrotinib, often in combination with other agents, has been evaluated in several studies across different HER2-positive cancer types. The objective response rate (ORR) and progression-free survival (PFS) are key metrics summarized below.
Table 1: Comparative Clinical Efficacy of Pyrotinib in HER2-Positive Cancers
| Cancer Subtype | Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Clinical Trial Phase |
| Breast Cancer | Pyrotinib + Capecitabine | Previously treated with taxanes, anthracyclines, and trastuzumab | 68.6% | 12.5 | Phase III (PHOEBE)[2] |
| Pyrotinib + Trastuzumab + Docetaxel (B913) | First-line treatment for metastatic breast cancer | Not Reported | 24.3 | Phase III (PHILA)[3] | |
| Pyrotinib Monotherapy (400 mg) | Metastatic breast cancer | 87.5% | 13.7 | Phase I[4][5] | |
| Non-Small Cell Lung Cancer (NSCLC) | Pyrotinib Monotherapy | Previously treated, HER2-mutant | 30.0% | 6.9 | Phase II[6][7] |
| Pyrotinib Monotherapy | HER2-amplified | 22.2% | 6.3 | Prospective, Single-Arm | |
| Gastric Cancer | Pyrotinib + SHR6390 (CDK4/6 inhibitor) | Refractory advanced HER2-positive | 50.0% | 3.88 | Phase Id[8][9] |
| Pyrotinib Monotherapy | Refractory HER2-positive | 21% (3/14 patients had partial response) | Not Reported | Phase I[10] |
Safety and Tolerability
The safety profile of Pyrotinib is a critical aspect of its clinical utility. The most common treatment-related adverse events (TRAEs) are generally manageable.
Table 2: Common Grade 3/4 Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Breast Cancer | Non-Small Cell Lung Cancer (NSCLC) | Gastric Cancer |
| Diarrhea | 11.5% - 15.5% | 20% - 24.2%[1][5] | 12.5% (in combination with SHR6390)[11] |
| Neutropenia | 23% (in neoadjuvant setting)[12] | Not frequently reported as a high-grade event | 41.7% (in combination with SHR6390)[11] |
| Leukopenia | 20% (in neoadjuvant setting)[12] | Not frequently reported as a high-grade event | 41.7% (in combination with SHR6390)[11] |
| Anemia | 14.3% (in combination with capecitabine)[13] | Not frequently reported as a high-grade event | 12.5% (in combination with SHR6390)[11] |
| Hand-foot syndrome | 15.5%[6] | 5.0% (all Grade 1) | Not Reported |
| Vomiting/Nausea | 1.8% (Grade 3)[2] | Not frequently reported as a high-grade event | Not Reported |
Preclinical Antitumor Activity
In vitro and in vivo studies have elucidated the potent anti-cancer effects of Pyrotinib across various HER2-positive cancer cell lines and xenograft models.
Table 3: Summary of Preclinical In Vitro Studies
| Cancer Subtype | Cell Lines | Key Findings |
| Breast Cancer | SK-BR-3, BT-474, HCC1569, HCC1954 | Potent inhibition of cell proliferation and HER2 downstream signaling (pAKT, pERK).[14] Effective in both trastuzumab-sensitive and resistant cells.[14] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H2170, Calu-3 | Suppression of tumorigenicity by promoting HER2 degradation and inducing apoptosis.[15] |
| Gastric Cancer | NCI-N87, SNU-216 | Inhibition of cell proliferation via inactivation of the downstream AKT/S6 pathway.[16] Enhanced radiosensitivity.[16] |
Table 4: Summary of Preclinical In Vivo Xenograft Studies
| Cancer Subtype | Animal Model | Tumor Model | Key Findings |
| Breast Cancer | Nude Mice | SK-BR-3 Xenograft | Pronounced anticancer effect with reduction in HER2 expression.[17] |
| Non-Small Cell Lung Cancer (NSCLC) | Nude Mice | H2170 and Calu-3 Xenografts | Suppression of tumor growth in an ARIH1-dependent manner.[13] |
| Gastric Cancer | Nude Mice | NCI-N87 and SNU-216 Xenografts | Significant tumor growth inhibition when combined with irradiation.[18] |
Mechanism of Action and Signaling Pathways
Pyrotinib exerts its antitumor effects by irreversibly binding to the ATP binding sites of the intracellular kinase domains of HER1, HER2, and HER4. This action inhibits the formation of homodimers and heterodimers of the HER family, thereby blocking their autophosphorylation and the activation of downstream signaling pathways, primarily the PI3K/AKT and RAS/RAF/MEK/MAPK pathways.[9] Furthermore, studies have shown that Pyrotinib can induce the degradation of the HER2 protein.[17] In HER2-positive NSCLC cells, Pyrotinib has been shown to facilitate HER2 degradation by inducing its ubiquitination and enhancing the interaction between HER2 and the E3 ubiquitin ligase ARIH1, leading to lysosomal degradation.[15]
Caption: HER2 signaling pathway and the inhibitory action of Pyrotinib.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate HER2-positive cancer cells (e.g., SK-BR-3, NCI-N87, or NCI-H2170) in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of Pyrotinib (typically ranging from 0.01 µM to 10 µM) for 48 to 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.[2][19]
Western Blot Analysis
-
Cell Lysis: Treat cells with Pyrotinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
In Vivo Xenograft Tumor Model
-
Animal Model: Use 4-5 week old female BALB/c nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ HER2-positive cancer cells (e.g., SK-BR-3, NCI-H2170, or NCI-N87) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm³. Randomly assign mice to treatment and control groups (n=5-6 per group).
-
Drug Administration: Administer Pyrotinib orally (e.g., 10-30 mg/kg/day) or vehicle control for a specified period (e.g., 21-28 days).[13][18][20]
-
Data Collection and Analysis: Measure tumor volume and body weight every 2-3 days. At the end of the experiment, euthanize the mice, excise the tumors, and perform further analysis such as immunohistochemistry for Ki-67 and HER2.[13]
Caption: General experimental workflow for preclinical evaluation of Pyrotinib.
Conclusion
This compound has emerged as a potent inhibitor of HER2-positive cancers, demonstrating significant clinical efficacy in breast cancer and NSCLC, with emerging data in gastric cancer. Its manageable safety profile, characterized primarily by diarrhea, makes it a viable therapeutic option. Preclinical studies have robustly supported its mechanism of action through the inhibition of key oncogenic signaling pathways and induction of HER2 degradation. This comparative guide provides a foundational resource for researchers to inform further investigation into the therapeutic potential of Pyrotinib, optimize combination strategies, and explore mechanisms of resistance across different HER2-positive malignancies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ascopubs.org [ascopubs.org]
- 5. admaconcology.com [admaconcology.com]
- 6. Frontiers | Real-world efficacy and safety of pyrotinib in patients with HER2-positive metastatic breast cancer: A prospective real-world study [frontiersin.org]
- 7. Pyrotinib targeted EGFR/GRP78 mediated cell apoptosis in high EGFR gene copy number gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of a pyrotinib-based regimen in non-small cell lung cancer patients harboring HER2 alterations: A real-world retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer [frontiersin.org]
- 10. Pyrotinib alone or in combination with docetaxel in refractory HER2‐positive gastric cancer: A dose‐escalation phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Safety and efficacy of pyrotinib for HER‑2‑positive breast cancer in the neoadjuvant setting: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrotinib is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pan-HER Tyrosine Kinase Inhibitor Pyrotinib Enhances Radiosensitivity via ERK1/2 Pathway in HER2-Positive Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-world efficacy and safety of pyrotinib in patients with HER2-positive metastatic breast cancer: A prospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Synergistic Effects of Pyrotinib Combined With Adriamycin on HER2-Positive Breast Cancer [escholarship.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for (Rac)-Pyrotinib
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of chemical compounds. Adherence to proper disposal protocols for investigational drugs like (Rac)-Pyrotinib, a potent tyrosine kinase inhibitor, is a critical component of laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, it should be handled with the precautions appropriate for a potent, cytotoxic compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in solid or solution form.
Avoid Exposure: To prevent inhalation of dust or aerosols, handle the substance in a well-ventilated area, preferably within a certified chemical fume hood.[1] Direct contact with skin and eyes should be avoided.[1]
Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move the individual to fresh air and seek medical assistance.[1] If swallowed, rinse the mouth with water and consult a physician.[1]
Quantitative Data for Pyrotinib (B611990)
| Property | Value | Source |
| Chemical Formula | C₃₂H₃₁ClN₆O₃ | PubChem[1] |
| Molecular Weight | 583.1 g/mol | PubChem[1] |
| Known Toxicities in Humans | The most common treatment-related adverse events are diarrhea, nausea, vomiting, anemia, and leukopenia.[2][3][4][5] Grade 3 or higher adverse events primarily include diarrhea.[4] | Clinical Studies[2][3][4][5] |
| Metabolism and Excretion | Pyrotinib is primarily metabolized by the CYP3A4 enzyme and is predominantly eliminated through fecal excretion.[6] | Metabolism Study[6] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or poured down the drain.[2]
Waste Segregation and Collection
Proper segregation at the point of generation is the first and most critical step in safe disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.
-
Contaminated consumables such as weighing paper, pipette tips, tubes, and gloves must be placed in a designated, sealed hazardous waste bag or container.[2]
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvents used (e.g., DMSO, ethanol).
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[2]
-
Labeling and Storage
-
Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The date of waste generation should also be included.
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent any chemical reactions.
Decontamination
-
All non-disposable equipment and surfaces that have come into contact with this compound must be decontaminated.
-
A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
All cleaning materials, such as wipes and absorbent pads, must be disposed of as hazardous waste.
Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
Experimental Protocol: Safe Handling and Waste Segregation of this compound
This protocol outlines the step-by-step methodology for safely handling this compound and segregating the resulting waste streams during a typical laboratory experiment.
-
Preparation and PPE:
-
Before handling the compound, ensure a designated workspace is prepared within a certified chemical fume hood.
-
Don a full set of appropriate PPE: a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety glasses with side shields.
-
-
Weighing and Solution Preparation:
-
When weighing the solid this compound, use a disposable weighing paper or a dedicated, decontaminated spatula.
-
After weighing, carefully transfer the compound to the appropriate vessel for dissolution.
-
Dispose of the weighing paper and any contaminated gloves in the designated "Solid Hazardous Waste" container.
-
Prepare solutions within the chemical fume hood.
-
-
Experimental Use:
-
When adding the this compound solution to your experiment (e.g., cell culture plates, reaction vials), use dedicated pipette tips.
-
Dispose of all used pipette tips, microcentrifuge tubes, and any other contaminated disposables into the "Solid Hazardous Waste" container.
-
-
Post-Experiment Waste Collection:
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental media, into the designated "Liquid Hazardous Waste" container.
-
If sharps were used, they must be immediately placed in the "Cytotoxic Sharps" container.
-
-
Decontamination of Reusable Items:
-
For any reusable glassware or equipment, rinse with an appropriate solvent to remove any residual this compound.
-
Collect this solvent rinse into the "Liquid Hazardous Waste" container.
-
After the initial solvent rinse, the glassware can be washed using standard laboratory procedures.
-
-
Final Workspace Cleanup:
-
Wipe down the work surface within the chemical fume hood with a suitable solvent and then a cleaning agent.
-
Dispose of all cleaning materials in the "Solid Hazardous Waste" container.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it as solid hazardous waste.
-
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Pyrotinib | C32H31ClN6O3 | CID 51039030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of pyrotinib for HER‑2‑positive breast cancer in the neoadjuvant setting: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy, toxicity and prognostic factors of pyrotinib‑involved neoadjuvant therapy in HER2‑positive breast cancer: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of pyrotinib-based therapy in patients with HER2-positive metastatic breast cancer: A real-world retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Real-world efficacy and safety of pyrotinib in patients with HER2-positive metastatic breast cancer: A prospective real-world study [frontiersin.org]
- 6. Metabolism and disposition of pyrotinib in healthy male volunteers: covalent binding with human plasma protein - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
